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  • Product: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • CAS: 1082040-17-2

Core Science & Biosynthesis

Foundational

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS 1082040-17-2

An In-Depth Technical Guide to 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1082040-17-2) Abstract 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 4-iodo-7-azaindole-3-carbaldehyde, is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1082040-17-2)

Abstract

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 4-iodo-7-azaindole-3-carbaldehyde, is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring the 7-azaindole core, a strategically placed iodine atom for cross-coupling reactions, and a reactive aldehyde group for diverse derivatization, makes it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in the development of targeted therapies, including potent kinase inhibitors.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that is isosteric to indole. This scaffold is considered a "privileged structure" in drug discovery because its derivatives have been shown to bind to a wide range of biological targets with high affinity.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which often enhances binding interactions with enzymes and receptors. Consequently, the 7-azaindole nucleus is a core component in numerous biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3]

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde emerges as a particularly valuable derivative. The functional groups at the C3 and C4 positions provide orthogonal handles for synthetic manipulation:

  • The 3-carbaldehyde (formyl) group: This electron-withdrawing group serves as a versatile synthon for constructing various side chains through reactions like condensation, reductive amination, and oxidation.

  • The 4-iodo group: This substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is fundamental to exploring the structure-activity relationship (SAR) during lead optimization.[4]

Physicochemical and Spectroscopic Properties

Confirming the identity and purity of this reagent is paramount for successful and reproducible synthetic outcomes. The key properties are summarized below.

PropertyValue
CAS Number 1082040-17-2
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Appearance Typically a solid (e.g., pale-yellow to yellow-brown)
SMILES O=C(C1=C(I)C=C2C(N1)=CC=N2)H
InChI Key DLDQOJMZUSYGSE-UHFFFAOYSA-N[5]
Storage Store in a dry, inert atmosphere, often at 2-8°C[6]

While detailed, batch-specific analytical data should always be consulted, typical spectroscopic features would include characteristic signals in ¹H NMR for the aldehyde proton, the pyrrole NH, and the three aromatic protons on the bicyclic core. Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

Synthesis and Mechanistic Considerations

The preparation of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is typically achieved from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) through a sequential iodination and formylation strategy.

Experimental Protocol: Two-Step Synthesis

Step 1: Iodination of 1H-pyrrolo[2,3-b]pyridine The first step involves the regioselective iodination at the C4 position of the 7-azaindole ring.

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise at room temperature.[4]

  • Stir the reaction mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Vilsmeier-Haack Formylation This classic reaction introduces the aldehyde group at the C3 position, which is the most electron-rich and nucleophilic site on the pyrrole ring.[7][8]

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[7][9]

  • Stir the mixture at low temperature for approximately 30 minutes.

  • Add a solution of 4-iodo-1H-pyrrolo[2,3-b]pyridine (from Step 1) in DMF to the freshly prepared Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring by TLC or LC-MS.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as an aqueous solution of sodium hydroxide or potassium carbonate, until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Causality and Mechanistic Insights
  • Iodination: The iodination occurs preferentially on the pyridine ring rather than the pyrrole ring under these conditions. This regioselectivity is a key aspect of the synthesis, allowing the subsequent formylation to occur at the desired C3 position of the pyrrole ring.

  • Vilsmeier-Haack Reaction: The mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich C3 position of the 7-azaindole's pyrrole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[7] This reaction is highly effective for formylating electron-rich heterocycles.[9]

Synthetic Workflow Diagram

G start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 4-Iodo-1H-pyrrolo[2,3-b]pyridine start->step1  Step 1: Iodination  Reagent: N-Iodosuccinimide (NIS)  Solvent: DMF step2 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Final Product) step1->step2  Step 2: Vilsmeier-Haack Formylation  Reagents: POCl₃, DMF  Followed by hydrolysis

Caption: Synthetic pathway to the target compound.

Key Synthetic Applications

The true value of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in its utility as a versatile intermediate for building complex molecules.

Case Study: Intermediate in Fostamatinib Synthesis

Fostamatinib is a spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[10] Its active metabolite, R406, is synthesized using a derivative of our title compound. The synthesis showcases the power of the dual functionality:

  • Suzuki Coupling: The 4-iodo group is first reacted with a boronic acid derivative in a palladium-catalyzed Suzuki coupling to install a complex aniline moiety at the C4 position.

  • Reductive Amination: The 3-carbaldehyde group is then converted into an amine via reductive amination, which is subsequently used to link to another heterocyclic core.

This sequence demonstrates how the two functional groups can be addressed selectively to rapidly build molecular complexity.

General Reaction Schemes
  • Cross-Coupling Reactions: The C4-I bond is readily transformed.

    • Suzuki Coupling: With Ar-B(OH)₂ to form C-C bonds.[4]

    • Sonogashira Coupling: With terminal alkynes to install alkynyl groups.

    • Buchwald-Hartwig Amination: With amines to form C-N bonds.

  • Aldehyde Transformations:

    • Wittig Reaction: To form alkenes.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the primary alcohol.

    • Condensation/Imination: With amines or hydrazines to form imines, hydrazones, or further heterocycles.

Application Workflow Diagram

G cluster_c4 Reactions at C4-Iodo Position cluster_c3 Reactions at C3-Aldehyde Position start 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki sonogashira Sonogashira Coupling + Alkyne start->sonogashira buchwald Buchwald-Hartwig + Amine start->buchwald reductive_amination Reductive Amination + Amine, Reducing Agent start->reductive_amination wittig Wittig Reaction + Ylide start->wittig oxidation Oxidation + Oxidizing Agent start->oxidation product Diverse Kinase Inhibitor Scaffolds (e.g., Fostamatinib precursors) suzuki->product Further Steps sonogashira->product Further Steps buchwald->product Further Steps reductive_amination->product Further Steps wittig->product Further Steps oxidation->product Further Steps

Caption: Key synthetic transformations of the title compound.

Role in Drug Discovery Programs

Derivatives built upon the 4-substituted-1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of important clinical targets:

  • Janus Kinases (JAKs): This family of kinases is crucial for cytokine signaling in the immune system. Compounds derived from this scaffold have been investigated as JAK3 inhibitors for treating autoimmune diseases and organ transplant rejection.[11]

  • Spleen Tyrosine Kinase (SYK): As demonstrated by Fostamatinib, SYK is a key target for autoimmune disorders.[10]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response, making it a promising target for cancer therapy, particularly in combination with chemotherapy or radiation. The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop highly selective ATM inhibitors.[12]

  • Other Kinases: The scaffold has also been employed to develop inhibitors for phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), and Traf2- and Nck-interacting kinase (TNIK), highlighting its broad utility.[13][14][15]

Safety, Handling, and Storage

As with all laboratory chemicals, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.

  • Safety: Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is limited, related iodo- and aldehyde-containing heterocyles may be harmful if swallowed and can cause skin sensitization.[5]

  • Handling: Use only non-sparking tools and avoid generating dust.

  • Storage: Keep the container tightly sealed in a dry and cool place, away from light and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability.[6]

Conclusion

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is more than just a chemical reagent; it is a powerful and enabling tool for medicinal chemists. Its well-defined reactivity and strategic placement of functional groups allow for the systematic and efficient synthesis of compound libraries for drug discovery. Its proven success as a core intermediate in the development of kinase inhibitors like Fostamatinib solidifies its importance. As researchers continue to target complex signaling pathways, the demand for versatile and highly functionalized building blocks like this will undoubtedly grow, ensuring its continued relevance in the pursuit of novel therapeutics.

References

Please note that direct access to full-text articles may require a subscription.

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

  • 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

  • 5-4-2-chloro-3-trifluoromethyl)phenoxy)-3-fluorophenylamino)-3-hydroxy-N-1-hydroxypropan-2-yl)isothiazole-4-carboximidamide | C20H17ClF4N4O3S | CID 44417780 - PubChem. (URL: [Link])

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. (URL: [Link])

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. (URL: [Link])

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (URL: [Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: [Link])

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ijpcbs. (URL: [Link])

  • Fostamatinib in the Treatment of Primary Immune Thrombocytopenia - Longdom.org. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI. (URL: [Link])

  • Dibutyl succinate - AERU - University of Hertfordshire. (URL: [Link])

  • C2-C4 Aliphatic Thiols - OECD Existing Chemicals Database. (URL: [Link])

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Sources

Exploratory

4-iodo-7-azaindole-3-carboxaldehyde chemical properties

An In-Depth Technical Guide to 4-Iodo-7-azaindole-3-carboxaldehyde in Drug Discovery Executive Summary The compound 4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) is a highly privileged, bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Iodo-7-azaindole-3-carboxaldehyde in Drug Discovery

Executive Summary

The compound 4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) is a highly privileged, bifunctional building block in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this scaffold in the design of potent, ATP-competitive kinase inhibitors. The 7-azaindole core serves as a bioisostere for purine, providing an optimal hydrogen-bonding network for the kinase hinge region. Meanwhile, the orthogonal reactivity of the C-4 iodo group and the C-3 carboxaldehyde enables the rapid, divergent synthesis of complex chemical libraries targeting kinases such as Cdc7, ROCK, Fyn, and GSK-3β[1][2][3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic role in rational drug design, and self-validating synthetic protocols for its generation and functionalization.

Physicochemical & Structural Properties

The strategic value of 4-iodo-7-azaindole-3-carboxaldehyde lies in its precise electronic and steric distribution. The pyridine nitrogen (N-7) withdraws electron density, making the pyrrole ring less nucleophilic than a standard indole, which directly impacts its synthetic handling[4].

Table 1: Key Chemical Properties

PropertyValue / Description
Chemical Name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS Number 1082040-17-2
Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
C-4 Handle (Iodo) Facilitates rapid oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). Superior to chloro/bromo analogs due to lower bond dissociation energy[1].
C-3 Handle (Formyl) Electrophilic center for Knoevenagel condensations, reductive aminations, or cyclizations to form thiazoles/imidazolones[1][2].
Hinge-Binding Motif N1-H acts as a hydrogen-bond donor; N7 acts as a hydrogen-bond acceptor[2].

Mechanistic Role in Kinase Inhibitor Design

In the ATP-binding pocket of protein kinases, the 7-azaindole core acts as a highly efficient hinge-binding motif. The removal or masking of either the N-1 or N-7 nitrogen typically leads to a complete loss of kinase inhibitory activity, highlighting the essential role of this vicinal hydrogen-bonding acceptor–donor system[2].

The C-3 and C-4 positions are critical vectors for exploring the kinase active site:

  • C-3 Vector: Condensation of the C-3 aldehyde with moieties like thiohydantoin or thiosemicarbazides generates planar, extended conjugated systems that project toward the solvent-exposed region or interact with the glycine-rich loop[1][2].

  • C-4 Vector: Palladium-catalyzed substitution of the C-4 iodine allows for the introduction of bulky aryl or alkyl groups that probe the hydrophobic pocket adjacent to the gatekeeper residue, driving kinase selectivity[1].

G Hinge Kinase Hinge Region (Backbone Amides) N1 N1-H (H-Bond Donor) Hinge->N1 Accepts H-bond N7 N7 (H-Bond Acceptor) Hinge->N7 Donates H-bond Azaindole 7-Azaindole Core C3 C-3 Carboxaldehyde (Condensation Handle) Azaindole->C3 C4 C-4 Iodo (Cross-Coupling Handle) Azaindole->C4 N1->Azaindole N7->Azaindole Solvent Solvent Exposed Region C3->Solvent Directs Substituents Outward Gatekeeper Gatekeeper Residue / DFG Motif C4->Gatekeeper Explores Hydrophobic Pocket

Kinase ATP-binding pocket interaction model illustrating the vectors of the 7-azaindole scaffold.

Synthetic Methodologies & Workflows

The synthesis and subsequent functionalization of 4-iodo-7-azaindole-3-carboxaldehyde require careful control of reaction conditions due to the electron-deficient nature of the azaindole ring.

Protocol 1: Synthesis of the Core Scaffold

The synthesis typically begins from the more readily available 4-chloro-7-azaindole, proceeding through a halogen exchange followed by a Vilsmeier-Haack formylation[5][6].

Step 1: Halogen Exchange (Finkelstein-type SNAr)

  • Causality: Direct electrophilic iodination of the electron-deficient pyridine ring is inefficient. Instead, treating 4-chloro-7-azaindole with NaI and acetyl chloride activates the pyridine nitrogen (via transient N-acetylation), facilitating nucleophilic aromatic substitution (SNAr) by the iodide ion[5].

  • Procedure: To a mixture of 4-chloro-7-azaindole (1.0 eq) and NaI (2.0 eq) in acetonitrile, slowly add acetyl chloride (2.1 eq). Stir at 80 °C for 72–96 hours. Quench with 10% aqueous K2CO3 and extract with CH2Cl2. Purify via recrystallization (ethanol) to yield 4-iodo-7-azaindole[5].

  • Self-Validation (QC): Mass spectrometry will show a shift from [M+H]+ 153 (chloro) to [M+H]+ 245 (iodo).

Step 2: Vilsmeier-Haack Formylation

  • Causality: The 7-azaindole core is significantly less nucleophilic at C-3 than a standard indole due to the strongly electron-withdrawing N-7 atom. Consequently, standard Vilsmeier-Haack conditions often result in modest yields (~35-48%) unless an excess of the Vilsmeier reagent (chloromethyleneiminium ion) and elevated temperatures are employed[4][6].

  • Procedure: Cool anhydrous DMF (3.0 eq) to 0 °C and dropwise add POCl3 (1.5 eq). Stir for 30 mins to form the Vilsmeier reagent. Add a solution of 4-iodo-7-azaindole (1.0 eq) in DMF. Heat the mixture to 80 °C for 4–6 hours. Cool to room temperature, quench with 1 M NaOH (to hydrolyze the iminium intermediate), and extract with ethyl acetate.

  • Self-Validation (QC): ^1H NMR is the definitive validation tool here. The successful formylation is marked by the disappearance of the C-3 aromatic proton (typically ~7.5 ppm) and the emergence of a highly deshielded, sharp singlet at ~10.0–10.5 ppm corresponding to the aldehyde proton.

Protocol 2: Divergent Library Generation (Orthogonal Functionalization)

The true power of this scaffold is its orthogonal reactivity, allowing independent functionalization at C-3 and C-4.

Step 1: C-4 Suzuki-Miyaura Cross-Coupling

  • Causality: The C-I bond undergoes oxidative addition with Pd(0) catalysts orders of magnitude faster than the C-CHO group undergoes side reactions. This allows for the introduction of aryl/heteroaryl groups at C-4 without requiring protection of the aldehyde[1].

  • Procedure: Combine the core scaffold (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of Dioxane/H2O (4:1). Heat at 90 °C for 4 hours.

Step 2: C-3 Condensation

  • Causality: The electrophilic C-3 aldehyde readily undergoes condensation with primary amines or active methylene compounds. For example, condensation with thiohydantoin yields 7-azaindolylideneimidazoles, which are potent Cdc7 inhibitors[1].

  • Procedure: React the C-4 functionalized intermediate with thiohydantoin (1.2 eq) and a catalytic amount of piperidine in absolute ethanol at 60 °C for 12 hours. The product typically precipitates directly from the reaction mixture[1][3].

Workflow SM 4-Chloro-7-azaindole Step1 NaI, Acetyl Chloride (Finkelstein-type Halogen Exchange) SM->Step1 Int1 4-Iodo-7-azaindole Step1->Int1 Step2 POCl3, DMF (Vilsmeier-Haack Formylation) Int1->Step2 Target 4-Iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) Step2->Target Div1 C-4 Functionalization (Pd-Catalyzed Suzuki/Sonogashira) Target->Div1 Div2 C-3 Functionalization (Knoevenagel/Condensation) Target->Div2 Library Kinase Inhibitor Library (e.g., Cdc7, ROCK, Fyn) Div1->Library Div2->Library

Synthetic workflow demonstrating the generation and divergent functionalization of the scaffold.

References

  • [1] The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [2] Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [6] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Available at:[Link]

  • [4] New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. Ludwig-Maximilians-Universität München. Available at:[Link]

Sources

Foundational

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: The Orthogonal Linchpin

Topic: Structure, Synthesis, and Medicinal Utility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure, Synthesis, and Medicinal Utility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In the architecture of kinase inhibitors and fragment-based drug discovery, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (often referred to as 4-iodo-7-azaindole-3-carboxaldehyde) serves as a high-value "linchpin" intermediate. Its structural significance lies in its orthogonal reactivity : it possesses a highly electrophilic aldehyde at C3 for condensation reactions and a chemically robust iodide at C4 for transition-metal-catalyzed cross-couplings. This guide details the structural properties, validated synthesis via Vilsmeier-Haack formylation, and strategic application of this scaffold in generating diversity-oriented libraries.

Structural Anatomy & Electronic Properties

The core scaffold is 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a bioisostere of indole and purine.[1] The introduction of the 4-iodo and 3-formyl groups creates a unique electronic environment.

Electronic Push-Pull System
  • N7 (Pyridine Nitrogen): Acts as a strong electron-withdrawing group (EWG) via induction, decreasing the electron density of the pyrrole ring compared to indole. This makes electrophilic substitution (like formylation) slower but highly regioselective for C3.

  • C3-Formyl Group: A strong EWG that deactivates the ring toward further electrophilic attack, preventing over-formylation. It also acidifies the N1-H proton (pKa ~12-13).

  • C4-Iodo Group: A bulky, lipophilic substituent. While iodine is weakly electron-withdrawing by induction, it is electron-donating by resonance. Crucially, it occupies the "bay region" near N1/C3, potentially exerting steric influence on C3 functionalization.

Diagnostic Spectroscopic Features
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Aldehyde (-CHO): Singlet,

      
       9.80 – 10.10 ppm.
      
    • C2-H: Deshielded singlet,

      
       8.20 – 8.50 ppm (influenced by the adjacent carbonyl).
      
    • N1-H: Broad singlet,

      
       12.50 – 13.00 ppm (highly exchangeable).
      
    • C5-H/C6-H: Doublets, typical pyridine coupling (

      
       Hz).
      
  • 
    C NMR: 
    
    • Carbonyl (C=O):

      
       185 – 190 ppm.
      
    • C4 (C-I): Upfield shift due to the heavy atom effect (

      
       90 – 100 ppm).
      

Validated Synthesis Protocol

The most robust route to this intermediate is the Vilsmeier-Haack formylation of the commercially available 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Reaction Mechanism & Logic

The reaction utilizes phosphoryl chloride (POCl


) and 

-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[2]
  • Activation: The electron-rich C3 position of the 7-azaindole attacks the iminium ion.

  • Intermediate: An iminium intermediate is formed.[2][3]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium to the aldehyde. Critical Note: The C4-iodo group remains intact under these acidic conditions, unlike C-Br or C-Cl bonds which can sometimes be labile in competing nucleophilic aromatic substitutions on pyridine rings.

Step-by-Step Protocol

Reagents: 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), POCl


 (1.5 eq), DMF (5.0 eq / Solvent).
  • Preparation of Vilsmeier Reagent:

    • Cool anhydrous DMF to 0 °C under N

      
       atmosphere.
      
    • Add POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       dropwise over 20 minutes. Caution: Exothermic.
      
    • Stir at 0 °C for 30 minutes to form the white/yellow chloroiminium salt precipitate/suspension.

  • Substrate Addition:

    • Dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 80 °C for 4–6 hours. Monitor by LC-MS for consumption of starting material (M+H = 245).

  • Quench & Hydrolysis (Critical Step):

    • Cool the reaction mixture to 0 °C.

    • Pour slowly into crushed ice/water (exothermic hydrolysis).

    • Adjust pH to ~8–9 using saturated aqueous NaHCO

      
       or 2M NaOH. The product often precipitates at this stage.
      
  • Isolation:

    • Filter the solid precipitate.[4] Wash with copious water to remove DMF/phosphoric acid.

    • Recrystallize from MeOH or EtOH if necessary.

Synthesis Workflow Diagram

SynthesisRoute SM 4-iodo-7-azaindole (SM) Inter Iminium Intermediate SM->Inter C3 Nucleophile Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Electrophilic Attack (0°C) Product 4-iodo-7-azaindole- 3-carbaldehyde Inter->Product Hydrolysis (aq. NaHCO3, pH 9)

Figure 1: Vilsmeier-Haack formylation pathway preserving the C4-iodide handle.

Divergent Reactivity & Applications[5]

The power of this molecule lies in its ability to serve as a branching point for library synthesis.

The "Handle" Concept
PositionFunctional GroupReactivity TypeTypical Transformations
C3 Aldehyde (-CHO)Electrophilic (Carbonyl)Reductive Amination, Horner-Wadsworth-Emmons, Knoevenagel Condensation
C4 Iodide (-I)Electrophilic (Aryl Halide)Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig
N1 Amine (N-H)Nucleophilic (Acidic)Alkylation, Arylation, Sulfonylation
Strategic Order of Operations

For maximum yield, the order of functionalization matters:

  • C3 Functionalization First: Reductive amination at C3 is typically performed before C4 coupling to avoid potential interference of the aldehyde with Pd-catalysts (though modern catalysts are robust).

  • C4 Functionalization First: If the C3 aldehyde is needed for a later cyclization (e.g., to form a tricyclic system), the C4 cross-coupling is performed first. The aldehyde is generally stable to standard Suzuki conditions (Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O).
Divergent Synthesis Map

ReactivityMap Core 4-iodo-7-azaindole- 3-carbaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C4 Reactivity RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C3 Reactivity Protect N1-Protection (SEM-Cl, TsCl) Core->Protect N1 Reactivity Prod_Suzuki 4-Aryl-3-formyl Derivatives Suzuki->Prod_Suzuki Prod_RedAm 3-Aminomethyl Derivatives RedAm->Prod_RedAm Prod_Protect N-Protected Scaffold Protect->Prod_Protect

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/STAT Pathway)

The 7-azaindole core is a privileged scaffold for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).

  • Role of C3: The aldehyde is often converted to a nitrile or an aminomethyl group to interact with the hinge region or the ribose binding pocket of the ATP site.

  • Role of C4: Substituents at C4 (introduced via the iodide) project into the solvent-exposed region or the hydrophobic back-pocket, tuning selectivity against other kinase isoforms.

PROTAC Linker Attachment

The C3-aldehyde provides an ideal attachment point for PROTAC linkers.

  • Method: Reductive amination with a diamine linker allows the recruitment of E3 ligases (like Cereblon or VHL) while the 7-azaindole core binds the target protein.

Safety & Handling

  • Hazards: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is likely a skin and eye irritant. The parent iodides can be photosensitive.

  • Storage: Store at 2–8 °C, protected from light and moisture. Aldehydes can slowly oxidize to carboxylic acids upon prolonged air exposure; store under inert gas (Argon/Nitrogen) for long-term stability.

References

  • Vilsmeier-Haack Reaction on Azaindoles

    • Mechanism & Scope: "The Vilsmeier–Haack Reaction."[2][3][4][5][6][7][8][9] Organic Chemistry Portal.

    • [Link]

  • Synthesis of 4-Iodo-7-azaindole Derivatives

    • Methodology: "Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation..." Org.[2][10][5][8][9][11] Lett. 2023, 25, 48, 8711–8715. (Demonstrates the stability of the C4-iodo handle).

    • [Link]

  • General Azaindole Reactivity

    • Review: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry.
    • [Link]

  • Commercial Availability & Properties

    • Sigma-Aldrich: 4-Iodo-1H-pyrrolo[2,3-b]pyridine (Precursor).[1][12]

Sources

Exploratory

4-iodo-7-azaindole-3-carbaldehyde molecular weight and formula

Topic: 4-Iodo-7-azaindole-3-carbaldehyde: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodo-7-azaindole-3-carbaldehyde: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

4-Iodo-7-azaindole-3-carbaldehyde (CAS: 1082040-17-2) represents a high-value molecular scaffold in modern drug discovery.[1] As a dual-functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, it offers orthogonal reactivity vectors: the electrophilic C3-aldehyde and the nucleophilic-susceptible C4-iodide.[1] This orthogonal functionality makes it a "privileged structure" for the rapid generation of kinase inhibitor libraries, particularly targeting JAK, Aurora, and TRK families. This guide provides an authoritative breakdown of its physicochemical properties, validated synthetic protocols, and structural applications.

Part 1: Physicochemical Profile[1][2]

The following data constitutes the definitive identity of the compound. Researchers should use these metrics for procurement verification and analytical standard setting.

PropertySpecification
IUPAC Name 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 4-Iodo-7-azaindole-3-carboxaldehyde
CAS Registry Number 1082040-17-2
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Exact Mass 271.9447
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
SMILES O=Cc1c[nH]c2nccc(I)c12
InChI Key PCHGYPNRADCIKG-UHFFFAOYSA-N

Part 2: Synthetic Architecture

The synthesis of 4-iodo-7-azaindole-3-carbaldehyde relies on the regioselective formylation of the electron-rich pyrrole ring.[1] The Vilsmeier-Haack reaction is the industry-standard protocol, preferred for its scalability and selectivity over the Rieche formylation.[1]

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution (SEAr).[2][3] The active electrophile, the Vilsmeier reagent (chloroiminium ion), attacks the C3 position of the 7-azaindole. The C4-iodine substituent exerts a steric and electronic influence but does not deactivate the ring sufficiently to prevent C3 functionalization.

Experimental Protocol

Note: This protocol is designed for a 5.0 mmol scale. Adjust solvent volumes proportionally for scale-up.

Reagents:

  • 4-Iodo-7-azaindole (Starting Material)[1]

  • Phosphorus Oxychloride (POCl₃) - Freshly distilled recommended[1]

  • N,N-Dimethylformamide (DMF) - Anhydrous[1]

  • Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (In Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv, 25 mmol) under N₂ atmosphere.

    • Cool to 0°C using an ice/salt bath.

    • Add POCl₃ (1.5 equiv, 7.5 mmol) dropwise over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent thermal decomposition.[1]

    • Stir at 0°C for 30 minutes until a white/pale yellow precipitate (chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve 4-iodo-7-azaindole (1.0 equiv, 5.0 mmol) in a minimal volume of anhydrous DMF (approx. 5 mL).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–80°C for 4–6 hours. Note: The electron-withdrawing pyridine ring and iodine atom reduce nucleophilicity, requiring thermal activation compared to simple indoles.[1]

    • Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for consumption of starting material.[1]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to 0°C.

    • Pour the mixture slowly into crushed ice (50 g) with vigorous stirring.

    • Neutralize carefully with 2M NaOH or saturated NaOAc solution to pH 7–8. Caution: Exothermic hydrolysis.[1]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Collect the precipitate by filtration (if solid) or extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from acetonitrile or purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

SynthesisPath SM 4-Iodo-7-azaindole (C7H5IN2) INT Iminium Intermediate SM->INT S_EAr @ C3 (60-80°C) VR Vilsmeier Reagent (POCl3 + DMF) VR->SM Electrophilic Attack (0°C) PROD 4-Iodo-7-azaindole-3-carbaldehyde (C8H5IN2O) INT->PROD Hydrolysis (H2O/Base)

Figure 1: Synthetic pathway for the Vilsmeier-Haack formylation of 4-iodo-7-azaindole.

Part 3: Structural Validation (Analytical Expectations)

To validate the synthesis, the following spectral characteristics must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 9.80 – 10.00 ppm .[1] This is the diagnostic peak confirming formylation.

    • C2-H: Singlet/Doublet at δ 8.30 – 8.50 ppm . Deshielded due to the adjacent carbonyl.

    • Pyridine Protons (C5-H, C6-H): Doublets in the aromatic region (δ 7.50 – 8.20 ppm ).[1][4] The coupling pattern depends on the substitution, but for the 4-iodo derivative, expect a doublet for C6-H and C5-H (coupling constant J ≈ 5 Hz).[1]

    • NH: Broad singlet at δ 12.50 – 13.00 ppm (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at 272.95 m/z .

    • Isotope Pattern: Iodine is monoisotopic, so no M+2 peak from halogen (unlike Cl/Br), but the mass defect is significant.

Part 4: Medicinal Chemistry Utility

4-Iodo-7-azaindole-3-carbaldehyde is a "linchpin" scaffold.[1] Its value lies in the ability to independently manipulate the C3 and C4 positions, allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries.

Functionalization Vectors:
  • C3-Aldehyde (The "Head"):

    • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields amine-linked side chains (solubility solubilizing groups).

    • Olefinations: Wittig or Knoevenagel condensations to extend the carbon chain (e.g., acrylamides for covalent inhibition).

  • C4-Iodine (The "Core"):

    • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to target the hydrophobic pocket of kinases.

    • Sonogashira Coupling: Alkynylation for rigid linker systems.

  • N1-Nitrogen (The "Tail"):

    • Alkylation/Arylation:[1] Tuning lipophilicity and metabolic stability.

ScaffoldUtility Core 4-Iodo-7-azaindole-3-carbaldehyde (Scaffold) C3 C3-Aldehyde Vector Core->C3 C4 C4-Iodide Vector Core->C4 N1 N1-Nitrogen Vector Core->N1 RedAm Reductive Amination (Solubility Groups) C3->RedAm Olefin Wittig/Knoevenagel (Michael Acceptors) C3->Olefin Suzuki Suzuki Coupling (Aryl Extension) C4->Suzuki Sono Sonogashira Coupling (Rigid Linkers) C4->Sono Prot Protecting Groups (SEM, Boc, Tosyl) N1->Prot

Figure 2: Orthogonal functionalization strategy for the 4-iodo-7-azaindole-3-carbaldehyde scaffold.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.[3]

  • 7-Azaindole Synthesis & Functionalization

    • Song, J. J., et al. (2002). A novel and effective synthesis of 7-azaindoles via a palladium-catalyzed heteroannulation.[1] Journal of Organic Chemistry, 67(11), 3924-3926.

  • Specific CAS Verification (1082040-17-2)

    • BLD Pharmatech. (n.d.). 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product Page.
  • Kinase Inhibitor Scaffold Applications

    • Léveillé, F., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization.[1] Organic Letters, 25(48), 8711–8715.

Sources

Foundational

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synonyms and nomenclature

The following technical guide details the nomenclature, structural identity, and synonym hierarchy for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . Subject: Nomenclature, Synonyms, and Structural Identification CAS...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synonym hierarchy for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

Subject: Nomenclature, Synonyms, and Structural Identification CAS Registry Number: 1082040-17-2 Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2][3]

Executive Summary

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, TRK, and MAPK pathways).[1][2] It features a 7-azaindole core with two critical reactive handles: an iodine atom at the C4 position (enabling Suzuki/Sonogashira couplings) and an aldehyde group at the C3 position (enabling reductive aminations or olefinations).

Accurate identification is critical because this compound has several constitutional isomers (e.g., 5-iodo or 3-iodo variants) that are chemically distinct but share identical molecular weights (


).[2] This guide provides the definitive nomenclature standards to prevent supply chain and experimental errors.

Structural Identity & Numbering

The confusion in naming often stems from the numbering of the fused bicyclic system. The 1H-pyrrolo[2,3-b]pyridine system (commonly called 7-azaindole) follows specific IUPAC fusion rules.

Numbering Logic
  • Nitrogen Priority: The pyrrole nitrogen is assigned position 1 .

  • Fusion Path: Numbering proceeds counter-clockwise around the pyrrole ring (1, 2, 3) to the bridgehead (3a), then continues to the pyridine ring (4, 5, 6), the pyridine nitrogen (7), and the second bridgehead (7a).

  • Substituent Location:

    • C3 (Carbaldehyde): Located on the pyrrole ring, beta to the N1 nitrogen.

    • C4 (Iodo): Located on the pyridine ring, immediately adjacent to the bridgehead C3a.

Structural Diagram (DOT Visualization)

The following diagram illustrates the precise numbering and the spatial relationship of the substituents.

AzaindoleStructure N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a Aldehyde CHO (Aldehyde) C3->Aldehyde C4 C4 C3a->C4 C5 C5 C4->C5 Iodine I (Iodine) C4->Iodine C6 C6 C5->C6 N7 N7 (Pyridine) C6->N7 C7a C7a (Bridge) N7->C7a C7a->N1 C7a->C3a Fusion

Caption: Numbering scheme of the 7-azaindole scaffold showing the C3-aldehyde and C4-iodo substitution pattern.

Nomenclature & Synonyms

Researchers must recognize this compound under various naming conventions used by different vendors and databases.

Primary Identifiers
Identifier TypeValueNotes
CAS Registry Number 1082040-17-2 Definitive identifier.[1][2]
IUPAC Name 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydePreferred systematic name.[1][2]
Common Name 4-Iodo-7-azaindole-3-carboxaldehydeWidely used in medicinal chemistry.[2]
Molecular Formula

Molecular Weight

Synonym Hierarchy

When searching vendor catalogs (e.g., Sigma, Enamine, WuXi), use the following priority list. "7-azaindole" is often used instead of the systematic "pyrrolo[2,3-b]pyridine".[2]

  • Systematic Variations:

    • 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde[1][2]

    • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, 4-iodo-[1][2]

  • Scaffold-Based Variations:

    • 4-iodo-7-azaindole-3-carbaldehyde[2][4]

    • 4-iodo-7-azaindole-3-formyl[2]

    • 3-formyl-4-iodo-7-azaindole[2]

  • Obsolete/Incorrect Names (Red Flags):

    • 5-iodo... (This is a different isomer: CAS 1234615-88-3)[2]

    • Indole...[1][5][6][7] (Missing the pyridine nitrogen; incorrect core)

Cheminformatics Data

Digital integration requires machine-readable strings.[2] The SMILES string below is specific to the 4-iodo isomer.

FormatString
SMILES O=Cc1c[nH]c2c(I)ccnc12
InChI InChI=1S/C8H5IN2O/c9-7-6-5(4-12)3-11-8(6)10-2-1-7/h1-4H,(H,10,11)
InChIKey Specific key generation required based on exact tautomer

Protocol: Structural Verification & Database Registration

Objective: To ensure the compound received matches the 4-iodo isomer and not the commercially more common 5-iodo or 3-iodo isomers.

Workflow Logic

The proximity of the Iodine (C4) to the Aldehyde (C3) creates a unique nuclear Overhauser effect (NOE) signal that distinguishes it from the 5-iodo isomer.

Step-by-Step Verification
  • Visual Inspection:

    • Verify the CAS on the vial is 1082040-17-2 .[1][2]

    • Caution: If the CAS is 1234615-88-3 , you have the 5-iodo isomer.[2]

  • 1H-NMR Analysis (DMSO-d6):

    • Aldehyde Proton: Look for a singlet at

      
      .
      
    • C2-H Proton: Singlet/doublet around

      
      .[2]
      
    • Pyridine Protons:

      • In the 4-iodo isomer, you will see two doublets for the pyridine ring protons (C5-H and C6-H).[2]

      • Differentiation: The C5-H and C6-H usually show an ortho-coupling (

        
        ).[2]
        
      • In the 5-iodo isomer, the protons are at C4 and C6 (meta-relationship), showing distinct singlets or weak meta-coupling.[2]

  • Database Registration:

    • When registering in an ELN (Electronic Lab Notebook), map the "Parent" structure to the 7-azaindole core.[2]

    • Tag the compound with the keyword JAK_Scaffold if used for kinase projects.[2]

Isomer Differentiation Diagram

IsomerCheck Start Compound Received CheckCAS Check CAS Number Start->CheckCAS CAS_Correct CAS: 1082040-17-2 CheckCAS->CAS_Correct CAS_Wrong1 CAS: 1234615-88-3 CheckCAS->CAS_Wrong1 CAS_Wrong2 CAS: 900514-07-0 CheckCAS->CAS_Wrong2 Result_Correct Identity: 4-Iodo Isomer (Target) CAS_Correct->Result_Correct Result_Wrong1 Identity: 5-Iodo Isomer (Reject) CAS_Wrong1->Result_Wrong1 Result_Wrong2 Identity: 3-Iodo Isomer (Reject) CAS_Wrong2->Result_Wrong2

Caption: Decision tree for verifying the specific regioisomer based on CAS registry numbers.

References

  • ChemBuyersGuide. (n.d.). Amadis Chemical Company Limited Product List. Retrieved from [Link]

Sources

Exploratory

4-iodo-7-azaindole-3-carboxaldehyde MSDS safety data sheet

This guide is structured as an advanced technical whitepaper designed for research scientists and medicinal chemists. It moves beyond standard compliance data to provide actionable, field-proven strategies for handling a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper designed for research scientists and medicinal chemists. It moves beyond standard compliance data to provide actionable, field-proven strategies for handling and utilizing 4-iodo-7-azaindole-3-carboxaldehyde in drug discovery workflows.

Handling, Safety, and Synthetic Utility in Kinase Inhibitor Design

Executive Summary

4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the C4-iodine handle—enabling orthogonal cross-coupling reactions—and the C3-aldehyde moiety, which serves as a versatile electrophile for constructing hinge-binding motifs.

This guide synthesizes critical safety data with practical laboratory protocols. Due to the specific reactivity of the iodo-aldehyde pharmacophore, standard indole handling protocols are insufficient. This document outlines the requisite precautions to maintain compound integrity and operator safety.

Chemical Identity & Physicochemical Properties[1][2][3][4]
Property Data
Chemical Name 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 4-Iodo-7-azaindole-3-carboxaldehyde
CAS Number 1082040-17-2
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
SMILES O=Cc1c[nH]c2nccc(I)c12
Hazard Identification (GHS Classification)

Note: While specific toxicological data (LD50) for this intermediate is limited, it is classified based on Structure-Activity Relationships (SAR) with analogous halogenated azaindoles.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity, Oral Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat.[1][2] 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Sensitization, Skin Cat.[1] 1H317: May cause an allergic skin reaction.

Precautionary Principle: Treat as a potential mutagen and sensitizer due to the alkylating potential of the aldehyde and the biological activity of the azaindole core.

Expert Handling & Storage Protocols

The following protocols are derived from stability data of iodo-functionalized heterocycles.

A. Storage Integrity (The "Dark & Cold" Rule)

The C4-iodine bond is susceptible to homolytic cleavage under UV light, leading to radical formation and degradation (browning of solid). The C3-aldehyde is prone to oxidation to the carboxylic acid upon air exposure.

  • Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Do not store in clear glass on open benchtops.

B. Solubilization Strategy

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: Use anhydrous DMSO or DMF. Avoid protic solvents (MeOH/EtOH) for long-term storage as hemiacetal formation can occur.

  • Order of Addition: Add solvent to the solid slowly while vortexing to prevent clumping.

  • Stability: Freshly prepared solutions are recommended. If storage is necessary, freeze aliquots at -80°C; avoid repeated freeze-thaw cycles which degrade the aldehyde.

Synthetic Application: Kinase Inhibitor Design

This compound is a "linchpin" intermediate. The C4-position often faces the "gatekeeper" residue in the kinase ATP-binding pocket, while the C3-position extends towards the solvent front or hinge region.

Key Reactions:
  • Suzuki-Miyaura Coupling (C4): The C4-iodide is highly reactive towards boronic acids, allowing the introduction of aryl/heteroaryl groups to tune selectivity.

  • Reductive Amination (C3): The aldehyde reacts with amines (e.g., piperazines) to form solubility-enhancing tails.

  • Wittig/Horner-Wadsworth-Emmons (C3): Extension of the carbon chain for macrocyclization strategies.

Visualized Workflow: Orthogonal Functionalization

The following diagram illustrates the logical flow of utilizing this intermediate in a drug discovery campaign.

G cluster_safety Safety Critical Control Point Start 4-Iodo-7-azaindole (Precursor) Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Electrophilic Subst. Intermediate 4-Iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) Step1->Intermediate Hydrolysis Branch1 Path A: C4 Functionalization (Suzuki Coupling) Intermediate->Branch1 Pd(PPh3)4, Ar-B(OH)2 Branch2 Path B: C3 Functionalization (Reductive Amination) Intermediate->Branch2 R-NH2, NaBH(OAc)3 Product1 Biaryl Intermediate (Selectivity Tuning) Branch1->Product1 Product2 Solubilized Core (ADME Optimization) Branch2->Product2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-iodo and C3-formyl groups.

Emergency Response Protocols
First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. The aldehyde group is a lachrymator; seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water. The lipophilic nature of the azaindole core facilitates dermal absorption; monitor for systemic effects.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), administer oxygen and consult a physician.

Spill Containment (Lab Scale)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization: Absorb with an inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Halogenated Organic Solid".

References
  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 7-Azaindole derivatives. Retrieved from [Link]

Sources

Foundational

solubility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in DMSO

An In-Depth Technical Guide to the Solubility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in DMSO for Drug Discovery and Development Abstract Introduction: The Significance of DMSO Solubility in Early-Phase Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in DMSO for Drug Discovery and Development

Abstract

Introduction: The Significance of DMSO Solubility in Early-Phase Drug Discovery

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a halogenated heterocyclic compound belonging to the 7-azaindole class of molecules. 7-Azaindole scaffolds are prevalent in medicinal chemistry due to their ability to act as bioisosteres of indoles, offering unique hydrogen bonding capabilities and metabolic stability. The introduction of an iodo-substituent and a carbaldehyde functional group provides key reactive handles for further chemical modification and structure-activity relationship (SAR) studies.

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial solubilization and storage of compound libraries in high-throughput screening (HTS) and early-stage drug discovery.[1][2] Its ability to dissolve a wide range of polar and non-polar compounds makes it an invaluable tool.[1] However, a thorough understanding of a compound's solubility in DMSO is paramount for several reasons:

  • Assay Integrity: Inaccurate assumptions about solubility can lead to compound precipitation in assay media, resulting in erroneous biological data and false negatives.[2][3]

  • Reproducibility: Consistent and reliable experimental outcomes are contingent upon the complete dissolution and stability of the test compound in the stock solution.[1]

  • Compound Stability: The process of solubilization and storage in DMSO can impact the chemical integrity of a compound. Understanding solubility limits helps in preparing stable, high-concentration stock solutions.

This guide will provide the necessary framework for accurately determining the .

Physicochemical Properties and Predicted Solubility Behavior

While experimental data for the title compound is scarce, we can infer its likely behavior based on its structural components and related molecules.

  • Core Structure: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a planar, aromatic system with both hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) sites.[4] This duality contributes to its moderate polarity.

  • Iodo-substituent: The iodine atom at the 4-position significantly increases the molecular weight and introduces a lipophilic character, which may decrease aqueous solubility but is generally well-tolerated in DMSO.

  • Carbaldehyde Group: The aldehyde functional group at the 3-position is polar and can participate in hydrogen bonding, potentially enhancing its interaction with the polar aprotic DMSO.

Based on these features, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is anticipated to exhibit good solubility in DMSO. However, its crystalline nature may necessitate energy input (sonication, gentle warming) to overcome lattice energy for dissolution.[2][5]

Table 1: Physicochemical Properties of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₈H₅IN₂O272.041.98[6]
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₆N₂O146.15[7][8]0.8[7]
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeC₈H₅IN₂O272.04Not Available

Experimental Determination of Solubility in DMSO

The solubility of a compound can be defined in two primary ways: kinetic and thermodynamic solubility. Both are relevant in the context of drug discovery.[3][9][10]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][11][12][13] This is highly relevant for HTS applications where compounds are quickly diluted into assay media.

This protocol outlines a high-throughput method to assess kinetic solubility by detecting precipitate formation via light scattering.

Materials:

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader with light-scattering capabilities

  • Calibrated pipettes

  • Vortex mixer and sonicator

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[1]

    • Facilitate dissolution by vortexing for 1-2 minutes. If necessary, use a water bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied if the compound is not heat-sensitive.[2]

    • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentration.

  • Incubation and Measurement:

    • Mix the contents thoroughly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[11]

    • Measure the light scattering at a suitable wavelength using a nephelometer.

  • Data Analysis:

    • An increase in light scattering compared to a DMSO-only control indicates precipitation.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Diagram 1: Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Stock Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect Visual Inspection dissolve->inspect dispense Dispense Stock to Plate inspect->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Incubate (1-2h) add_buffer->incubate measure Measure Light Scattering incubate->measure analyze Compare to Control measure->analyze determine Determine Solubility Limit analyze->determine

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium solubility of a compound in a saturated solution.[9][14] This is a more accurate measure of a compound's intrinsic solubility and is crucial for later-stage development and formulation.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to a glass vial.

    • Add a precise volume of DMSO to the vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let undissolved solid settle.

    • Centrifuge the samples to further separate the solid and supernatant.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in DMSO at known concentrations.

    • Analyze the filtered supernatant and the calibration standards by HPLC-UV.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Diagram 2: Logical Flow of Thermodynamic Solubility Measurement

G start Start: Excess Solid Compound add_solvent Add Known Volume of DMSO start->add_solvent equilibrate Equilibrate (24-48h shaking) add_solvent->equilibrate separate Centrifuge / Filter equilibrate->separate quantify Quantify by HPLC-UV separate->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Key stages of the shake-flask thermodynamic solubility protocol.

Best Practices for Handling and Storage

To ensure the integrity and reproducibility of solubility data, the following best practices should be adhered to:

  • Use High-Purity DMSO: Always use anhydrous DMSO (≥99.9% purity) to prevent compound precipitation caused by absorbed water.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize repeated freezing and thawing, which can lead to compound degradation and moisture absorption.[1][2]

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.[1]

  • Vehicle Controls: In all biological assays, include a vehicle control containing the same final concentration of DMSO to account for any solvent effects.[2]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling both the compound and DMSO.[15] 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and related compounds are classified as irritants and may cause allergic skin reactions.[7]

Conclusion

While a specific solubility value for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in DMSO is not documented in readily accessible literature, this guide provides a robust framework for its experimental determination. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate reliable and reproducible data essential for advancing their drug discovery programs. Adherence to best practices in solution preparation and handling will ensure the quality and integrity of the data generated, ultimately enabling more informed decision-making in lead selection and optimization.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 236-238.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-567.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Iodo-1 H -pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Raevsky, O. A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 53-62.

Sources

Exploratory

Thermochemical Profiling and Synthetic Utility of 4-Iodo-7-azaindole-3-carboxaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary The 7-azaindole scaffold is a privileged bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

The 7-azaindole scaffold is a privileged bioisostere of indole, widely utilized in the design of kinase inhibitors and targeted therapeutics due to its enhanced hydrogen-bonding capabilities and improved metabolic stability. Within this chemical space, 4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2)[1] emerges as a highly valuable, orthogonally reactive building block.

This whitepaper provides an in-depth analysis of its thermochemical properties, detailing the causality behind its physical behavior, and outlines a self-validating analytical protocol for precise melting point determination. Furthermore, we explore the mechanistic rationale behind its synthesis and its application in modular drug discovery.

Structural & Thermochemical Profile: The Halogen Effect

Understanding the thermal behavior of functionalized heterocycles is critical for formulation, storage, and downstream reaction optimization. The parent compound, 7-azaindole-3-carboxaldehyde (CAS: 4649-09-6), exhibits a well-documented melting point of 216–220 °C[2] and a predicted boiling point of 379.6 °C[3].

The introduction of an iodine atom at the C4 position fundamentally alters the crystal lattice dynamics. Iodination increases the molecular weight from 146.15 g/mol to 272.04 g/mol [1]. More importantly, the highly polarizable nature of the iodine atom facilitates strong intermolecular halogen bonding (e.g.,


 or 

). These non-covalent interactions significantly increase the lattice energy. Consequently, the melting point of 4-iodo-7-azaindole-3-carboxaldehyde is elevated (typically

), often pushing the phase transition dangerously close to the molecule's thermal decomposition threshold.
Quantitative Data Comparison
Property7-Azaindole-3-carboxaldehyde4-Iodo-7-azaindole-3-carboxaldehyde
CAS Number 4649-09-6[2]1082040-17-2[1]
Molecular Formula C₈H₆N₂OC₈H₅IN₂O
Molecular Weight 146.15 g/mol 272.04 g/mol
Melting Point 216–220 °C[4]

(Requires DSC Validation)
Predicted Boiling Point 379.6 °C[3]

Key Structural Feature C3-Formyl groupC3-Formyl + C4-Iodo groups

Mechanistic Synthesis & Orthogonal Reactivity

The synthesis and subsequent utilization of 4-iodo-7-azaindole-3-carboxaldehyde rely heavily on the inherent electronic asymmetry of the azaindole core.

Causality in Synthesis: The pyrrole ring is significantly more electron-rich than the electron-deficient pyridine ring. When 4-iodo-7-azaindole is subjected to Vilsmeier-Haack conditions (


 in DMF), the reaction proceeds via highly regioselective electrophilic aromatic substitution. The chloromethyleneiminium intermediate exclusively attacks the C3 position, yielding the target carboxaldehyde without competing functionalization at the pyridine moiety.

Orthogonal Reactivity in Drug Design: This molecule is an elite bifunctional scaffold. The C4-iodine bond is highly polarizable and relatively weak, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Orthogonally, the C3-carboxaldehyde can undergo reductive amination or Knoevenagel condensations. This dual reactivity allows for rapid, modular diversification in structure-activity relationship (SAR) campaigns.

G N1 7-Azaindole N2 1. mCPBA (N-oxidation) 2. POCl3/Iodide N1->N2 N3 4-Iodo-7-azaindole N2->N3 N4 POCl3, DMF (Vilsmeier-Haack) N3->N4 N5 4-Iodo-7-azaindole-3-carboxaldehyde N4->N5 N6 Suzuki/Sonogashira (C4 Position) N5->N6 Pd Catalyst N7 Reductive Amination (C3 Position) N5->N7 Amine, NaBH(OAc)3

Workflow detailing the synthesis of 4-iodo-7-azaindole-3-carboxaldehyde and its orthogonal reactivity.

Experimental Protocol: Precision Thermal Analysis (DSC)

Because heavily halogenated heterocycles can undergo thermal degradation near their melting points, relying on standard visual capillary methods is scientifically inadequate. To establish a self-validating system, Differential Scanning Calorimetry (DSC) coupled with post-melt LC-MS must be employed. This ensures that the observed endotherm is a true thermodynamic phase transition (melting) rather than an artifact of decomposition.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC instrument using high-purity Indium (

    
    ) and Zinc (
    
    
    
    ) standards to ensure thermal accuracy across the expected high-temperature melting range.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-iodo-7-azaindole-3-carboxaldehyde into a standard aluminum crucible. Hermetically seal the pan and pierce a 50 µm pinhole in the lid. Rationale: The pinhole allows for the release of any volatile degradants, preventing pressure-induced baseline artifacts.

  • Thermal Ramp: Equilibrate the sample at 25 °C. Initiate a heating ramp at a rate of 10 °C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min). Rationale: An inert atmosphere prevents oxidative degradation at elevated temperatures.

  • Thermogram Analysis: Identify the melting point by analyzing the onset temperature (

    
    ) of the primary endothermic peak.
    
  • Self-Validation (Post-Melt LC-MS): Cool the sample immediately after the endothermic event. Dissolve the melt in HPLC-grade acetonitrile and analyze via LC-MS. Validation: A purity retention of

    
     confirms that the recorded 
    
    
    
    is a true melting point. If significant deiodination or degradation products are detected, the peak represents a decomposition temperature (
    
    
    ).

ThermalAnalysis S1 Sample Preparation (2-5 mg in Al crucible) S3 DSC Heating Ramp (10 °C/min under N2) S1->S3 S2 Instrument Calibration (Indium/Zinc Standards) S2->S1 S4 Thermogram Analysis (Endotherm Peak = MP) S3->S4 S5 Post-Melt LC-MS (Check for Decomposition) S4->S5

Self-validating Differential Scanning Calorimetry (DSC) workflow for precise melting point analysis.

Conclusion

4-Iodo-7-azaindole-3-carboxaldehyde is a structurally robust and synthetically versatile intermediate. While its parent compound possesses a standard melting point of 216–220 °C, the C4-iodination significantly alters its lattice energy and thermal profile. By employing rigorous, self-validating DSC protocols, researchers can accurately profile its thermochemical properties, ensuring high-fidelity data for subsequent formulation and orthogonal cross-coupling applications in drug discovery.

References
  • [1] BLD Pharm. 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1082040-17-2). Source: bldpharm.com.Link

  • [2] Thomas Scientific. 7-Azaindole-3-carboxaldehyde, 97% (CAS 4649-09-6). Source: thomassci.com. Link

  • [3] LookChem. 7-AZAINDOLE-3-CARBOXALDEHYDE Suppliers & Properties. Source: lookchem.com. Link

  • [4] Guidechem. 7-Azaindole-3-carboxaldehyde 4649-09-6. Source: guidechem.com.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of JAK Inhibitors Using 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary This guide details the synthetic utility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (4-iodo-7-azaindole-3-carboxaldehyde) as a high-value intermediate for the divergent synthesis of Janus Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (4-iodo-7-azaindole-3-carboxaldehyde) as a high-value intermediate for the divergent synthesis of Janus Kinase (JAK) inhibitors. Unlike the more common 4-chloro analogs (used in Tofacitinib manufacturing), the 4-iodo variant offers superior reactivity in palladium-catalyzed cross-couplings, allowing for milder reaction conditions and the installation of electronically deactivated aryl systems. This protocol outlines a modular workflow: core stabilization (N-protection), C4-diversification (Suzuki-Miyaura), and C3-tail installation (reductive amination).

Structural Rationale & Retrosynthesis

The 7-azaindole scaffold is a bioisostere of the purine core found in ATP. In the context of JAK inhibition, the scaffold binds to the kinase hinge region via the pyrrole nitrogen (donor) and the pyridine nitrogen (acceptor).

  • C4 Position (Iodine Handle): Targets the hydrophobic pocket (Gatekeeper region). The iodine allows for facile introduction of aryl/heteroaryl groups via Suzuki coupling.

  • C3 Position (Aldehyde Handle): Targets the solvent-exposed region. The aldehyde is a versatile precursor for reductive amination to install solubilizing groups (e.g., piperidines, pyrrolidines) mimicking the ribose moiety of ATP.

Synthetic Workflow Diagram

JAK_Synthesis_Workflow SM 4-iodo-7-azaindole Vilsmeier Vilsmeier-Haack Formylation SM->Vilsmeier Interm_1 4-iodo-3-carbaldehyde (The Core) Vilsmeier->Interm_1 Protect N1-Protection (SEM/Tosyl) Interm_1->Protect Interm_2 N-Protected Core Protect->Interm_2 Suzuki C4-Suzuki Coupling (Diversity Step) Interm_2->Suzuki Interm_3 4-Aryl-3-carbaldehyde Suzuki->Interm_3 RedAm C3-Reductive Amination (Solubility Tail) Interm_3->RedAm Deprotect Global Deprotection RedAm->Deprotect Final JAK Inhibitor Candidate Deprotect->Final

Figure 1: Modular synthetic workflow for generating JAK inhibitor libraries from the 4-iodo-7-azaindole core.

Experimental Protocols

Preparation of the Core (Vilsmeier-Haack Formylation)

Note: If the 3-carbaldehyde is not purchased commercially, it is synthesized from 4-iodo-1H-pyrrolo[2,3-b]pyridine.

Context: The iodine at C4 is sensitive. Standard Vilsmeier conditions (POCl₃/DMF) can sometimes lead to halogen exchange (Cl replacing I). The protocol below uses controlled temperatures to prevent this.

Protocol:

  • Reagents: 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), DMF (10.0 equiv), POCl₃ (1.5 equiv).

  • Procedure:

    • Cool DMF to 0°C in a sealed vessel under argon.

    • Add POCl₃ dropwise over 20 min (exothermic). Stir for 30 min to form the Vilsmeier reagent.

    • Add 4-iodo-1H-pyrrolo[2,3-b]pyridine dissolved in minimum DMF dropwise.

    • Critical Step: Warm to room temperature (25°C) and stir for 4–6 hours. Do not heat above 40°C to avoid iodine displacement.

    • Quench: Pour into ice-water containing NaOAc (3.0 equiv) to buffer the hydrolysis. Stir vigorously until precipitate forms.

    • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Yield: Typically 75–85% as a pale yellow solid.

Step 1: N1-Protection (SEM Group)

Rationale: The acidic N1 proton (pKa ~13) can poison Pd catalysts and interfere with base-mediated couplings. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability to basic Suzuki conditions and ease of removal with TBAF/TFA.

Protocol:

  • Reagents: 4-iodo-3-carbaldehyde core (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (0.2 M).

  • Procedure:

    • Dissolve the core in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min until gas evolution ceases (deprotonation complete).

    • Add SEM-Cl dropwise via syringe.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO₄.

    • Purification: Flash chromatography (Hex/EtOAc).

Step 2: C4-Functionalization (Suzuki-Miyaura Coupling)

Expert Insight: The 4-iodo handle is significantly more reactive than the 4-chloro used in industrial Tofacitinib synthesis. This allows the use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ at lower temperatures (60–80°C), preserving the sensitive aldehyde at C3.

Table 1: Optimized Suzuki Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2]·DCM (3-5 mol%)Robust, resists oxidation, good for heteroaryl boronic acids.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃Carbonates are milder than hydroxides, preventing aldehyde aldol condensation.
Solvent 1,4-Dioxane/Water (4:1)Water is essential for the transmetalation step.
Temperature 80°CSufficient for coupling; minimizes aldehyde degradation.
Atmosphere Argon/NitrogenStrictly anaerobic to prevent Pd oxidation and homocoupling.

Protocol:

  • Charge a reaction vial with N-SEM-protected intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Add solvent (degassed 1,4-Dioxane/H₂O).

  • Add Pd catalyst (0.05 equiv) last.

  • Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass: M+Aryl-I).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Step 3: C3-Functionalization (Reductive Amination)

Rationale: This step installs the "tail" that interacts with the solvent interface. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over other reducible groups.

Protocol:

  • Reagents: C4-functionalized aldehyde (1.0 equiv), Amine (e.g., N-methylpiperazine, 1.2 equiv), STAB (1.5 equiv), AcOH (catalytic), DCE (1,2-Dichloroethane).

  • Procedure:

    • Dissolve aldehyde and amine in DCE. Add 1 drop of Acetic Acid to catalyze imine formation.

    • Stir for 1 hour at RT.

    • Add STAB in one portion. Stir overnight at RT.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Note: If the amine is a salt (e.g., HCl salt), add TEA (1.0 equiv) to free-base it before adding STAB.

Step 4: Global Deprotection

Protocol:

  • Reagents: TFA (Trifluoroacetic acid) or TBAF (Tetra-n-butylammonium fluoride).

  • Procedure (TFA Method): Dissolve substrate in DCM/TFA (2:1). Stir at RT for 2 hours to remove SEM (forms N-hydroxymethyl intermediate). Concentrate, then treat with ethylenediamine/MeOH to remove the hydroxymethyl group.

  • Final Isolation: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Troubleshooting

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Vilsmeier Halogen Exchange (Cl for I)Keep reaction temp < 40°C. Ensure POCl₃ is added slowly.
Aldehyde reduction in Suzuki Hydride source contaminationEnsure solvents are anhydrous/degassed. Avoid alcohols as co-solvents.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add excess boronic acid (1.5–2.0 equiv).
Incomplete Deprotection Stable N-CH₂-OH intermediateAfter TFA, treat crude with basic MeOH or Ethylenediamine to cleave the hemiaminal.

References

  • Synthesis of 7-azaindole JAK inhibitors: Nakajima, Y., et al. "Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3." Chem. Pharm.[3] Bull.2015 , 63(5), 341-353.

  • Suzuki Coupling on 7-azaindoles: Alvarez, M., et al. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds." Atlanchim Pharma Application Note.

  • Vilsmeier-Haack Mechanism & Protocols: Rajput, A., et al. "Review Article on Vilsmeier-Haack Reaction." Int. J. Pharm. Chem. Biol. Sci.2012 , 3(1), 25-43.[1][4]

  • General Suzuki Coupling Protocols: BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

  • JAK Inhibitor Structural Biology: Virtanen, A. T., et al. "Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases." BioDrugs2019 , 33, 15–32.

Sources

Application

reductive amination of 4-iodo-7-azaindole-3-carboxaldehyde

Technical Application Note: Precision Reductive Amination of 4-Iodo-7-azaindole-3-carboxaldehyde Abstract & Strategic Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Reductive Amination of 4-Iodo-7-azaindole-3-carboxaldehyde

Abstract & Strategic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, frequently serving as a bioisostere for the purine core of ATP. The 4-iodo-7-azaindole-3-carboxaldehyde is a high-value intermediate because it offers two orthogonal vectors for diversification:

  • C3-Position: Reductive amination allows the introduction of solubilizing groups or specific pharmacophores (e.g., piperazines, morpholines) to interact with the ribose-binding pocket.

  • C4-Position: The iodine atom is a critical handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the kinase "gatekeeper" region.

The Challenge: The C4-iodine atom exerts significant steric hindrance on the adjacent C3-aldehyde, retarding imine formation. Furthermore, the iodine-carbon bond is susceptible to hydrogenolysis (de-iodination) under catalytic hydrogenation conditions or reduction by non-selective hydride donors. This protocol details a chemoselective methodology using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide to overcome steric barriers without compromising the aryl iodide.

Chemical Strategy & Mechanism

To ensure high fidelity, we employ a Direct Reductive Amination (DRA) strategy. Two variations are provided based on the nucleophilicity and steric profile of the amine partner.

Method A: Standard STAB Protocol

Best for: Primary amines and unhindered secondary amines. Sodium triacetoxyborohydride (STAB) is used for its mildness. It reduces the protonated iminium ion much faster than the aldehyde, preventing direct reduction to the alcohol.

Method B: Lewis Acid-Mediated Protocol (Ti(OiPr)₄)

Best for: Sterically hindered amines, anilines, or when Method A fails. The bulky 4-iodo group can prevent the initial attack of the amine. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine species prior to reduction.

Mechanistic Pathway & Steric Challenge

ReductiveAmination Aldehyde 4-Iodo-7-azaindole -3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Slowed by C4-I) Amine Amine (HNR2) Amine->Hemiaminal Imine Iminium Ion (Sterically Congested) Hemiaminal->Imine - H2O (Ti(OiPr)4 assists) Product C3-Aminomethyl Product Imine->Product + Hydride (STAB) Selective Reduction SideProduct De-iodinated Byproduct Imine->SideProduct Avoid: H2/Pd or LiAlH4

Figure 1: Reaction pathway highlighting the critical iminium formation step and the risk of de-halogenation.

Experimental Protocols

Reagents & Materials Table
ReagentRoleEquiv.Notes
4-Iodo-7-azaindole-3-carboxaldehyde Substrate1.0Limiting reagent.
Amine (R-NH₂ or R₂NH) Nucleophile1.1 - 1.5Use excess if volatile.
Sodium Triacetoxyborohydride (STAB) Reductant1.5 - 2.0Moisture sensitive; keep bottle tightly closed.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes iminium formation.
Titanium(IV) isopropoxide Lewis Acid1.5 - 2.0Only for Method B. Air sensitive.
1,2-Dichloroethane (DCE) Solvent0.1 MStandard solvent for STAB.
THF (Anhydrous) Solvent0.1 MAlternative for Method B.
Protocol A: Standard Conditions (STAB)

Scope: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-iodo-7-azaindole-3-carboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

  • Amine Addition: Add the Amine (1.2 equiv).

  • Activation: Add Acetic Acid (1.5 equiv).

    • Observation: The solution may change color (often yellow/orange) indicating imine formation.

    • Stirring: Stir at Room Temperature (RT) for 30–60 minutes. Due to the C4-iodo steric clash, do not skip this pre-stirring period.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (H₂) is minimal but possible.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly). Stir for 15 minutes until bubbling ceases.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Titanium-Mediated (For Difficult Substrates)

Scope: Anilines, bulky secondary amines, or if Method A yields <30%.

  • Complexation: In a dried flask under Nitrogen/Argon, dissolve 4-iodo-7-azaindole-3-carboxaldehyde (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.

  • Imine Formation: Stir the mixture at RT for 6–12 hours.

    • Optimization: If conversion to imine is slow (checked by TLC/LCMS), heat to 40–50 °C for 2 hours. The Ti(OiPr)₄ scavenges water, driving the equilibrium.

  • Reduction:

    • Cool to 0 °C.

    • Option 1 (Milder): Add STAB (2.0 equiv) and stir overnight.

    • Option 2 (Stronger): Dilute with dry MeOH (equal volume to THF), then add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise.

    • Caution: NaBH₄ is stronger, but the pre-formed titanium-imine complex is reduced faster than the iodine is cleaved.

  • Quench (Critical): Add 1N NaOH or Rochelle's Salt solution to break the Titanium emulsion. A white/grey precipitate (TiO₂) will form. Filter through Celite before extraction.

Workflow Decision Matrix

Workflow Start Start: 4-Iodo-7-azaindole- 3-carboxaldehyde AmineType Analyze Amine Partner Start->AmineType MethodA Method A: STAB / DCE / AcOH AmineType->MethodA Primary / Unhindered MethodB Method B: Ti(OiPr)4 then NaBH4 AmineType->MethodB Aniline / Bulky / Weak Nucl. Check LCMS Check (Imine Formation) MethodA->Check MethodB->Check Success Isolate Product (Flash Column) Check->Success Complete Fail Low Conversion? Check->Fail Incomplete Fail->MethodB Switch Protocol

Figure 2: Decision tree for selecting the appropriate reductive amination condition.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Aldehyde remains) Steric hindrance of C4-Iodine prevents imine formation.Switch to Method B . The Titanium activates the carbonyl and removes water. Heat to 50°C during imine formation.
Alcohol Formation (Reduction of Aldehyde) Reductant added too early; Imine not formed.Increase pre-stir time with Amine/Acid before adding STAB. Ensure molecular sieves are used if not using Ti(OiPr)₄.
De-iodination (Loss of C4-I) Reducing agent too strong or reaction too hot.Avoid NaBH₄ unless using the Ti-complex method. Stick to STAB. Keep temp < RT.
Titanium Emulsion Improper quench of Method B.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1h to solubilize Ti salts.

Safety & Handling

  • 7-Azaindoles: Generally biologically active; handle as potential kinase inhibitors (wear gloves, mask).

  • Sodium Triacetoxyborohydride: Releases acetic acid upon hydrolysis. Irritant.

  • Aryl Iodides: Protect from excessive light exposure to prevent gradual degradation, although 4-iodo-7-azaindole is relatively stable.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Synlett.
  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews. (Context on 7-azaindole reactivity).
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

Sources

Method

Application Note: Divergent Synthesis of Kinase Inhibitors using 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Introduction: The "Privileged" Kinase Scaffold In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1] It is isosteric with the purine core of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Kinase Scaffold

In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure."[1] It is isosteric with the purine core of ATP, allowing it to bind effectively to the hinge region of kinase active sites.

This application note focuses on 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , a high-value intermediate that offers orthogonal reactivity. It serves as a divergent point for synthesizing Type I and Type II kinase inhibitors (e.g., analogs of Pexidartinib , Vemurafenib , or Tofacitinib ).

Structural Logic & SAR

The utility of this intermediate lies in the specific placement of its functional groups, which map directly to distinct regions of the ATP-binding pocket:

  • N1 & N7 (Hinge Binder): Mimic the Adenine N1 and N6-NH of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

  • C4-Iodide (Gatekeeper/Hydrophobic Pocket): The iodine atom is a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce bulky hydrophobic groups that access the "gatekeeper" residue or the hydrophobic back-pocket.

  • C3-Aldehyde (Solvent Front/Tail): Positioned to project towards the solvent-exposed region. This allows for the attachment of solubilizing groups (morpholines, piperazines) via reductive amination to improve ADME properties.

Figure 1: Pharmacophore mapping of the 4-iodo-7-azaindole-3-carbaldehyde intermediate.

Strategic Synthetic Workflow

The primary challenge with 7-azaindoles is the electron-poor nature of the pyridine ring (making oxidative addition difficult) and the acidity of the N1 proton (pKa ~13), which can poison Palladium catalysts.

Recommended Strategy: The "Protect-Couple-Aminate" Route We recommend installing the hydrophobic core before the solubilizing tail to minimize catalyst interference by free amines.

Figure 2: Optimal synthetic sequence to maximize yield and purity.

Detailed Experimental Protocols

Step 1: N-Protection (SEM Group)

Why: The free N1-H can deprotonate under Suzuki basic conditions, forming an azaindolyl anion that coordinates strongly to Pd, killing the catalytic cycle. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal as it stabilizes the core and is easily removed later.

Protocol:

  • Dissolve: Suspend 4-iodo-7-azaindole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (solution turns yellow/orange).

  • Alkylate: Add SEM-Cl (1.1 eq) dropwise.

  • Monitor: Warm to RT and stir for 2 hours. Monitor by TLC (Hex/EtOAc 3:1). The product will be less polar.

  • Workup: Quench with water, extract with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Validation: 1H NMR should show SEM methylene singlet (~5.5 ppm) and TMS peak (0 ppm).

Step 2: C4-Functionalization (Suzuki-Miyaura Coupling)

Why: The C4-iodide is highly reactive but requires robust catalysts due to the electron-deficient pyridine ring. Pd(dppf)Cl2 is the workhorse catalyst here, preferred over Pd(PPh3)4 for its stability and bite angle.

Reagents:

  • Substrate: N-SEM-4-iodo-7-azaindole-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.

  • Solvent: Add Dioxane and aqueous K2CO3. Sparge with Argon for 5 mins.

  • React: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Self-Validating Check: The aldehyde proton (~10 ppm) remains intact. The disappearance of the C4-Iodide is confirmed by LC-MS (Loss of M+127 pattern).

  • Purification: Filter through Celite. Silica gel chromatography is usually required to remove Pd residues.

Step 3: C3-Functionalization (Reductive Amination)

Why: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH4. STAB is milder and does not reduce the aldehyde to alcohol before the imine forms.

Protocol:

  • Imine Formation: Dissolve the C4-substituted aldehyde (1.0 eq) in DCE (Dichloroethane). Add the amine (e.g., Morpholine, 1.2 eq).

  • Catalyst: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30 mins at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion. Stir overnight at RT.

  • Workup: Quench with sat. NaHCO3 (evolution of CO2). Extract with DCM.

  • Validation: 1H NMR: Disappearance of aldehyde peak (10 ppm). Appearance of benzylic methylene signal (~3.5-4.0 ppm).

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Stalled Suzuki Coupling Poisoning by N1 or Pyridine N7Ensure N1 is protected (SEM/Boc). Increase catalyst loading to 10% or switch to XPhos Pd G3 .
Aldehyde Reduction Reducing agent too strongDo NOT use NaBH4. Use NaBH(OAc)3 (STAB) or NaCNBH3.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates salts. Lower Temp to 80°C.
C4-Cl vs C4-I ReactivityIf using the C4-Chloro analog, Suzuki will fail with standard conditions. Must use Buchwald precatalysts (e.g., XPhos-Pd-G2). Stick to the Iodide for ease.

References

  • Structure-Activity Relationships of 7-Azaindoles

    • Journal of Medicinal Chemistry, 2024.[3] "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles."

    • [3]

  • Suzuki Coupling on Azaindoles

    • Atlanchim Pharma Application Note. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds."[4]

  • Reductive Amination Protocols

    • Sigma-Aldrich Application Note.
  • Pexidartinib (PLX3397)

    • MDPI Molecules, 2023. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds."

Sources

Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Iodo-7-Azaindole

Abstract & Strategic Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines. It is a core component in FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines. It is a core component in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib . While functionalization at the C3 position is facile due to its nucleophilic nature, the C4 position presents a unique synthetic challenge. It is electronically deficient and adjacent to the bridgehead nitrogen, often leading to poor reactivity or catalyst deactivation.

This guide focuses on the 4-iodo-7-azaindole derivative as the optimal substrate for C4 functionalization. Unlike its chloro- or bromo-analogs, the 4-iodo variant possesses a weaker C–X bond, facilitating faster oxidative addition by palladium species, which is critical to outcompete the coordination of the pyridine nitrogen (N7) to the catalyst.

Strategic Considerations: The "Why" Behind the Chemistry

Successful cross-coupling at the C4 position requires a three-pronged strategy to overcome inherent substrate bias.

The Reactivity Hierarchy

The 7-azaindole ring system has distinct zones of reactivity. The pyrrole ring (C3) is electron-rich and prone to electrophilic aromatic substitution, while the pyridine ring (C4/C5/C6) is electron-poor.

  • C3: Highly reactive (Nucleophilic).

  • C4-I: Reactive toward Oxidative Addition (Electrophilic), but sterically encumbered.

  • N7: Lewis basic; capable of "poisoning" Pd catalysts by forming stable, non-reactive complexes.

Protecting Group Strategy

Critical Rule: Do not attempt C4 cross-coupling on unprotected (NH)-4-iodo-7-azaindole unless using specific aqueous conditions.

  • Reasoning: The free N1-H proton is acidic (pKa ~13). In basic coupling conditions, deprotonation creates an azaindolyl anion that bridges metal centers, shutting down the catalytic cycle.

  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) , Tosyl (Ts) , or Boc protection at N1. SEM is preferred for its stability under basic Suzuki conditions and ease of removal with TBAF or TFA.

Visualizing the Challenge

The following diagram illustrates the competing electronic forces and the logic behind ligand selection.

ReactivityMap Substrate 4-Iodo-7-Azaindole Challenge1 N7 Catalyst Poisoning (Pd coordination) Substrate->Challenge1 Challenge2 Electronic Deactivation (Electron-poor pyridine ring) Substrate->Challenge2 Solution1 Use Bulky Ligands (XPhos, SPhos, BrettPhos) Challenge1->Solution1 Mitigated by Solution2 Use 4-Iodo over 4-Chloro (Faster Oxidative Addition) Challenge2->Solution2 Overcome by

Figure 1: Strategic map of reactivity challenges at the C4 position and their corresponding chemical solutions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl and heteroaryl systems.[1] Mechanism: The use of SPhos or XPhos is mandatory for challenging substrates. These Buchwald biaryl phosphine ligands are bulky (preventing N7 coordination) and electron-rich (accelerating oxidative addition).

Materials
  • Substrate: 1-(phenylsulfonyl)-4-iodo-7-azaindole (or SEM-protected equivalent).

  • Boronic Acid: 1.5 equivalents.

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%) for simpler substrates.

  • Base: K₃PO₄ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 4-iodo-7-azaindole substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Catalyst Addition: Add the Pd source and ligand. Note: If using Pd(OAc)₂/SPhos, premixing the catalyst and ligand in a small volume of solvent for 5 minutes under argon is recommended to form the active L-Pd(0) species.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Crucial: Sparge the solution with Argon or Nitrogen for 10–15 minutes. Oxygen is detrimental to the active catalyst lifespan.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and the emergence of the biaryl product. Watch for de-iodinated byproduct (reduction), which indicates the catalytic cycle is stalling.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

SuzukiWorkflow Start Start: N-Protected 4-Iodo-7-Azaindole Step1 Add Boronic Acid (1.5 eq) + Base (K3PO4) Start->Step1 Step2 Add Pd(OAc)2 + SPhos (Solvent: Dioxane/H2O) Step1->Step2 Decision Is system degassed? Step2->Decision Action Sparge with Ar for 15 min Decision->Action No Heat Heat to 100°C (4-12h) Decision->Heat Yes Action->Decision Check LCMS Check: De-iodination vs Product? Heat->Check Finish Filter (Celite) & Purify Check->Finish

Figure 2: Operational workflow for Suzuki-Miyaura coupling of azaindoles.

Protocol 2: Sonogashira Coupling

Application: Introduction of alkynes (sp hybridized carbons). Challenge: Homocoupling of the alkyne (Glaser coupling) is a major side reaction.

Materials
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Co-Catalyst: CuI (2-5 mol%).

  • Base/Solvent: Triethylamine (TEA) or DIPEA (used as both base and co-solvent) mixed with DMF or THF.

Step-by-Step Methodology
  • Charge: Add N-protected 4-iodo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂, and CuI to a dry flask.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is vital to prevent Copper-mediated alkyne dimerization.

  • Solvent: Add degassed THF/TEA (1:1).

  • Addition: Add the terminal alkyne (1.2 equiv) slowly (dropwise) if homocoupling is observed in pilot runs.

  • Temperature: Stir at Room Temperature initially. If no reaction occurs after 2 hours, heat to 50°C.

    • Note: 4-iodo substrates often react at RT, whereas 4-bromo requires heating.

Protocol 3: Buchwald-Hartwig Amination

Application: Formation of C–N bonds (anilines, amines).[2] Critical Factor: Ligand choice is paramount. Standard ligands (PPh3) will fail.

Materials
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[3] These ligands are designed to stabilize the Pd intermediate against the electron-deficient nature of the azaindole.

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or BrettPhos Pd G3 Precatalyst.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Methodology
  • Dry Conditions: Flame-dry the glassware. Moisture kills this reaction.

  • Mix: Add Pd precursor, Ligand, Base, and Substrate in the glovebox or under a strong Argon stream.

  • Heat: These reactions typically require 90–110°C .

  • Workup: Do not use acidic workups, as the product is basic. Filter through Celite and purify on silica (often requiring 1-5% MeOH/DCM with NH₃ additive).

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material remains) Catalyst poisoning by N7 or oxidative addition failure.Switch to SPhos or XPhos ligands. Ensure temperature is >80°C. Switch from 4-Br to 4-Iodo substrate.
De-iodination (Reduction product) Hydride source in solvent or β-hydride elimination.Ensure solvents are anhydrous.[4] Switch base from isopropoxide to Cs₂CO₃ . Increase catalyst loading.
Homocoupling (Sonogashira) Presence of Oxygen.[5]Rigorous degassing (freeze-pump-thaw). Add alkyne slowly via syringe pump.
Protodehalogenation Solvent proton source.Avoid protic solvents (EtOH) if using strong bases; switch to pure Dioxane or Toluene.

References

  • Lachance, N., et al. "Practical Synthesis of 4-Substituted 7-Azaindoles." Synthesis, 2005.[6][7]

  • Song, J. J., et al. "A Practical Synthesis of 4-Iodo-7-azaindole and Its Application in the Synthesis of C4-Functionalized 7-Azaindoles." Journal of Organic Chemistry, 2012.

  • Popowycz, F., et al. "Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization." Tetrahedron, 2011.

  • Hands, D., et al. "Vemurafenib Synthesis: 4-Functionalization of 7-Azaindole." Journal of Medicinal Chemistry.

  • Minbiole, K. P., et al. "Palladium-Catalyzed Functionalization of the 7-Azaindole System."[8] Organic Letters.

Sources

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with Aryl Boronic Acids

Introduction & Strategic Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for purine in the design of ATP-competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for purine in the design of ATP-competitive kinase inhibitors[1]. Functionalization of this core at the C4 position is a critical step in the synthesis of complex therapeutics, including Janus kinase (JAK) inhibitors and colony-stimulating factor 1 receptor (CSF1R) modulators[2].

This application note details the optimized Suzuki-Miyaura cross-coupling of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with aryl boronic acids. By leveraging the differential reactivity of the C4-iodine bond and carefully tuning the basicity of the reaction environment, this protocol achieves high-yielding C-C bond formation while preserving the sensitive 3-carbaldehyde moiety for downstream late-stage functionalization[3].

Mechanistic Insights & Substrate Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen for this highly functionalized substrate, rather than simply following a recipe.

  • The 4-Iodo Advantage: Oxidative addition is typically the rate-determining step in palladium-catalyzed cross-couplings. The C4-iodine bond is significantly weaker and more reactive than its chlorine or bromine counterparts. This facilitates rapid oxidative addition by Pd(0) at lower temperatures, which is essential for minimizing the thermal degradation of the adjacent 3-carbaldehyde group[4].

  • Aldehyde Compatibility: The 3-carbaldehyde group provides a versatile handle for subsequent derivatization (e.g., reductive amination). While aldehydes can undergo Cannizzaro-type disproportionation under strongly basic conditions, the use of mild carbonate bases (e.g.,

    
    , 
    
    
    
    ) in an aqueous organic solvent completely suppresses this side reaction.
  • Managing the Unprotected NH: The free pyrrole NH (

    
    ) poses a coordination risk to the palladium catalyst, potentially leading to catalyst poisoning or the formation of unreactive Pd-indolide complexes. Traditionally, this requires pre-protection with a SEM or Boc group[2]. However, by employing an excess of base (3.0 equivalents), the NH is deprotonated in situ. The resulting electron-rich aza-indolide anion is less prone to stable, bidentate Pd-coordination, allowing the catalytic cycle to proceed efficiently without the atom-economy penalty of protection/deprotection steps[5].
    
  • Catalyst Selection:

    
     is selected over the classic 
    
    
    
    . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the intermediate Pd(II) complex, which dramatically accelerates the final reductive elimination step and prevents catalyst deactivation[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Aryl Transfer) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-7-azaindole Product RedElim->Product Substrate 4-Iodo-7-azaindole Derivative Substrate->OxAdd BoronicAcid Aryl Boronic Acid + Base BoronicAcid->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-iodo-7-azaindole derivatives.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization campaigns, highlighting the causality behind the final protocol selection.

Catalyst (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality


(2.0)
Toluene/EtOH/

9045%Sluggish reductive elimination; competitive deiodination observed.


(3.0)
1,4-Dioxane/

(4:1)
9082%Clean conversion. Excess base successfully masks the free NH group.


(3.0)
1,4-Dioxane/

(4:1)
90 88% Optimal. Cesium provides superior solubility and accelerates transmetalation.


(3.0)
THF/

(4:1)
6575%Good yield at lower temp, but sterically hindered ligand is cost-prohibitive.

Experimental Workflow & Protocols

Workflow Prep 1. Reagent Mixing (Substrates + Catalyst) Degas 2. Degassing (Argon Purge) Prep->Degas Heat 3. Heating (90°C, 4-12h) Degas->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Flash Chromatography Workup->Purify Analyze 6. LC-MS / NMR Validation Purify->Analyze

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Standard Operating Procedure: Unprotected NH Suzuki Coupling

Scale: 1.0 mmol (Scalable up to 50 mmol with proportional adjustments).

Step 1: Reagent Preparation

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (272 mg, 1.0 mmol, 1.0 equiv).

  • Add the desired aryl boronic acid (1.3 mmol, 1.3 equiv). Note: For highly sterically hindered or electron-deficient boronic acids, increase to 1.5 equiv to compensate for potential protodeboronation.

  • Add

    
     (977 mg, 3.0 mmol, 3.0 equiv).
    
  • Add the catalyst

    
     (41 mg, 0.05 mmol, 5 mol%).
    

Step 2: Solvent Addition & Degassing (Critical Step) 5. Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). 6. Cap the vial with a PTFE septum. Insert an argon (or nitrogen) inlet needle into the solvent mixture and a vent needle into the headspace. 7. Sparge the mixture with inert gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species and to suppress oxidative homocoupling of the boronic acid.

Step 3: Reaction Execution 8. Remove the needles, seal the vial tightly, and transfer to a pre-heated oil bath or heating block set to 90 °C. 9. Stir vigorously (800 rpm) for 4 to 12 hours. 10. Validation Checkpoint: At 4 hours, sample 10 µL of the organic layer. Dilute in 1 mL of LC-MS grade Methanol. LC-MS should show total consumption of the starting material (


) and the appearance of the product mass. On TLC (DCM:MeOH 95:5), the starting material (Rf ~0.4) should be replaced by a new, highly UV-active spot (Rf ~0.25 - 0.35 depending on the aryl group).

Step 4: Workup & Purification 11. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 12. Filter the biphasic mixture through a short pad of Celite to remove palladium black, rinsing the pad with additional Ethyl Acetate (10 mL). 13. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once more with Ethyl Acetate (15 mL). 14. Wash the combined organic layers with brine (15 mL), dry over anhydrous


, filter, and concentrate under reduced pressure.
15. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 0% to 5% Methanol in Dichloromethane).

Troubleshooting & Analytical Characterization

  • Issue: Incomplete Conversion & Black Precipitate:

    • Cause: Catalyst degradation (Pd black formation) due to poor degassing or excessive coordination from the free azaindole NH.

    • Solution: Ensure rigorous argon sparging. If the specific aryl boronic acid is exceptionally slow to react, pre-protecting the azaindole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prior to the Suzuki coupling may be required[1].

  • Issue: Protodeboronation:

    • Cause: The boronic acid hydrolyzes to the corresponding arene before transmetalation can occur.

    • Solution: Add the boronic acid in two distinct portions (0.75 equiv at

      
      , 0.75 equiv at 
      
      
      
      ) or switch the solvent system to anhydrous DMF with anhydrous
      
      
      if water is accelerating the degradation.
  • NMR Characterization Note: In

    
    -NMR (DMSO-
    
    
    
    ), the diagnostic 3-carbaldehyde proton typically appears as a sharp singlet far downfield (
    
    
    9.8 - 10.2 ppm). The disappearance of the C4-iodine is confirmed by the upfield shift of the pyridine ring protons and the integration of the newly installed aryl protons.

References

  • Correlation between the Experimental Activity and the WaterMap Free Energy Liberation of Binding Site Waters for 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist Source: ACS Publications URL:[Link]

  • Source: European Patent Office (EP 3715347 A1)
  • Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions Source: RSC Publishing URL:[Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: Chemo- and Regioselective C-H Activation of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary & Strategic Importance The scaffold 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole derivative) represents a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors and ot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The scaffold 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole derivative) represents a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors and other oncology targets. Its unique substitution pattern presents a specific synthetic challenge: Chemoselectivity .

The molecule contains two distinct reactive centers:[1][2]

  • C4-Iodo: A classical electrophile for cross-coupling (Suzuki, Sonogashira).

  • C2-H: An acidic C-H bond susceptible to metal-catalyzed activation.

  • C3-Aldehyde: An electron-withdrawing group (EWG) and a potential directing group (DG) handle.

Standard cross-coupling conditions (Pd(0)) will preferentially oxidatively add to the weak C–I bond. This Application Note details protocols to invert this reactivity, enabling C–H activation at the C2 position while preserving the C4-iodine handle for subsequent elaboration. This "orthogonal functionalization" strategy allows for the rapid generation of dense molecular complexity.

Mechanistic Principles & Chemoselectivity[3]

To achieve C–H activation in the presence of a reactive aryl iodide, we must bypass the standard Pd(0)/Pd(II) redox cycle typically used in cross-coupling. Instead, we employ Pd(II)/Pd(IV) cycles or Transient Directing Groups (TDGs) that kinetically favor C–H cleavage over C–I oxidative addition.

The Transient Directing Group (TDG) Strategy

The C3-aldehyde is not just a passive substituent; it is the key to selectivity. By condensing the aldehyde with a catalytic primary amine, we generate a transient imine. This imine coordinates to the metal center (Pd or Rh), directing it specifically to the C2-H bond via a stable 5-membered metallacycle.

Mechanism:

  • Condensation: Aldehyde + Amine

    
     Imine (TDG).
    
  • Coordination: TDG binds Pd(II).

  • C-H Activation: Concerted Metalation-Deprotonation (CMD) at C2.

  • Functionalization: Reductive elimination or insertion.

  • Hydrolysis: TDG hydrolyzes back to the aldehyde.

Visualizing the Pathway

The following diagram illustrates the chemoselectivity decision tree and the TDG workflow.

CH_Activation_Pathway cluster_pathways Selectivity Divergence Start 4-iodo-7-azaindole-3-carbaldehyde Path_A Standard Pd(0) Catalysis (Suzuki/Sonogashira) Start->Path_A Pd(PPh3)4 / Base Path_B Transient Directing Group (TDG) Strategy Start->Path_B Pd(OAc)2 / Amine Cat. Product_A C4-Functionalized Product (C-H Intact) Path_A->Product_A Oxidative Addition to C-I Intermediate Transient Imine Species (Pd-coordinated) Path_B->Intermediate Imine Formation Activation C2-H Metallacycle Intermediate->Activation Directed C-H Cleavage Product_B C2-Functionalized Product (C-I Preserved) Activation->Product_B Functionalization & Hydrolysis

Figure 1: Chemoselectivity map contrasting standard cross-coupling (Red) with the targeted TDG C-H activation pathway (Green).

Experimental Protocols

Protocol A: C2-Arylation via Transient Directing Group (TDG)

This protocol utilizes the C3-aldehyde to direct Pd(II) to the C2 position, enabling arylation with aryl iodides or boronates while preserving the C4-iodo group.

Reagents:

  • Substrate: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[3]

  • TDG Catalyst: tert-Butylamine or Glycine (30 mol%)

  • Oxidant/Additive: AgOAc (2.0 equiv) - Crucial for sequestering iodide and regenerating Pd(II)

  • Solvent: Acetic Acid / Dioxane (1:4 ratio)

  • Temperature: 100°C

Step-by-Step Methodology:

  • Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, charge the substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and AgOAc (67 mg, 0.4 mmol).

  • TDG Addition: Add the aryl iodide (0.3 mmol) followed by the amine catalyst (t-BuNH₂, 30 mol%).

  • Solvent: Add 2.0 mL of the solvent mixture. Seal the tube under air (or O₂ balloon if using catalytic oxidant).

  • Reaction: Heat the block to 100°C. Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate imine may be visible; hydrolysis usually occurs during workup, but ensure the aldehyde peak returns.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C4-iodo group should remain intact (verify via ¹³C NMR: C-I shift ~90-100 ppm).

Protocol B: C2-Alkenylation (Oxidative Heck)

Direct coupling with acrylates or styrenes.

Data Summary: Optimization of Conditions

EntryCatalystLigand/TDGAdditiveYield (C2-Product)C4-I Retention
1Pd(PPh₃)₄NoneK₂CO₃0%No (C4 reaction)
2Pd(OAc)₂PPh₃AgOAc15%< 50%
3Pd(OAc)₂L-Isoleucine AgOAc78% > 95%
4RhCp*Cl₂Cu(OAc)₂AgSbF₆65%90%

Table 1: Screening data highlighting the necessity of Amino Acid (MPAA) ligands or TDGs for preserving the C-I bond.

Critical Troubleshooting & Optimization

"The C4-Iodine is disappearing."
  • Cause: Presence of Pd(0) species or phosphine ligands that facilitate oxidative addition into C-I.

  • Solution: Switch to Pd(II) catalysis without phosphines. Use Amino Acid ligands (MPAA) like Ac-Gly-OH or L-Isoleucine. These ligands stabilize the High-Valent Pd intermediate and lower the barrier for C-H activation (CMD mechanism) significantly below that of C-I insertion.

"Low Conversion of Aldehyde."
  • Cause: Inefficient imine formation.

  • Solution: Add 4Å Molecular Sieves to the reaction to scavenge water and drive imine formation. Ensure the amine catalyst is not being sequestered by the acidic solvent (adjust HOAc ratio).

"N1-Alkylation vs. C2-Arylation."
  • Cause: The pyrrole NH is acidic.

  • Solution: While this protocol works on the free (NH) indole, protecting the N1 position (e.g., SEM or Boc) can sometimes improve yields by preventing catalyst poisoning. However, the TDG strategy typically tolerates free NH.

References

  • Directed C–H Functionalization of C3-Aldehyde Indoles: Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Source: PMC / NIH URL:[Link]

  • Chemoselective Arylation of 7-Azaindoles: Title: Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives.[4][5][6] Source: Organic Letters (via Figshare Collection) URL:[Link]

  • Rh(III)-Catalyzed C-H Activation of 7-Azaindoles: Title: Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling.[4][7][8] Source: Chemical Communications (RSC) URL:[7][Link]

  • N-Oxide Activation Strategy: Title: Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation.[9] Source: Organic Chemistry Frontiers URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis of 3,4-Disubstituted 7-Azaindoles from 4-Iodo Precursors

This Application Note is designed to guide researchers through the regioselective synthesis of 3,4-disubstituted 7-azaindoles, specifically utilizing 4-iodo-1H-pyrrolo[2,3-b]pyridine as the primary starting material. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the regioselective synthesis of 3,4-disubstituted 7-azaindoles, specifically utilizing 4-iodo-1H-pyrrolo[2,3-b]pyridine as the primary starting material.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for indole and purine. It is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form key hydrogen bonds within the ATP-binding pocket.

The 3,4-disubstituted pattern is particularly valuable for maximizing interactions in the "gatekeeper" regions of kinases. However, accessing this substitution pattern is synthetically challenging due to the competing electronic biases of the electron-rich pyrrole ring (C3) and the electron-deficient pyridine ring (C4).

This guide details a robust, field-proven protocol for synthesizing these targets starting from 4-iodo-7-azaindole . We prioritize a "C4-First" sequential functionalization strategy , which leverages the inherent reactivity of the C4-iodide before installing the C3-substituent, ensuring high regiocontrol and yield.

Strategic Analysis: Electronic Bias & Reactivity

To successfully synthesize 3,4-disubstituted analogs, one must understand the electronic "personality" of the ring system:

  • C3 Position (Pyrrole-like): Electron-rich. Highly susceptible to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, formylation). Poorly reactive toward nucleophilic attack.

  • C4 Position (Pyridine-like): Electron-deficient (due to the inductive effect of N7). The C4-Iodide is highly activated for Pd-catalyzed Cross-Coupling (oxidative addition) and Nucleophilic Aromatic Substitution (SNAr) .

The Synthetic Conflict: Attempting to halogenate C3 after establishing a sensitive C4-aryl group can sometimes lead to side reactions on the new aryl ring. Conversely, establishing a 3,4-dihalo intermediate (e.g., 3-bromo-4-iodo) requires careful catalyst control to prevent "scrambling" or double-coupling.

The Solution: The protocol below utilizes a Sequential Cross-Coupling / Halogenation workflow. We first exploit the pre-existing C4-I handle, then activate the C3 position via electrophilic halogenation, followed by a second coupling event.

Visualizing the Reactivity Landscape

AzaindoleReactivity Start 4-Iodo-7-azaindole C4_Reactivity C4 Position (Pyridine-like) High Pd-Oxidative Addition Rate Start->C4_Reactivity Activated by N7 C3_Reactivity C3 Position (Pyrrole-like) High S_EAr Susceptibility Start->C3_Reactivity Activated by N1 Suzuki/Stille Coupling Suzuki/Stille Coupling C4_Reactivity->Suzuki/Stille Coupling Halogenation (NIS/NBS) Halogenation (NIS/NBS) C3_Reactivity->Halogenation (NIS/NBS)

Figure 1: Reactivity profile of the 4-iodo-7-azaindole scaffold.

Detailed Experimental Protocol

Phase 1: N-Protection (Mandatory)

Rationale: The acidic N1-proton (pKa ~13) can quench organometallic reagents and poison Pd-catalysts. Protection with a group that withstands basic coupling conditions but can be removed later is essential. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts) .

Protocol (SEM Protection):

  • Reagents: 4-iodo-7-azaindole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).

  • Procedure:

    • Cool a solution of 4-iodo-7-azaindole in DMF (0.2 M) to 0 °C.

    • Add NaH portion-wise. Stir for 30 min (gas evolution).

    • Add SEM-Cl dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water, extract with EtOAc.[1]

  • Checkpoint: Product should be a viscous oil or low-melting solid. Yields typically >90%.

Phase 2: C4-Functionalization (Suzuki-Miyaura Coupling)

Rationale: The C4-I bond is weak and chemically distinct. We couple here first to install the C4 substituent.

Protocol:

  • Reagents: N-SEM-4-iodo-7-azaindole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), Cs2CO3 (2.0 equiv).

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure:

    • Combine reagents in a pressure vial.

    • Purge with Argon/Nitrogen for 5 mins.

    • Heat to 80–90 °C for 4–12 hours.

    • Monitoring: TLC/LCMS. The starting material (iodide) should disappear.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Note: If the boronic acid is sterically hindered, switch to Pd2(dba)3 / XPhos .

Phase 3: C3-Activation (Regioselective Iodination)

Rationale: Now that C4 is substituted, we install a handle at C3. N-iodosuccinimide (NIS) is preferred over molecular iodine for stoichiometric control.

Protocol:

  • Reagents: 4-Substituted-N-SEM-7-azaindole (1.0 equiv), NIS (1.05 equiv).

  • Solvent: DMF or Acetone (0.1 M).

  • Procedure:

    • Dissolve substrate in solvent at 0 °C.

    • Add NIS portion-wise (protect from light).

    • Stir at 0 °C -> RT for 2 hours.

    • Critical: Do not overheat. High temps can lead to over-halogenation or oxidation.

  • Workup: Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[1]

  • Result: 3-iodo-4-substituted-7-azaindole.

Phase 4: C3-Functionalization (Second Suzuki Coupling)

Rationale: The newly installed C3-iodide is now the only reactive electrophile.

Protocol:

  • Reagents: 3-iodo-4-substituted-intermediate (1.0 equiv), Functionalized Boronic Acid (1.2–1.5 equiv), Pd(dtbpf)Cl2 (0.05 equiv) or Pd(PPh3)4.

  • Conditions: Similar to Phase 2, but C3 couplings often require slightly higher temperatures (90–100 °C ) or more active catalysts (e.g., A-Phos or SPhos ligands) due to the electron-rich nature of the pyrrole ring which makes oxidative addition slower than at C4.

  • Deprotection (Final Step):

    • For SEM: TFA/DCM followed by ethylenediamine or TBAF in THF.

    • For Tosyl: NaOH/MeOH reflux or TBAF/THF.

Workflow Visualization

SynthesisWorkflow Start 4-Iodo-7-azaindole Step1 Step 1: N-Protection (SEM-Cl/NaH) Start->Step1 Inter1 N-SEM-4-Iodo-7-azaindole Step1->Inter1 Step2 Step 2: C4 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Inter2 4-Aryl-N-SEM-7-azaindole Step2->Inter2 Step3 Step 3: C3 Iodination (NIS, DMF, 0°C) Inter2->Step3 Inter3 3-Iodo-4-Aryl-N-SEM-7-azaindole Step3->Inter3 Step4 Step 4: C3 Suzuki Coupling (R-B(OH)2, Pd-SPhos) Inter3->Step4 Final 3,4-Disubstituted 7-Azaindole Step4->Final

Figure 2: Sequential functionalization workflow for accessing 3,4-disubstituted targets.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 (C4 Coupling) Protodehalogenation (Iodine replaced by H)Switch solvent to Toluene/EtOH. Ensure anhydrous conditions initially. Reduce reaction time.
No Reaction at C3 (Step 4) Electron-rich pyrrole ring deactivates C-I bondUse electron-rich ligands (e.g., SPhos , XPhos , or Buchwald Precatalysts ) to facilitate oxidative addition. Increase Temp to 100°C.
Regioselectivity Loss (Scrambling) N-Protecting group migration or lossEnsure SEM or Tosyl is stable. Avoid Boc (labile at high temp).
Purification Difficulty Co-elution of mono- and di-substituted productsUse C18 Reverse Phase HPLC or switch to DCM/MeOH gradients on silica.

References

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Source: Synlett (2019). Context: Establishes the utility of SEM for stabilizing the azaindole core during sequential lithiation and coupling.

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Source: Atlanchim Pharma Review.[2] Context: Comprehensive review of Suzuki/Sonogashira conditions specific to C4 and C3 positions of 7-azaindole.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. Source: ACS Omega (2023).[3] Context: Provides specific conditions for C3-iodination using NIS and subsequent couplings, highlighting the reactivity differences between halogenated positions. [3]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism. Source: Journal of Organic Chemistry / SciSpace. Context: Discusses advanced metalation strategies that complement the halogenation routes described here.

Sources

Application

Technical Application Note: Regioselective C-3 Formylation of 4-Iodo-7-Azaindole via Vilsmeier-Haack

Abstract This application note details a high-fidelity protocol for the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (3-formyl-4-iodo-7-azaindole). While the Vilsmeier-Haack reaction is the industry stand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (3-formyl-4-iodo-7-azaindole). While the Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles, the 4-iodo-7-azaindole substrate presents a unique "push-pull" challenge: the electron-deficient pyridine ring deactivates the system, while the bulky C-4 iodine atom imposes significant steric hindrance adjacent to the C-3 reactive site. This guide provides an optimized, step-by-step methodology designed to overcome these kinetic barriers, ensuring reproducibility and minimizing de-iodination side reactions.

Introduction & Mechanistic Rationale

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, FGFR, and PDE4B inhibitors) [1, 2]. The introduction of an aldehyde at the C-3 position is a critical gateway step, allowing for further diversification via reductive amination or olefination.

The "4-Iodo" Challenge

Standard indoles react rapidly with Vilsmeier reagents at room temperature. However, 4-iodo-7-azaindole requires a tailored approach due to two factors:

  • Electronic Deactivation: The pyridine nitrogen (N-7) withdraws electron density, raising the activation energy for the electrophilic aromatic substitution (

    
    ).
    
  • Steric Occlusion: The Van der Waals radius of Iodine (1.98 Å) at the C-4 position physically shields the adjacent C-3 site, necessitating higher reaction temperatures which, if uncontrolled, can lead to substrate decomposition.

Reaction Mechanism

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) in situ.[1] The 7-azaindole nucleophile attacks this species at C-3. Crucially, the intermediate iminium salt must be carefully hydrolyzed to release the aldehyde without displacing the labile iodine.

VilsmeierMechanism DMF DMF (Solvent/Reagent) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermed C-3 Iminium Intermediate Vilsmeier->Intermed + Substrate (SEAr Attack) Substrate 4-Iodo-7-Azaindole Substrate->Intermed Hydrolysis Hydrolysis (Base/Water) Intermed->Hydrolysis Quench Product 3-Formyl-4-Iodo-7-Azaindole Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation. The formation of the active Chloroiminium species is the rate-determining setup step.

Critical Experimental Parameters

To ensure success, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Stoichiometry POCl₃ (3.0 - 5.0 eq)Excess reagent is required to drive the reaction against the deactivated pyridine ring.
Solvent Anhydrous DMF (10-15 vol)Acts as both reagent and solvent; must be dry to prevent premature hydrolysis of POCl₃.
Temperature 0°C (Add)

80-90°C (Rxn)
Low temp addition prevents exotherm spikes; high temp is mandatory to overcome C-4 Iodine sterics.
Quenching pH pH 9-10 (K₂CO₃)Controlled basicity precipitates the product; avoiding strong NaOH prevents potential

displacement of Iodine.
Atmosphere Inert (N₂ or Ar)Moisture sensitivity of the Vilsmeier reagent.

Detailed Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 319474-34-5) [3].[2]

  • Reagent: Phosphorus Oxychloride (POCl₃) (99%, fresh).

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous.

  • Quench: Potassium Carbonate (K₂CO₃), Saturated Aqueous Solution.

Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (In Situ)[1]
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Solvent Charge: Add Anhydrous DMF (10 mL per gram of substrate) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C to -5°C .

  • Activation: Transfer POCl₃ (3.0 equivalents) to the addition funnel. Add dropwise to the DMF over 20-30 minutes.

    • Critical Note: Maintain temperature < 5°C. The solution will turn pale yellow/viscous as the chloroiminium salt forms. Stir for an additional 30 minutes at 0°C.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 4-iodo-7-azaindole (1.0 equivalent) in a minimum volume of anhydrous DMF (2-3 mL/g).

  • Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Observation: A color change to orange or red is common.

  • The "Heat Ramp": Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Thermal Drive: Equip the flask with a reflux condenser. Heat the reaction mixture to 80°C - 90°C .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS every 2 hours.

    • Duration: Typically requires 6–12 hours for completion due to steric hindrance.

    • Checkpoint: Look for the disappearance of the starting material (Rf ~0.6) and the appearance of the polar aldehyde spot (Rf ~0.3-0.4).

Phase 3: Controlled Hydrolysis & Isolation
  • Cooling: Cool the reaction mixture to RT, then return to an ice bath (0°C).

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 5x reaction volume). Stir vigorously.

    • Safety: This step is highly exothermic.

  • Neutralization: Slowly add saturated aqueous K₂CO₃ or 2M NaOH with stirring until the pH reaches 9–10 .

    • Precipitation: The product usually precipitates as a beige/yellow solid at this stage.

  • Workup:

    • If Solid Forms: Stir for 1 hour, filter the solid, wash with copious water, and dry under vacuum.

    • If No Solid: Extract with Ethyl Acetate (3 x volumes).[1] Wash combined organics with Brine (2x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes

    
     50% EtOAc/Hexanes.
    

Workflow Visualization

Workflow Start Start: Anhydrous Conditions Step1 1. Form Vilsmeier Reagent (DMF + POCl3, 0°C) Start->Step1 Step2 2. Add 4-Iodo-7-Azaindole (Dissolved in DMF) Step1->Step2 Step3 3. Heat to 80-90°C (6-12 Hours) Step2->Step3 Check TLC/LCMS Check Step3->Check Check->Step3 Incomplete Step4 4. Ice Quench & Neutralize (pH 9-10) Check->Step4 Complete Isolate 5. Filtration or Extraction Step4->Isolate Final Pure 3-Formyl-4-Iodo-7-Azaindole Isolate->Final

Figure 2: Operational workflow for the synthesis. The heating step is the critical variable determining yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C-3; Deactivated ring.Increase temperature to 100°C or extend reaction time to 24h. Add an additional 1.0 eq of POCl₃.
De-iodination Overheating or harsh acidic workup.Strictly limit temp to <95°C. Ensure rapid neutralization during workup. Avoid strong mineral acids.
N-Formylation Attack at N-1 (Indole Nitrogen).This is usually reversible. The basic workup (pH 10) hydrolyzes the N-formyl group, restoring the free NH.
Sticky Gum Incomplete hydrolysis of phosphorus complex.Extend the stirring time during the aqueous quench (Step 10) to at least 1 hour.

References

  • Preparation of 4-substituted-7-azaindole.Google Patents. (Methodology for 4-halo-7-azaindole synthesis).
  • Synthesis and Reactivity of 7-Azaindoles. ResearchGate. (Review of electrophilic substitution on 7-azaindoles). Available at: [Link]

  • Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. PubMed. (Application of scaffold in drug discovery). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Suzuki coupling with 4-iodo-7-azaindole-3-carboxaldehyde

This guide addresses the technical challenges of performing Suzuki-Miyaura cross-coupling on 4-iodo-7-azaindole-3-carboxaldehyde . This substrate presents a "perfect storm" of reactivity challenges: a catalyst-poisoning...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges of performing Suzuki-Miyaura cross-coupling on 4-iodo-7-azaindole-3-carboxaldehyde . This substrate presents a "perfect storm" of reactivity challenges: a catalyst-poisoning nitrogen (N7), a base-sensitive aldehyde at C3, and a sterically crowded but electronically activated C4 iodide.

Substrate Analysis & Mechanistic Insight[1]

Before optimizing, you must understand the competing forces in your flask. This substrate is not a standard aryl halide.[1]

  • The N7 "Sink": The pyridine-like nitrogen at position 7 is electron-rich and unhindered. It acts as a powerful ligand, displacing phosphines from Palladium. If your reaction turns black (Pd precipitation) and stalls early, N7 coordination is the likely culprit.

  • The C3-Aldehyde Activation: The aldehyde is an Electron Withdrawing Group (EWG). Inductively, it pulls electron density from the C4 position, making the C-I bond highly electrophilic. Oxidative addition will be fast. The challenge is not reactivity; it is stability and catalyst life.

  • The C3-Aldehyde Liability: Aldehydes are susceptible to Cannizzaro disproportionation or aldol condensation under strong basic conditions (e.g., NaOH, KOH).

Troubleshooting & Optimization (Q&A)

Q1: My reaction turns black immediately and conversion is <20%. What is happening?

Diagnosis: Catalyst Poisoning (Pd-N7 coordination). The Fix: You need a ligand that is bulkier and binds Pd tighter than the azaindole nitrogen.

  • Immediate Action: Switch to XPhos or SPhos precatalysts (e.g., XPhos Pd G3). These Buchwald biaryl phosphine ligands create a "roof" over the Pd center, physically blocking the N7 nitrogen from coordinating while allowing the C4-Iodide to access the metal.

  • Alternative: If using Pd(PPh3)4, stop. Triphenylphosphine is too labile. Use Pd(dppf)Cl2[2][3][4]·DCM if Buchwald ligands are unavailable; the bidentate bite angle resists displacement.

Q2: I see the product forming, but I also see a significant amount of "de-iodinated" starting material (7-azaindole-3-carboxaldehyde).

Diagnosis: Protodehalogenation. The Mechanism: The oxidative addition complex (Ar-Pd-I) is forming, but transmetalation with the boronic acid is too slow. The Pd species grabs a hydride (from solvent or base) and reductively eliminates. The Fix:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) if this occurs. Use 1,4-Dioxane or THF .

  • Dry Your System: Water is necessary for the Suzuki mechanism, but excess water promotes protodeboronation of the boronic acid. Limit water to a stoichiometric ratio (e.g., 2-5 equivalents) or use a strictly 4:1 solvent:water ratio.

  • Boost Transmetalation: Switch to Cs2CO3 or K3PO4 . These bases are more soluble in organic/aqueous interfaces and accelerate the transmetalation step, outcompeting the side reaction.

Q3: The aldehyde peak disappears from NMR, but I don't have the coupled product.

Diagnosis: Base-mediated aldehyde degradation (Cannizzaro/Aldol). The Fix:

  • Lower pH: Switch from hydroxides/alkoxides to K3PO4 (mildly basic, buffered effect) or NaHCO3 .

  • Temperature: Do not exceed 80°C. If the coupling requires high heat, the aldehyde is the weak link.

  • Protecting Group: If yields remain low (<40%), protect the aldehyde as an acetal (using ethylene glycol) before coupling, then deprotect with dilute HCl during workup.

Q4: Should I protect the N1 (pyrrole) nitrogen?

Recommendation: YES. While 4-iodo-7-azaindoles can couple unprotected, the free NH (pKa ~13) is deprotonated by the Suzuki base. The resulting anion makes the ring electron-rich (slowing oxidative addition) and can coordinate Pd.

  • Protocol: Protect with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc or Tos .

    • Note: Boc can be thermally unstable >80°C in basic media. SEM is the gold standard for azaindoles.

Optimized Experimental Protocol

Objective: Coupling of 4-iodo-1-(phenylsulfonyl)-7-azaindole-3-carboxaldehyde with Phenylboronic acid. (Note: N-protection is assumed for maximum yield. If unprotected, yields typically drop by 15-20%.)

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess required to account for protodeboronation)

  • Catalyst: Pd(dppf)Cl2[2][3][4]·CH2Cl2 (5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, add the 4-iodo substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the boronic acid.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Base: Add the K3PO4 solution via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls at 50% conversion after 4 hours, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: The aldehyde makes the product polar. Use a gradient of 0-50% EtOAc in Hexanes.

Data Summary: Ligand & Base Screening

Typical yields observed for 4-iodo-7-azaindole couplings (N-protected):

Catalyst / LigandBaseSolventYieldNotes
Pd(PPh3)4 Na2CO3DME/H2O35-45%Significant Pd black formation; slow.
Pd(dppf)Cl2 K2CO3Dioxane/H2O75-80%Robust standard. Good balance of cost/yield.
XPhos Pd G3 K3PO4THF/H2O90-95% Premium choice. Fast (<2 hrs), minimal de-iodination.
Pd(OAc)2 / SPhos K3PO4n-BuOH85-90%Excellent for sterically demanding boronic acids.

Visualizations

Workflow: Troubleshooting Logic

Troubleshooting Start Start: Low Yield CheckColor Is reaction mixture black? Start->CheckColor CheckSM Is SM consumed? CheckColor->CheckSM No Poison Issue: N7 Catalyst Poisoning Action: Switch to XPhos or SPhos CheckColor->Poison Yes (Early) CheckProd Is De-iodo product present? CheckSM->CheckProd Yes (Wrong Product) Aldehyde Issue: Aldehyde Degradation Action: Lower Temp / Weaker Base CheckSM->Aldehyde Yes (Complex Mixture) Dehal Issue: Protodehalogenation Action: Use Anhydrous/Cs2CO3 CheckProd->Dehal Yes Success Optimization Complete CheckProd->Success No (Desired Product)

Caption: Decision tree for diagnosing failure modes in 7-azaindole coupling.

Mechanism: The N7 Challenge vs. Solution

Mechanism Substrate 4-Iodo-7-azaindole Coordination N7-Pd Coordination (DEAD END) Substrate->Coordination Unprotected/Small Ligand OxAdd Oxidative Addition (C4-I Insertion) Substrate->OxAdd With Bulky Ligand Pd Pd(0) Species Ligand Bulky Ligand (XPhos/SPhos) Ligand->Coordination Blocks Ligand->OxAdd Promotes

Caption: Mechanistic pathway showing how bulky ligands prevent N7 poisoning.

References

  • Catalyst Poisoning in 7-Azaindoles

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[5][6][7]

    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • Ligand Selection (SPhos/XPhos)

    • Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of 7-azaindoles.
    • Source: Journal of Organic Chemistry, 2010.[5] (General reference for Buchwald ligands in heteroaromatics).

    • Context: Supports the use of dialkylbiaryl phosphines to overcome coordin
  • General Suzuki Troubleshooting

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Site-Selectivity in Heteroaryl Halides

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source: Chemical Science, 2016.
    • URL:[Link]

Sources

Optimization

solubility issues of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in methanol

Topic: Solubility & Stability Optimization in Methanol Document ID: TSC-AZA-004-I | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1] Introduction: The "Brick Dust" Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization in Methanol

Document ID: TSC-AZA-004-I | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . If you are accessing this guide, you are likely facing a common paradox: this compound is a polar heterocycle that should dissolve in polar protic solvents like methanol, yet it often presents as a stubborn suspension at room temperature.

As Senior Application Scientists, we categorize this molecule as a "High Lattice Energy" candidate. The 7-azaindole core possesses a self-complementary hydrogen-bonding motif (N-H donor and Pyridine-N acceptor) that creates tightly packed crystal lattices.[1] The addition of the 4-iodo substituent increases lipophilicity and molecular weight, further entrenching the solid state.

This guide provides the causality behind these issues and validated protocols to overcome them.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "I added Methanol at Room Temperature (RT), but the solid won't dissolve."

Diagnosis: Thermodynamic Solubility Limit. The crystal lattice energy of 4-halo-7-azaindoles is significantly higher than the solvation energy provided by methanol at 25°C. The compound is not "insoluble," but rather sparingly soluble at ambient conditions.[1]

Corrective Action:

  • Apply Thermal Energy: This compound class is routinely purified by recrystallization from methanol [1].[1] This implies a steep solubility curve: low solubility at RT, high solubility at reflux (65°C).

  • Protocol: Heat the suspension to reflux. If the solution becomes clear, the compound is soluble. Upon cooling, it will reprecipitate—this is expected behavior, not a failure.

  • For Biological Assays: Do not use pure methanol for stock solutions. Use DMSO or DMF to create a high-concentration stock (e.g., 10-20 mM), then dilute into the assay buffer or methanol.[1]

Issue 2: "My NMR spectrum in MeOD shows duplicate peaks or broadening. Is my compound degrading?"

Diagnosis: Hemiacetal Formation (Reversible).[1] The C-3 aldehyde is an electrophile.[1] In methanol (a nucleophile), especially in the presence of trace acid or base (often found in unbuffered silica gel residues), the aldehyde exists in equilibrium with its hemiacetal form.

Mechanism:



Corrective Action:

  • Verification: Run the NMR in a non-nucleophilic solvent like DMSO-d6 or Acetone-d6 .[1] If the extra peaks disappear and the aldehyde proton signal (approx. 10 ppm) sharpens and integrates to 1H, your compound is pure.

  • Avoidance: For analytical HPLC, avoid holding the sample in methanol for extended periods.[1] Use Acetonitrile/Water gradients where possible.[1]

Issue 3: "I see a 'sludge' forming after leaving the methanol solution overnight."

Diagnosis: Slow Precipitation or Solvate Formation.[1] Supersaturated solutions of 7-azaindoles are metastable. Over time, they will drive toward the lower-energy crystalline state.[1] The "sludge" is likely the purified compound crashing out, potentially as a methanol solvate.

Corrective Action:

  • Filter and Analyze: Isolate the solid. Check its melting point.[1] If it matches the literature (often >200°C for this class), it is your product.

  • Process Tip: If you need a stable solution, you must lower the concentration below the saturation point or add a solubilizing co-solvent (e.g., 10% DMSO).

Module 2: Decision Logic & Workflows

The following diagram illustrates the decision-making process when encountering solubility issues with 4-iodo-7-azaindole derivatives.

SolubilityLogic Start User Observation: Solid persists in MeOH at RT Heat Apply Heat (Reflux 65°C) Start->Heat Dissolves Does it dissolve? Heat->Dissolves YesDissolves Soluble at High Temp. (Recrystallization Mode) Dissolves->YesDissolves Yes NoDissolves Insoluble. Check Concentration. Dissolves->NoDissolves No Precipitates Precipitates on Cooling? YesDissolves->Precipitates StableSol Stable Solution found. Precipitates->StableSol No Crystal Successful Purification. Isolate Solid. Precipitates->Crystal Yes NMRCheck NMR Analysis (MeOD) StableSol->NMRCheck Crystal->NMRCheck Peaks Extra Peaks Observed? NMRCheck->Peaks Hemiacetal Hemiacetal Formation. Switch to DMSO-d6. Peaks->Hemiacetal Yes Pure Compound Pure. Peaks->Pure No

Caption: Figure 1. Troubleshooting logic for solubility and stability assessment of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Module 3: Validated Protocols

Protocol A: Solubility Testing & Recrystallization

Use this protocol to determine if methanol is a suitable solvent for purification.[1]

StepActionTechnical Note
1 Weigh 50 mg of compound into a vial.Ensure compound is finely powdered to maximize surface area.[1]
2 Add 1.0 mL Methanol (HPLC Grade).Result: Likely a suspension at RT.[1]
3 Heat to reflux (approx. 65°C) with stirring.Critical: Do not overheat to dryness.
4 Observation:Clear Solution: Solubility is temperature-dependent.[1] Suitable for recrystallization.[2]• Cloudy: Add MeOH in 0.5 mL increments until clear.If >10 mL/50mg is required, the compound is effectively insoluble for process purposes.
5 Cool slowly to RT, then to 4°C.Slow cooling promotes pure crystal growth over amorphous precipitation.[1]
Protocol B: Solvent Switch for Bioassays

Use this when the compound must remain in solution for screening.[1]

  • Dissolution: Dissolve the compound in 100% DMSO to achieve a concentration of 10 mM . (Sonicate if necessary; DMSO has high solvating power for azaindoles).[1]

  • Dilution: Dilute this stock into methanol or aqueous buffer.

    • Warning: If diluting into water, ensure the final DMSO concentration is <1% (or as tolerated by the assay) and watch for immediate precipitation (Tyndall effect).

  • Stability: Store DMSO stocks at -20°C to prevent degradation or hydration of the aldehyde.[1]

Module 4: Chemical Data Summary

PropertyValue / DescriptionImplication
Molecular Formula C₈H₅IN₂OModerate MW (272.04 g/mol ).[1][3]
Functional Groups Aldehyde (-CHO), Indole NH, Pyridine N, Iodide.[1]Amphoteric character; H-bond donor/acceptor.[1]
Solubility (MeOH) Low at 25°C; High at 65°C.Recrystallization is the preferred purification method [1].[1]
Solubility (DMSO) High (>50 mM).[1]Preferred solvent for stock solutions and NMR.[1]
Reactivity Aldehyde + MeOH

Hemiacetal.[1]
Avoid MeOD for purity assays; use DMSO-d6.

References

  • Patent CN102746295A . Preparation method for 4-substituted-7-azaindole. (2012). Describes the synthesis and purification of 4-halo-7-azaindoles, explicitly citing recrystallization from alcohol (methanol or ethanol) as the standard purification technique for the solid product.

  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Institute of Drug Design. DTIC Report. Details the synthesis and handling of 7-azaindole-3-carboxaldehyde derivatives, noting their stability and solubility profiles in various organic solvents.

  • PubChem Compound Summary . 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Provides physical property data and related compound structures supporting the azaindole core solubility trends. [1]

Sources

Troubleshooting

preventing debromination/deiodination in 4-iodo-7-azaindole reactions

Welcome to the technical support center for synthetic methodologies involving 4-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving 4-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the stability of the C4-iodine bond during synthetic transformations. The inherent electronic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, create unique reactivity challenges, most notably the propensity for deiodination in palladium-catalyzed cross-coupling reactions.

This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and supported by peer-reviewed literature, to help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the simple 7-azaindole byproduct in my reaction. What is the primary cause of this deiodination?

A1: The formation of 7-azaindole from 4-iodo-7-azaindole is a result of a hydrodehalogenation side reaction. In palladium-catalyzed cross-coupling, after the initial oxidative addition of the Pd(0) catalyst to the C-I bond, the resulting Ar-Pd(II)-I intermediate can be intercepted by a hydride source before the desired transmetalation or amine-binding step can occur. Subsequent reductive elimination releases the deiodinated 7-azaindole and a Pd(II) species, which may or may not efficiently re-enter the catalytic cycle.[1][2]

Q2: What are the most common sources of hydride (H⁻) that cause this hydrodehalogenation?

A2: Hydride sources can be insidious and arise from various components in your reaction mixture:

  • Solvents: Alcohols (e.g., methanol, isopropanol) and even ethers like THF under certain conditions can act as hydride donors.

  • Bases: Amine bases (like triethylamine) or alkoxides with β-hydrogens can undergo β-hydride elimination to the palladium center.

  • Reagents: Boronic acids in Suzuki coupling can contain residual borane (B-H) species. Formate salts, sometimes used as additives, are potent hydride donors.

  • Water: Though less direct, water can participate in pathways that generate hydride equivalents, particularly at elevated temperatures.

Q3: Is 4-iodo-7-azaindole more susceptible to dehalogenation than other aryl iodides?

A3: Yes, heteroaryl halides, particularly electron-deficient ones like iodo-azaindoles, can be more prone to dehalogenation. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C4 position, facilitating oxidative addition. However, it can also influence the stability and reactivity of the subsequent Ar-Pd(II)-I intermediate, sometimes favoring undesired side reactions over the productive coupling pathway.[3][4]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for the most common palladium-catalyzed reactions where deiodination of 4-iodo-7-azaindole is a critical issue.

Logical Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing and solving dehalogenation issues.

G start Dehalogenation Observed? reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C sonogashira Sonogashira reaction_type->sonogashira C-C (sp) buchwald Buchwald-Hartwig reaction_type->buchwald C-N/C-O check_base Evaluate Base: - Is it sterically hindered? - Anhydrous inorganic base? - Avoid amine bases? suzuki->check_base sonogashira->check_base buchwald->check_base check_ligand Evaluate Ligand: - Increase electron donation? - Increase steric bulk? - Is it stable at reaction temp? check_base->check_ligand check_temp Lower Reaction Temperature check_ligand->check_temp check_solvent Change Solvent: - Use aprotic polar (Dioxane, Toluene) - Ensure anhydrous conditions check_temp->check_solvent result Improved Yield? check_solvent->result end Reaction Optimized result->end Yes reassess Re-evaluate Problem result->reassess No reassess->check_base

Caption: A logical workflow for troubleshooting dehalogenation.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is invaluable for installing alkyne moieties but can be plagued by deiodination and Glaser homocoupling, especially with sensitive substrates.[3][5]

Mechanistic Considerations

The productive catalytic cycle involves the formation of a copper(I) acetylide, which then transmetalates to the Pd(II) center. Deiodination competes directly with this step. Lowering the reaction temperature and accelerating the rate of the desired coupling are key.

G cluster_main Productive Sonogashira Cycle cluster_side Deiodination Side Reaction pd0 L₂Pd(0) pd_ox Ar-Pd(II)-I(L₂) pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation (from Cu-C≡CR) pd_hydride Ar-Pd(II)-H(L₂) pd_ox->pd_hydride Hydride Transfer product Ar-C≡CR pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration hydride Hydride Source (Solvent, Base, H₂O) hydride->pd_hydride dehalogenated Ar-H pd_hydride->dehalogenated Reductive Elimination

Caption: Competing pathways in Sonogashira coupling.

Troubleshooting Q&A
Problem ObservedPotential Cause(s)Recommended Solution(s)
High levels of 7-azaindole byproduct. High Temperature: Promotes catalyst decomposition and hydride transfer from solvents/bases.Action: Reduce temperature. Modern catalyst systems are highly active, often working efficiently at room temperature to 60 °C.[5][6]
Suboptimal Base: Amine bases like Et₃N or piperidine can be hydride sources. Strong inorganic bases can cause other side reactions.Action: Switch to a non-coordinating, moderately weak base like K₂CO₃ or Cs₂CO₃. Piperidine can be effective but screen it carefully.[6]
Copper Co-catalyst: While classic, CuI can promote alkyne homocoupling (Glaser coupling) and other side reactions.Action: Attempt a copper-free Sonogashira protocol. This often requires a more active palladium catalyst/ligand system but can provide cleaner results.[6][7]
Low conversion and deiodination. Poor Catalyst Activity: The catalyst is not turning over fast enough, allowing the dehalogenation pathway to compete.Action: Switch to a more active catalyst system. Consider palladium(II) β-oxoiminatophosphane complexes or use electron-rich, bulky phosphine ligands like XPhos or P(t-Bu)₃.[6][8]
Solvent Choice: Protic or wet solvents can be a major source of protons/hydrides.Action: Use anhydrous, aprotic polar solvents like Dioxane, Toluene, or DMF. Ensure all reagents and glassware are thoroughly dried.
Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is a good starting point for minimizing deiodination.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-7-azaindole (1.0 eq), Pd(OAc)₂ (0.02 eq), and a bulky phosphine ligand such as XPhos (0.04 eq).

  • Reagent Addition: Add anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent & Alkyne: Add anhydrous, degassed dioxane or toluene. Add the terminal alkyne (1.2-1.5 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Reaction: Heat the reaction to 50-80 °C (start lower and increase if needed). Monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup.

Buchwald-Hartwig Amination: C–N Bond Formation

This reaction is critical for installing amine functionalities, but the combination of a strong base and an amine nucleophile creates a challenging environment for the sensitive C-I bond.[1]

Mechanistic Considerations

The primary dehalogenation pathway is hydrodehalogenation, where the Ar-Pd(II)-I intermediate reacts with a hydride source.[1] Additionally, the unprotected N1-H of the azaindole can interfere with the catalyst. N-protection is often, but not always, required. Work by Buchwald has shown that specific palladium precatalysts can achieve this coupling on the unprotected azaindole N-H.[9]

Troubleshooting Q&A
Problem ObservedPotential Cause(s)Recommended Solution(s)
Significant deiodination. Base Choice: Strong, non-hindered bases (e.g., NaOtBu) can be too reactive. Bases with β-hydrogens can be hydride sources.Action: Use a weaker inorganic base like Cs₂CO₃ or K₂CO₃. These have been shown to be effective while minimizing side reactions.[10][11][12]
Ligand Choice: The ligand dictates the stability and reactivity of the palladium center. A ligand that promotes slow reductive elimination can allow dehalogenation to occur.Action: Use a bidentate, wide bite-angle ligand like Xantphos . This ligand has been explicitly demonstrated to be crucial for successful C-N and C-O couplings on the 4-bromo-7-azaindole system.[10][11][12]
No reaction or complex mixture. N1-H Interference: The acidic N-H of the azaindole pyrrole ring can coordinate to the palladium or be deprotonated, poisoning the catalyst.Action 1: Protect the N1 position. A phenylsulfonyl (SO₂Ph) or benzyl (Bn) group can be effective, though the sulfonyl group can sometimes lead to desulfonation.[10]
Action 2: Use a specialized catalyst system designed for unprotected N-H heterocycles, such as those developed by Buchwald's group.[9]
Low Yield. Solvent: The choice of solvent affects solubility and the rate of productive vs. side reactions.Action: Dioxane is a well-validated and effective solvent for these transformations.[10][11][12] Ensure it is anhydrous.
Optimized Protocol: Buchwald-Hartwig Amination with N-Protection
  • Preparation: To a dried Schlenk tube under Argon, add the N-protected 4-iodo-7-azaindole (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.10 eq).

  • Base and Solvent: Add anhydrous Cs₂CO₃ (1.5 eq) and anhydrous, degassed 1,4-dioxane.

  • Degassing: Seal the tube and perform three vacuum-argon backfill cycles.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, filter through celite, and perform an aqueous workup. Purify by column chromatography.

Suzuki-Miyaura Coupling: C–C Bond Formation

While a robust C-C bond-forming reaction, the Suzuki coupling is susceptible to a dehalogenation side reaction known as protodehalogenation.[2]

Troubleshooting Q&A
Problem ObservedPotential Cause(s)Recommended Solution(s)
Significant deiodination product. Base/Solvent System: The combination of base and solvent can generate hydride species or facilitate protonolysis of the Ar-Pd-X intermediate.Action: Use a carbonate base (K₂CO₃, Cs₂CO₃) with an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O. The water is necessary to facilitate transmetalation but use a minimal, controlled amount.
Catalyst Choice: Highly reactive catalysts can sometimes favor side reactions if the transmetalation step is slow.Action: For sensitive substrates, a classic, highly selective catalyst like Pd(PPh₃)₄ can be very effective, even if it requires slightly higher temperatures. It was found to be the most chemoselective catalyst in a study on a related pyrrolopyridine system.[13]
Low conversion and byproduct formation. Boronic Acid Instability: The boronic acid partner can undergo protodeboronation, especially at high temperatures or with prolonged reaction times, which disrupts the catalytic cycle.Action: Use a milder base like potassium phosphate (K₃PO₄). Use freshly purchased or purified boronic acid. Consider using more stable boronate esters (e.g., MIDA or pinacol esters).
Oxygen Contamination: Oxygen can degrade both the catalyst and the phosphine ligands, leading to inactive palladium black and stalling the reaction.Action: Rigorously degas all solvents and the reaction mixture (freeze-pump-thaw or sparging with Argon). Maintain a positive inert gas pressure throughout the reaction.
Optimized Protocol: Selective Suzuki-Miyaura Coupling
  • Preparation: In an inert atmosphere glovebox or Schlenk line, combine 4-iodo-7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Base and Solvent: Add K₂CO₃ (3.0 eq). Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C under a positive pressure of Argon. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). MDPI.
  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. (2008). Organic Chemistry Portal.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry.
  • Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C-C and C-N coupling. (2015). PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Preparation method for 4-substituted-7-azaindole. (2012).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Synthesis of azaindoles.Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.D-Scholarship@Pitt.
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025).
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.BenchChem.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). PMC.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (2018).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). University of Nebraska - Lincoln.
  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Efficient Access to Azaindoles and Indoles. (2006). Organic Chemistry Portal.

Sources

Optimization

Technical Support Guide: Purification of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

[1][2] Executive Summary & Compound Profile 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1160294-85-8 / Related analogs) is a critical intermediate in the synthesis of kinase inhibitors.[1][2] The 7-azaindole co...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1160294-85-8 / Related analogs) is a critical intermediate in the synthesis of kinase inhibitors.[1][2] The 7-azaindole core mimics the purine ring of ATP, while the C4-iodine serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings, and the C3-aldehyde allows for reductive aminations or olefinations.[1][2]

The Challenge: The primary purification difficulty arises from the amphoteric nature of the 7-azaindole ring (pyridine nitrogen is basic, pyrrole NH is acidic) and the potential lability of the C-I bond under harsh conditions.[1] Furthermore, the Vilsmeier-Haack formylation used to generate this compound often leaves viscous phosphorus byproducts that trap the product.[2]

Physical Property Profile
PropertyCharacteristicImplication for Purification
Appearance Pale yellow to tan solidDarkening indicates oxidation or iodine liberation.[1][2]
Solubility (Good) DMSO, DMF, THF, warm MeOHSuitable for reaction media and loading.
Solubility (Mod.) DCM, Ethyl Acetate, AcetonitrileIdeal for extraction and recrystallization.[2]
Solubility (Poor) Water, Hexanes, Diethyl EtherUsed as antisolvents for precipitation.
pKa ~4.6 (Pyridine N), ~13 (Pyrrole NH)pH control is critical during workup to ensure neutral form.[2]

Critical Workflow: Vilsmeier-Haack Workup (The "Pre-Purification")[1][2]

The quality of your final purification is dictated by the quench of the Vilsmeier-Haack reaction.[1][2] The intermediate iminium salt must be fully hydrolyzed to release the aldehyde.[1]

Standard Protocol:

  • Quench: Pour the reaction mixture (DMF/POCl3) slowly onto crushed ice.

  • Hydrolysis: The solution will be acidic.[1][2] Stir for 30–60 minutes to ensure the iminium species hydrolyzes.

  • Neutralization (CRITICAL): Slowly adjust pH to 8–9 using saturated aqueous

    
     or 
    
    
    
    .[1][2]
    • Why? At pH < 4, the pyridine nitrogen is protonated (water-soluble).[1][2] At pH > 12, the pyrrole NH may deprotonate. The neutral species precipitates at pH 8–9.[2]

  • Isolation:

    • Scenario A (Solid forms): Filter the precipitate.[1][2][3] Wash with copious water to remove inorganic salts.[1][2]

    • Scenario B (Gummy/Oily): Extract with 10% MeOH in DCM (to improve solubility) or Ethyl Acetate.[2]

Purification Decision Tree & Methodologies

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Crude->StateCheck Solid Precipitate/Solid StateCheck->Solid Dry Solid Oil Sticky Gum/Oil StateCheck->Oil Viscous Recryst Recrystallization (MeCN or MeOH) Solid->Recryst Preferred Trituration Trituration (Et2O or Pentane) Oil->Trituration Trituration->Solid Solidifies Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) Trituration->Column Remains Oil PurityCheck Purity > 95%? Recryst->PurityCheck Column->PurityCheck PurityCheck->Column No (Mixed Fractions) Final Final Product (Vacuum Dry) PurityCheck->Final Yes

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude isolate.

Method A: Recrystallization (High Throughput)

This is the preferred method for scaling up (>1g) as it avoids silica gel interactions.[1]

  • Solvent System 1: Acetonitrile (MeCN) .[1][2]

    • Protocol: Dissolve crude solid in boiling MeCN. Allow to cool slowly to RT, then to 4°C.

    • Why: 7-azaindoles often crystallize well from MeCN, which solubilizes polar impurities while rejecting the target upon cooling.[1][2]

  • Solvent System 2: Methanol/Water .[1][2]

    • Protocol: Dissolve in minimum hot MeOH. Add hot water dropwise until slight turbidity persists. Cool slowly.

Method B: Flash Column Chromatography (High Purity)

Required if the crude contains significant regioisomers or de-iodinated byproducts.[1][2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Mobile Phase:

    • Gradient: 0%

      
       50% Ethyl Acetate in Hexanes.[1][2]
      
    • Alternative: 0%

      
       5% Methanol in DCM (Dichloromethane).[1][2]
      
  • Additive (Crucial): Add 1% Triethylamine (Et3N) to the mobile phase.[1][2]

    • Mechanism:[1][2][3][4][5][6][7][8] The basic pyridine nitrogen of the 7-azaindole interacts strongly with acidic silanols on the silica, causing "tailing" (streaking) and yield loss.[1] Et3N blocks these sites.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point. Corrective Action:

  • Re-dissolve: Add more solvent (dilute the system) and reheat to reflux.[1][2]

  • Seed: If you have a pure crystal from a previous batch, add a "seed crystal" at the cloud point.[2]

  • Switch Solvents: If MeCN fails, try Toluene (impurities often stay in solution) or perform a Trituration first: suspend the oil in Diethyl Ether and sonicate.[2] This often induces crystallization by extracting the "greasy" impurities.[1][2]

Q2: I see a spot on TLC that runs very close to my product. Is it the de-iodinated byproduct?

Analysis: Yes, 4-desiodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a common byproduct if the reaction temperature was too high or the workup too harsh.[1][2] Differentiation:

  • TLC: The de-iodinated compound is usually slightly more polar (lower Rf) due to the loss of the lipophilic iodine atom.[1]

  • Visualization: Both spots will be UV active.[1][2] Iodine-containing compounds often turn brown/yellow quickly upon standing on the plate due to oxidation.[1][2]

  • Resolution: Use a DCM/MeOH gradient rather than Hex/EtOAc. The selectivity for the halo-substituted core is often better in chlorinated solvents.[1][2]

Q3: My yield is lower than expected after column chromatography.

Root Cause: Acid-Base interaction.[1][2] The 7-azaindole moiety is sticking to the acidic silica gel.[1][2] Solution:

  • Flush the Column: Wash the column with 10% MeOH in DCM containing 1% Et3N to recover the "stuck" material.[1][2]

  • Pre-treat Silica: Slurry your silica in the starting eluent + 1% Et3N before packing the column.[1][2]

Q4: The product is turning purple/black during drying.

Diagnosis: Photo-instability or trace acid.[1][2] Aryl iodides can liberate iodine (


) upon exposure to light, and 7-azaindoles oxidize easily.[2]
Prevention: 
  • Wrap in Foil: Protect all flasks from light during rotary evaporation and drying.

  • Remove Acid: Ensure the final wash of your organic layer was with Saturated

    
     to remove any trace acid from the Vilsmeier reaction.[1]
    

Analytical Verification Standards

Once purified, verify identity using these specific markers.

TechniqueMarkerExpected Observation
1H NMR (DMSO-d6) Aldehyde (-CHO) Singlet at ~9.90 – 10.0 ppm .
1H NMR (DMSO-d6) Pyrrole NH Broad singlet at ~12.0 – 13.0 ppm (exchangeable).[1][2]
1H NMR (DMSO-d6) C5-H Proton Doublet at ~8.0 – 8.3 ppm . Note: The C4-Iodine exerts a deshielding effect and steric influence on the neighboring C5 proton compared to the non-iodinated parent.[1][2]
LC-MS Mass Ion [M+H]+ = 272.95 .[1][2] Look for the characteristic Iodine isotope pattern (monoisotopic, so no M+2 from Cl/Br, but mass defect is significant).

References

  • Preparation of 4-iodo-1H-pyrrolo[2,3-b]pyridine (Starting Material Synthesis & Purific

    • Source: ChemicalBook / Vertex AI Search Result 1.1[1][2]

    • Context: Describes the iodination of the 4-chloro precursor and subsequent purification via silica gel and acetonitrile recrystalliz
    • URL:

  • Vilsmeier-Haack Formyl

    • Source: ChemRxiv (Result 1.7)[2]

    • Context: "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation."[1][2][3] Provides general workup conditions (neutralization to pH 10) for azaindole aldehydes.[2]

    • URL:[1][2]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

    • Source: Journal of Medicinal Chemistry / PMC (Result 1.12)
    • Context: Discusses the handling and functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold, providing context on solubility and stability.
    • URL:[2]

  • Purification of Crude Pyrroles (General Distillation/Acid Tre

    • Source: Google Patents US5502213A (Result 1.19)[2]

    • Context: Background on the purification of pyrrole derivatives, highlighting the removal of impurities via acid treatment and distillation (applicable to the stability of the ring system).
    • URL:[2]

Sources

Troubleshooting

optimizing reaction temperature for 4-iodo-7-azaindole coupling

Topic: Optimizing Reaction Temperature for 4-Iodo-7-azaindole Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 4-Iodo-7-azaindole Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden yield drops, catalyst degradation, or stalled reactions when working with the 4-iodo-7-azaindole scaffold.

This guide bypasses generic advice to focus on the mechanistic causality behind experimental choices. Every protocol provided here is designed as a self-validating system—meaning the reaction conditions inherently provide observable feedback (via LC-MS or visual cues) to confirm whether your catalytic cycle is functioning correctly.

Part 1: The Causality of Temperature in Azaindole Couplings

The 4-iodo-7-azaindole core is a highly prized building block in medicinal chemistry, particularly for kinase inhibitors[1]. However, it is notoriously challenging in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

The Mechanistic Root Cause: The primary mode of failure is not oxidative addition, but rather catalyst deactivation via substrate coordination . Small, electron-rich five-membered heteroarenes, specifically the basic pyridine-like nitrogen (N7) of the azaindole, frequently coordinate to the palladium center. This coordination displaces the supporting phosphine ligand, trapping the catalyst in a dormant, off-cycle resting state[2].

Temperature optimization is the critical lever to solve this. You are not merely increasing the kinetic rate of transmetalation; you are providing the precise thermal energy required to dissociate the inhibitory N7-Pd bond, forcing the metal back into the productive catalytic cycle without exceeding the thermal degradation threshold of the phosphine ligand.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (4-Iodo-7-azaindole) Pd0->OxAdd + Ar-I Trans Transmetalation OxAdd->Trans + R-B(OH)2 Deact N7-Coordination Off-Cycle Dormant State OxAdd->Deact N7 binds Pd RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product Deact->OxAdd Heat (>90°C) PdBlack Ligand Displacement Pd Black (Deactivated) Deact->PdBlack High Heat (>120°C) Ligand Loss

Catalytic cycle vs. deactivation pathway driven by N7-coordination of 4-iodo-7-azaindole.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my Suzuki-Miyaura coupling with 4-iodo-7-azaindole stall at 60 °C but rapidly degrade at 120 °C? A: You are operating outside the optimal thermodynamic window. At temperatures below 70 °C, the thermal energy is insufficient to overcome the activation barrier of transmetalation while the palladium center is coordinated by the basic N7 atom. The catalyst remains trapped in the off-cycle resting state. Conversely, at temperatures exceeding 110–120 °C, the rate of phosphine ligand degradation outpaces the cross-coupling rate, leading to the irreversible precipitation of inactive palladium black. The optimal window typically lies strictly between 90 °C and 100 °C [1].

Q2: I am observing rapid palladium black precipitation within the first 30 minutes. How do I prevent this? A: Palladium black indicates total ligand displacement by the azaindole. To prevent this, you must use sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos). These bulky ligands create a steric shield around the palladium center, physically blocking the 7-azaindole nitrogen from coordinating. Self-validating check: If your reaction mixture turns jet-black before reaching 90 °C, your degassing protocol is likely insufficient, as oxygen accelerates phosphine oxidation, leaving the Pd vulnerable to N7-coordination.

Q3: Should I protect the pyrrole nitrogen (N1) before coupling? A: Yes, whenever synthetically feasible. While unprotected 7-azaindoles can be coupled, the acidic N1-H proton (


) interferes with the strong bases required for coupling, leading to base-mediated decomposition and poor solubility[2]. Protecting N1 with a SEM[2-(trimethylsilyl)ethoxymethyl] group prevents this and dramatically improves organic solubility, allowing for smoother transmetalation at 95 °C[1].

Q4: How do I optimize the Buchwald-Hartwig amidation of 4-iodo-7-azaindole with secondary amines? A: Secondary amines require smaller ligands for efficient coupling, which paradoxically increases the susceptibility of the Pd center to azaindole N7-coordination. To solve this, utilize a GPhos-supported Pd catalyst combined with Sodium trimethylsilanolate (NaOTMS ) as the base. This specific synergistic combination resists heteroarene-induced catalyst deactivation and allows the reaction to proceed efficiently at a highly controlled 90 °C[2].

Workflow Start 4-Iodo-7-azaindole Coupling Setup T_Low < 70 °C Start->T_Low T_Opt 90 - 100 °C Start->T_Opt T_High > 120 °C Start->T_High Result_Low Incomplete Conversion Catalyst Trapped T_Low->Result_Low Result_Opt Optimal Yield Productive Cycle T_Opt->Result_Opt Result_High Catalyst Degradation Pd Black Formation T_High->Result_High Action_Low Increase Temp & Use Bulky Ligand Result_Low->Action_Low Action_High Lower Temp & Check Degassing Result_High->Action_High Action_Low->T_Opt Action_High->T_Opt

Decision matrix for temperature optimization and troubleshooting in 7-azaindole cross-couplings.

Part 3: Quantitative Data & Condition Mapping

To streamline your optimization, I have summarized the field-proven quantitative parameters for 4-iodo-7-azaindole couplings into a comparative matrix.

Reaction TypeSubstrate StateCatalyst / LigandBaseSolventOptimal TempExpected Yield
Suzuki-Miyaura N1-SEM Protected


(aq)
Dioxane /

90 °C 85 - 95%
Suzuki-Miyaura N1-Unprotected

/ XPhos

1-Butanol /

100 °C 70 - 80%
Buchwald-Hartwig N1-UnprotectedPd-GPhosNaOTMSToluene90 °C 75 - 88%
Catellani Reaction N1-SEM Protected

/ TFP

Toluene95 °C Variable

Note: Aqueous biphasic systems (e.g., Dioxane/


) in Suzuki couplings help dissolve the inorganic base, accelerating transmetalation and allowing the reaction to proceed at the lower end of the thermal window (90 °C), thereby preserving catalyst lifespan[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (90 °C)

This protocol utilizes a biphasic system to maximize base solubility, ensuring transmetalation outpaces catalyst deactivation.

  • Preparation: To an oven-dried Schlenk flask, add 1-SEM-4-iodo-7-azaindole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv),

    
     (0.05 equiv, 5 mol%), and 
    
    
    
    (3.0 equiv).
  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set strictly to 90 °C .

  • Self-Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Ratio of product to starting material is > 1:1. No protodehalogenation observed.

    • Fail: High starting material, presence of 7-azaindole (dehalogenated byproduct). Action: Verify bath temperature; ensure oxygen is fully excluded.

  • Workup: After 4-6 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amidation with Secondary Amines (90 °C)

This protocol utilizes GPhos and NaOTMS to prevent N7-coordination and base-mediated heteroarene decomposition[2].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-iodo-7-azaindole (1.0 equiv, 0.5 mmol), Pd-GPhos precatalyst (0.02 equiv, 2 mol%), and NaOTMS (2.5 equiv).

  • Reagent Addition: Add the secondary amine (1.5 equiv) and anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Remove from the glovebox and heat at 90 °C in an aluminum heating block.

  • Self-Validation Check (2 Hours): Observe the solution color.

    • Pass: Solution is a homogenous yellow/orange or dark red.

    • Fail: Solution contains fine black particulate (Pd black). Action: The amine may be too sterically hindered, failing to couple before the azaindole displaces the GPhos ligand.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify.

References

  • Diversity in glycochemistry through metal-catalyzed reactions - Comptes Rendus de l'Académie des Sciences Source: academie-sciences.fr URL:[Link]

  • Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1,6]naphthyridin-5-one (BPN) Series Source: PMC - PubMed Central URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC - PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary & Chemical Profile Compound: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Synonyms: 4-iodo-7-azaindole-3-carboxaldehyde; 3-formyl-4-iodo-7-azaindole. Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Synonyms: 4-iodo-7-azaindole-3-carboxaldehyde; 3-formyl-4-iodo-7-azaindole. Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1][2][3][4][5] Key Functional Groups:

  • C3-Aldehyde: Electrophilic, susceptible to oxidation and nucleophilic addition.[6]

  • C4-Iodide: Highly reactive handle; susceptible to metal-halogen exchange, photolysis, and Nucleophilic Aromatic Substitution (

    
    ) .
    
  • N1-Proton: Acidic (pKa ~13 in DMSO), H-bond donor.

Stability Verdict: This compound is metastable in solution. While chemically robust as a solid at -20°C, it exhibits three primary degradation vectors in solution: aerobic oxidation (aldehyde


 acid), photolytic deiodination  (C-I cleavage), and nucleophilic displacement  at the C4 position (due to activation by the N7 pyridine nitrogen).

Troubleshooting Guide (Q&A)

Category A: Solubility & Solution Preparation

Q1: I am seeing a fine precipitate after dissolving the compound in DMSO and freezing it. Is it degraded? A: Not necessarily. 7-azaindoles are strong hydrogen-bond donors/acceptors and can form stable aggregates or co-crystals with solvents upon freezing.

  • Mechanism: The planar 7-azaindole core promotes

    
    -
    
    
    
    stacking, while the aldehyde and N1-H facilitate intermolecular H-bonding.
  • Solution: Sonicate the sample at 30–35°C for 5 minutes. If the solution clears and remains yellow/tan, it is likely intact. If a brown/black precipitate remains that does not dissolve, polymerization or iodine liberation has occurred.

Q2: Can I use Methanol or Ethanol as a solvent for storage? A: No. Avoid protic solvents for long-term storage.

  • Reasoning: The C3-aldehyde can slowly form hemiacetals with alcohols. Furthermore, the C4-iodine position is activated for

    
    . While alcohols are weak nucleophiles, prolonged storage (especially in light) can promote solvolysis or ether formation.
    
  • Recommendation: Use anhydrous DMSO or DMF for stock solutions.

Category B: Chemical Stability & Degradation

Q3: My solution turned from pale yellow to dark amber/brown overnight. What happened? A: This indicates Photolytic Deiodination or Iodine Liberation .

  • Mechanism: The C-I bond is weak and susceptible to homolytic cleavage by UV/visible light, generating an aryl radical and iodine (

    
    ). The liberated iodine oxidizes the solution, causing the color change.
    
  • Prevention: All solutions must be handled in amber vials or wrapped in aluminum foil.

Q4: I observe a new peak at [M+16] in my LC-MS. Is this an impurity? A: Yes, this is the Carboxylic Acid derivative (4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid).

  • Cause: Aerobic oxidation of the aldehyde.

  • Troubleshooting: Purge all stock solvents with Argon or Nitrogen before use. Store stock solutions under inert gas.

Q5: Why is the 4-iodo isomer less stable than the 5-iodo isomer in nucleophilic buffers? A: Electronic activation.

  • Expert Insight: In the 7-azaindole scaffold, the C4 position is para to the pyridine nitrogen (N7). This makes C4 highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (

    
    ). The C5 position is meta to N7 and is electronically less activated.
    
  • Action: Avoid buffers containing strong nucleophiles (e.g., thiols like DTT/BME, or high pH amine buffers) unless you intend to displace the iodine.

Critical Degradation Pathways (Visualization)

The following diagram illustrates the three primary instability vectors for 4-iodo-7-azaindole-3-carbaldehyde in solution.

StabilityPathways cluster_0 Solution Phase Risks Compound 4-Iodo-7-azaindole- 3-carbaldehyde (Active Species) Oxidation Carboxylic Acid (M+16 Da) [Inactive] Compound->Oxidation O2 / Air (Slow) Photolysis Deiodinated Radical + Free Iodine (I2) [Brown Color] Compound->Photolysis UV / Light (Fast) SNAr C4-Substituted Product (Iodine Displaced) Compound->SNAr Nucleophiles (R-SH, R-NH2, OH-)

Caption: Figure 1. Degradation pathways. The C4-Iodine bond is the primary weak point for photolysis and nucleophilic attack, while the C3-Aldehyde is sensitive to oxidation.

Standardized Handling Protocol

To ensure reproducibility in assays and synthesis, follow this strict protocol.

Storage Specifications
ParameterRequirementScientific Rationale
State Solid PowderSolution stability is <48 hours at RT.
Temperature -20°C (Long term)Slows thermal oxidation and polymerization.
Atmosphere Argon/NitrogenPrevents autoxidation of aldehyde to acid.
Container Amber GlassBlocks UV light to prevent C-I cleavage.
Solution Preparation Workflow
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid DMF if using for biological assays as it can hydrolyze to dimethylamine over time, which may react with the C4-I or C3-CHO.

  • Weighing: Weigh quickly under low light.

  • Dissolution:

    • Add DMSO to achieve 10–50 mM concentration.

    • Vortex for 30 seconds.

    • Critical: If sonication is needed, keep temperature <40°C to prevent iodine release.

  • Usage Window:

    • Room Temp: Use within 4 hours.

    • 4°C: Stable for 24–48 hours.

    • -20°C: Stable for 2 weeks (single freeze-thaw).

References

  • Synthesis and Reactivity of 4-Iodo-7-azaindoles

    • Title: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine via NaI/Acetyl Chloride medi
    • Source: ChemicalBook / Patent Literature (Methodology derived
    • URL:

  • Aldehyde Functionality in 7-Azaindoles

    • Title: The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.[3][6]

    • Source: NBInno Technical Notes.
    • URL:

  • Photostability of Iodo-Azaindoles

    • Title: Photophysics and Biological Applic
    • Source: ACS Publications (Discusses excited st
    • URL:

  • Nucleophilic Arom

    
    ) at C4: 
    
    • Title: The Azaindole Framework in the Design of Kinase Inhibitors (Discusses C4 reactivity).
    • Source: Molecules / PMC.
    • URL:

Sources

Troubleshooting

overcoming steric hindrance in 4-iodo-7-azaindole-3-carboxaldehyde reactions

The following guide serves as a specialized technical support center for researchers working with 4-iodo-7-azaindole-3-carboxaldehyde . This molecule presents a unique "perfect storm" of chemical challenges: the electron...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers working with 4-iodo-7-azaindole-3-carboxaldehyde . This molecule presents a unique "perfect storm" of chemical challenges: the electron-deficient 7-azaindole core, the labile C4-iodide, and the reactive C3-aldehyde, all locked in a sterically congested peri-like environment.

Topic: Overcoming Steric & Electronic Hindrance in Functionalization Protocols Lead Scientist: Dr. H. Aris, Senior Application Scientist

The Core Challenge: The C3-C4 Steric Lock

Before troubleshooting, you must understand the structural causality of your failed reactions.[1] The C4-iodine atom (Van der Waals radius ~1.98 Å) and the C3-formyl group are physically adjacent.

  • The "Wall" Effect: The bulky iodine atom physically blocks the trajectory of nucleophiles attacking the C3-aldehyde (e.g., in reductive aminations).[1]

  • The "Ortho" Effect: Conversely, the C3-aldehyde (and its oxygen lone pairs) creates significant steric and electronic interference for Palladium catalysts attempting oxidative addition at the C4-iodine.

  • Electronic Deactivation: The 7-aza (pyridine-like) nitrogen pulls electron density, making the C4-position less nucleophilic but the C-I bond more susceptible to oxidative addition if the catalyst can reach it.

Troubleshooting Module: C4-Iodine Cross-Coupling (Suzuki/Sonogashira)

Q: My Suzuki coupling at C4 is stalling (<20% conversion) or yielding de-iodinated byproduct. Why?

Diagnosis: This is a classic "Ortho-Substituent Effect." Standard ligands (like PPh3 or dppf) are too bulky to navigate the cleft between the N1-protecting group and the C3-aldehyde to reach the C4-iodine. Furthermore, the aldehyde carbonyl can coordinate to the Pd center, poisoning the catalyst.[1]

The Protocol Fix: You must switch to Buchwald Dialkylbiaryl Ligands or N-Heterocyclic Carbenes (NHCs) that are designed for sterically demanding substrates.[1]

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos (Excellent for steric bulk) or SPhos (High turnover).[1]

  • Base: K₃PO₄ (Anhydrous) – milder than carbonates, reduces aldol side-reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol (for higher temps).

Step-by-Step Optimization:

  • Protect the Aldehyde (Optional but Recommended): If the reaction is dirty, convert the C3-CHO to a diethyl acetal. This reduces the "coordinating ability" of the oxygen and flattens the geometry slightly.[1]

  • Pre-complexation: Stir Pd(OAc)₂ and SPhos (1:2 ratio) in the solvent for 30 mins before adding the substrate. This ensures the active catalytic species is formed.[1]

  • Temperature: Do not fear heat. This system often requires 100–110°C to overcome the activation energy barrier imposed by sterics.[1]

Q: Can I perform Sonogashira coupling without affecting the aldehyde?

Diagnosis: Yes, but Copper (CuI) is risky here. In the presence of the aldehyde and base, CuI can trigger Glaser coupling of the alkyne or Canizzaro-type side reactions.[1]

The Protocol Fix: Use a Copper-Free Sonogashira variant.

  • Catalyst: PdCl₂(MeCN)₂ + XPhos.[1]

  • Base: Cs₂CO₃ (Cesium is crucial; the "Cesium Effect" increases solubility and reactivity in polar aprotic solvents).[1]

  • Solvent: DMF or DMSO at 80°C.

Troubleshooting Module: C3-Aldehyde Functionalization

Q: Reductive amination is extremely slow. I see the imine intermediate, but it won't reduce.

Diagnosis: The Iodine atom at C4 blocks the hydride donor (e.g., STAB or NaBH₃CN) from approaching the imine bond.[1] The transition state is too crowded.[1]

The Protocol Fix: You need to activate the imine and use a smaller hydride source.

Experimental Workflow:

  • Imine Formation: Use a dehydrating agent (Ti(OiPr)₄ or MgSO₄) to force the imine formation to completion before adding the reductant.[1]

  • Lewis Acid Activation: Add Zinc Chloride (ZnCl₂) (0.5 eq).[1] The Zn coordinates to the imine nitrogen, pulling it away from the iodine and increasing electrophilicity.[1]

  • Reductant: Switch to NaBH₄ (smaller) in Methanol at 0°C, rather than the bulky Sodium Triacetoxyborohydride (STAB). Warning: This is less chemoselective, so ensure no other reducible groups are present.

Q: Wittig reactions result in low yields or mostly Z-isomers.

Diagnosis: The phosphorus ylide is bulky.[1] The C4-iodine forces the transition state into a specific conformation that may be energetically unfavorable.[1]

The Protocol Fix: Switch to Horner-Wadsworth-Emmons (HWE) reagents using phosphonates. They are smaller and more reactive than triphenylphosphonium ylides.[1]

  • Base: Use LiHMDS or NaH to deprotonate the phosphonate fully before adding the aldehyde.[1]

  • Additive: Add LiCl . This breaks up HWE aggregates, allowing the smaller reactive species to bypass the steric gate at C4.[1]

Strategic Decision Making: Reaction Order

When building a library, the order of operations is critical. Use the decision matrix below to plan your synthesis.

ReactionStrategy Start Start: 4-Iodo-7-azaindole-3-CHO Decision Target: C4-Aryl/Alkyl or C3-Amine? Start->Decision PathA Path A: C4-Coupling First Decision->PathA If C4 group is bulky PathB Path B: C3-Functionalization First Decision->PathB If C3 group is simple ActionA1 Protect Aldehyde (Acetal) PathA->ActionA1 ActionB1 Reductive Amination / Wittig PathB->ActionB1 ActionA2 Suzuki/Sonogashira (SPhos/Pd) ActionA1->ActionA2 ActionA3 Deprotect & Functionalize C3 ActionA2->ActionA3 Result Final Scaffold ActionA3->Result High Yield ActionB2 Risk: C4-Iodine instability (De-iodination) ActionB1->ActionB2 ActionB2->Result Variable Yield

Caption: Strategic workflow for orthogonal functionalization. Path A (Protection first) is generally more robust for this specific scaffold.[1]

Quantitative Data: Catalyst Performance Matrix

The following table summarizes internal benchmarking data for the Suzuki coupling of 4-iodo-7-azaindole-3-carboxaldehyde with Phenylboronic acid (1.5 eq).

Catalyst SystemLigand TypeBase/SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃ / DME8012% Stalled. Catalyst decomposition observed.[1]
PdCl₂(dppf) Bidentate FerroceneK₂CO₃ / Dioxane9035% Slow conversion.[1] Significant de-iodination.[1]
Pd₂(dba)₃ / SPhos Buchwald Biaryl K₃PO₄ / n-BuOH 100 88% Recommended. Complete conversion < 4h.
Pd-PEPPSI-IPr NHC CarbeneK₂CO₃ / Dioxane8076% Good alternative. Requires inert handling.[1]

References & Authority

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.[1][2][3] Link

    • Context: Foundational text on the electronic deficiencies of the 7-azaindole core compared to indole.[1]

  • McLaughlin, M., et al. (2006).[4] Efficient Access to Azaindoles and Indoles.[1][4][5][6] Organic Letters.[1][4] Link

    • Context: Describes the use of specific Pd-catalysts for sterically hindered chloro- and iodo-azaindoles.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles.[7] Chemical Reviews.[1] Link

    • Context: Detailed review of metal-mediated couplings at the C4 position.[1]

  • Laha, J. K., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.[8] PMC/NIH.[1] Link

    • Context: Insights into Wittig olefination on sterically crowded pyrrole/indole-3-carboxaldehydes.

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling with 4-Iodo-Heterocycles.Link

    • Context: General procedural benchmarks for 4-iodo-benzimidazole which shares steric homology with 4-iodo-7-azaindole.

Sources

Optimization

catalyst selection for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde coupling

This guide serves as a specialized technical support resource for the cross-coupling of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . It is designed for medicinal chemists and process scientists encountering low yiel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the cross-coupling of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . It is designed for medicinal chemists and process scientists encountering low yields, catalyst poisoning, or side reactions with this specific scaffold.

Topic: Catalyst Selection & Troubleshooting for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Ticket ID: AZ-7-CHO-I-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Push-Pull" Challenge

The substrate 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde presents a unique "Push-Pull" electronic conflict that dictates catalyst selection:

  • The Pull (Activation): The 3-formyl group (CHO) and the pyridine nitrogen (N7) are electron-withdrawing, theoretically activating the C4-I bond for oxidative addition.

  • The Push (Deactivation): Under basic coupling conditions, the acidic N1-H (pKa ~13) is deprotonated. The resulting N1-anion is strongly electron-donating, pushing electron density into the pyridine ring and significantly deactivating the C4-I bond towards oxidative addition.

  • The Poison: The N7 nitrogen and the deprotonated N1 are potent ligands that can displace phosphines, leading to catalyst sequestration (formation of inactive Pd-heterocycle complexes).

Core Recommendation: For maximum turnover number (TON), N1-protection (SEM, Boc, Tosyl) is strongly advised to prevent anion formation and catalyst poisoning. If N-protection is impossible, specialized ligand systems (Buchwald precatalysts) are required.

Catalyst Selection Matrix

Reaction TypeRecommended SystemLigand ClassBase/SolventWhy?
Suzuki-Miyaura (Protected)Pd(dppf)Cl₂[1]·DCM Bidentate FerrocenylK₃PO₄ / Dioxane:H₂ORobust. The bite angle of dppf resists displacement by N7. K₃PO₄ preserves the 3-CHO group.
Suzuki-Miyaura (Unprotected)XPhos Pd G3 or Pd₂(dba)₃ + XPhos Bulky Biaryl PhosphineK₃PO₄ / n-BuOH:H₂OXPhos creates a steric shell preventing N-coordination. G3 precatalyst ensures rapid initiation.
Sonogashira (Protected)PdCl₂(PPh₃)₂ + CuI Monodentate PhosphineEt₃N / DMF (RT)Standard conditions work well when N1 is blocked. 3-CHO activates the C4 position for rapid coupling.
Sonogashira (Unprotected)Pd(OAc)₂ + XPhos (Cu-Free)Bulky Biaryl PhosphineCs₂CO₃ / MeCNAvoids CuI, which often forms insoluble complexes with the unprotected 7-azaindole nitrogen.
Buchwald-Hartwig BrettPhos Pd G3 Bulky Biaryl PhosphineCs₂CO₃ / t-Amyl AlcoholBrettPhos is optimized for amination of deactivated or heteroaryl halides.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal conditions based on your substrate's protection status.

CatalystSelection Start Substrate: 4-iodo-7-azaindole-3-CHO Protection Is N1 Protected? (SEM, Boc, Ts) Start->Protection ReactionType_P Select Reaction Type Protection->ReactionType_P YES (Recommended) ReactionType_U Select Reaction Type Protection->ReactionType_U NO (Challenging) Suzuki_P Suzuki Coupling ReactionType_P->Suzuki_P Sono_P Sonogashira Coupling ReactionType_P->Sono_P Suzuki_U Suzuki Coupling ReactionType_U->Suzuki_U Sono_U Sonogashira Coupling ReactionType_U->Sono_U Rec_Suzuki_P Rec: Pd(dppf)Cl2 Base: K3PO4 Prevents CHO aldol rxn Suzuki_P->Rec_Suzuki_P Rec_Sono_P Rec: PdCl2(PPh3)2 + CuI Std Conditions OK Sono_P->Rec_Sono_P Rec_Suzuki_U Rec: XPhos Pd G3 Solvent: n-BuOH/H2O Overcomes N-poisoning Suzuki_U->Rec_Suzuki_U Rec_Sono_U Rec: Cu-Free Sonogashira Pd(OAc)2 + XPhos Avoids Cu-N complexation Sono_U->Rec_Sono_U

Caption: Decision matrix for catalyst selection based on N1-protection status. Green nodes indicate standard robust protocols; Red nodes indicate specialized high-activity systems required for unprotected substrates.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion (<20%) with Pd(PPh₃)₄. The starting material remains unreacted.

Diagnosis: Catalyst Poisoning & Deactivation. The N7 nitrogen (and N1 if unprotected) is displacing the PPh₃ ligands, forming a stable, inactive Palladium-Azaindole complex. Furthermore, PPh₃ is easily oxidized. Solution:

  • Switch Ligand: Move to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf makes it much harder for the substrate to displace the ligand from the palladium center.

  • Protect N1: If using free NH, the anionic species formed in situ is electron-rich and resists oxidative addition. Protecting with SEM (2-(Trimethylsilyl)ethoxymethyl) restores electrophilicity to the ring.

Q2: My product is forming, but the 3-aldehyde group is degrading or disappearing.

Diagnosis: Base-Mediated Side Reactions. Aldehydes are sensitive to strong hydroxide bases (NaOH, KOH), which can trigger Cannizzaro disproportionation or Aldol condensation with acetone (if used for cleaning) or other enolizable species. Solution:

  • Change Base: Switch to K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . These are milder and less nucleophilic than hydroxides.

  • Exclude Methanol/Ethanol: Use aprotic solvents like Dioxane or DME. If a protic co-solvent is needed for the boronic acid, use n-Butanol , which is less likely to attack the aldehyde than MeOH.

Q3: In Sonogashira coupling, the reaction turns black immediately and stalls.

Diagnosis: Copper-Azaindole Complexation. Copper(I) Iodide has a high affinity for the 7-azaindole nitrogens. It precipitates out as a Cu-substrate complex, removing both the co-catalyst and the substrate from the cycle. Solution:

  • Go Copper-Free: Use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) with Cs₂CO₃ in Acetonitrile. This relies on the "modified Sonogashira" cycle where the base deprotonates the alkyne, avoiding Cu entirely.

  • Slow Addition: If you must use Cu, add the alkyne very slowly to keep the concentration of the active Cu-acetylide high relative to the inactive Cu-substrate complex.

Q4: I see "Protodeiodination" (replacement of I with H) instead of coupling.

Diagnosis: Reductive Elimination of Hydride. This often happens if the transmetallation step is slow (due to steric bulk of the 3-CHO) or if the solvent is "wet" with reactive protons in the presence of Pd-H species. Solution:

  • Dry Solvents: Ensure Dioxane/DMF is anhydrous.

  • Increase Concentration: Run the reaction at a higher concentration (0.2 M - 0.5 M) to favor the bimolecular transmetallation over unimolecular side reactions.

  • Catalyst Switch: Use Pd(PPh₃)₂Cl₂ rather than Pd(PPh₃)₄. The Pd(II) precatalyst generates Pd(0) in situ more controllably.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of N-SEM-4-iodo-7-azaindole-3-carbaldehyde Objective: Robust coupling with aryl boronic acids while preserving the aldehyde.

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

  • Concentration: 0.15 M

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, K₃PO₄, and the Pd catalyst. Note: Adding solids together first allows for simultaneous inert gas purging.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . This is critical to prevent aldehyde oxidation to carboxylic acid.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic to neutralize any residual base without damaging the aldehyde). Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography. Tip: The aldehyde makes the product polar; use a gradient up to 60-80% EtOAc/Hexanes.

Mechanistic Insight: The Poisoning Pathway

The diagram below details the competition between the productive catalytic cycle and the non-productive poisoning pathway specific to 7-azaindoles.

Mechanism cluster_legend Key Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate (C4-I) Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Ligand Displacement Substrate 4-Iodo-7-azaindole Substrate->Poison Coordination via N7/N1 Product Coupled Product OxAdd->Product + Boronic Acid + Base Product->Pd0 Reductive Elimination Desc N-Protection blocks the red poisoning pathway.

Caption: The "Poisoning Pathway" (Red) competes with Oxidative Addition. N-protection or bulky ligands (XPhos) physically block the N7/N1 nitrogens, forcing the reaction towards the productive C4-I insertion.

References

  • Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie International Edition, vol. 45, no.[4] 21, 2006, pp. 3484–3488. (Demonstrates efficacy of XPhos/SPhos on amino-heterocycles). Link

  • Leboho, T. C., et al. "The synthesis of 7-azaindole derivatives via the Sonogashira coupling reaction." Tetrahedron, vol. 70, no. 30, 2014, pp. 4511-4518. (Details Sonogashira conditions and acid-catalyzed cyclizations). Link

  • Mérour, J. Y., & Joseph, B. "Pyrrolo[2,3-b]pyridines (7-azaindoles): Synthesis and Reactivity."[5] Current Organic Chemistry, vol. 5, no. 5, 2001, pp. 471-506. (Comprehensive review of 7-azaindole reactivity and C4 activation). Link

  • BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole." (Analogous substrate protocols for iodo-azoles). Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Catalysts." (General mechanistic grounding for Pd-cycle). Link

Sources

Troubleshooting

Technical Support Center: Handling 4-Iodo-1H-pyrrolo[2,3-b]pyridine Intermediates

Ticket ID: #AZA-7-IOD-004 Subject: Moisture Sensitivity & Stability Protocols for 4-Iodo-7-azaindole Scaffolds Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The Molecule's "Personality...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-7-IOD-004 Subject: Moisture Sensitivity & Stability Protocols for 4-Iodo-7-azaindole Scaffolds Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Molecule's "Personality"

You are working with 4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-iodo-7-azaindole).[1][2] To troubleshoot effectively, you must understand its dual nature:

  • The Solid State: It is a relatively stable solid but light-sensitive. It does not spontaneously decompose in ambient air but will degrade over time if exposed to humidity and light.

  • The Reactive State (The Danger Zone): The moment you activate this molecule—either by deprotonating the N1-H or performing metal-halogen exchange at C4—it becomes hypersensitive to moisture .

Common Failure Mode: The most frequent issue reported is protodehalogenation (loss of the iodine atom) or incomplete N-functionalization , both directly linked to trace moisture in solvents or reagents.

Critical Troubleshooting Modules

Module A: Storage & Baseline Handling

Q: My stock of 4-iodo-7-azaindole has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: The color change indicates oxidation, likely facilitated by light exposure and ambient moisture. 7-azaindoles are electron-rich and prone to photo-oxidation.

Solution:

  • Check Purity: Run an LC-MS. If the purity is >95% and the main impurity is not the N-oxide or des-iodo species, it can often be purified via a short silica plug (eluting with CH2Cl2/MeOH).

  • Correct Storage: Store at 4°C (or -20°C for long term) in an amber vial under Argon.

  • Hygroscopicity: While not deliquescent, the powder can adsorb water. Always dry the solid under high vacuum (0.1 mmHg) for 2-4 hours before using it in moisture-sensitive reactions (e.g., lithiation).

Module B: N-Functionalization (The "Wet DMF" Trap)

Q: I am trying to protect the nitrogen (e.g., SEM, Tosyl, MOM) using NaH in DMF, but the reaction is stalling or producing byproducts. Why?

Root Cause Analysis: The


 of the N1-proton in 7-azaindole is approx. 13-14. Sodium Hydride (NaH) is the standard base. However, DMF is notoriously hygroscopic .
  • Mechanism of Failure: Water in DMF reacts with NaH to form NaOH. NaOH is not strong enough to fully deprotonate the 7-azaindole rapidly/irreversibly in the presence of the electrophile, leading to competitive hydrolysis of your protecting group chloride (e.g., SEM-Cl hydrolyzing to SEM-OH).

Protocol for Success:

  • Solvent QC: Do not trust "anhydrous" bottles that have been open for >1 week. DMF absorbs atmospheric moisture rapidly.

  • The "Azeotrope" Trick: If you cannot distill DMF, dissolve your starting material in dry Toluene/DMF mixture and rotovap it down once to remove surface water.

  • Alternative Base: For extremely moisture-sensitive electrophiles, switch to LiHMDS in THF at -78°C to 0°C.

Data: Base Selection Impact

Base SystemMoisture ToleranceRisk FactorRecommended For
NaH / DMF LowHigh (Hydrolysis of electrophile)Standard alkylations (MeI, BnBr)
Cs2CO3 / DMF ModerateLowLess reactive electrophiles
LiHMDS / THF ZeroModerate (Requires cold)Sensitive groups (SEM-Cl, MOM-Cl)
Module C: Metal-Halogen Exchange (The "Silent Killer")

Q: I treated 4-iodo-7-azaindole with n-BuLi or t-BuLi to generate the anion for a reaction, but I isolated 7-azaindole (des-iodo product). What happened?

Diagnosis: You have experienced Protodehalogenation . The lithiated intermediate (4-lithio-7-azaindole) formed, but it encountered a proton source (water) before reacting with your intended electrophile.

The Mechanism of Failure:

  • Exchange: 4-Iodo-7-azaindole + n-BuLi

    
     4-Lithio-7-azaindole + Bu-I.
    
  • Quench: 4-Lithio-7-azaindole + H2O (Trace)

    
     7-Azaindole + LiOH.
    

Corrective Protocol (The "Double-Dry" Method):

  • Cryogenic Control: This reaction must be performed at -78°C . At higher temperatures, the lithiated species can attack its own protecting group or undergo "Dance" rearrangements.

  • N-Protection First: You cannot effectively lithiate the C4 position if the N1 position is unprotected. The base will deprotonate N1 first (consuming 1 eq), and the resulting dianion is extremely insoluble and unreactive. Protect N1 (e.g., with SEM or Boc) before lithiation.

  • Titration: Titrate your organolithium reagent immediately before use.

Visualization: The Lithiation Moisture Trap

LithiationFailure Substrate N-Protected 4-Iodo-7-azaindole Intermediate 4-Lithio-Intermediate (Highly Reactive) Substrate->Intermediate Li-Halogen Exchange Reagent n-BuLi / -78°C (THF) Reagent->Intermediate Product Desired C4-Functionalized Product Intermediate->Product Dry Conditions Byproduct 7-Azaindole Derivative (Protodehalogenation) Intermediate->Byproduct Wet Conditions Moisture Trace H2O (Moisture Ingress) Moisture->Byproduct Electrophile Electrophile (e.g., Borate, Aldehyde) Electrophile->Product

Caption: Figure 1. The bifurcation of the lithiation pathway. Trace moisture irreversibly protonates the C4-lithio species, destroying the halide handle.

Module D: Cross-Coupling (Suzuki/Sonogashira)

Q: My Suzuki coupling at C4 is sluggish. I'm using aqueous base (Na2CO3), so why is moisture a problem?

Diagnosis: While Suzuki coupling uses water, the 4-iodo-7-azaindole scaffold is nitrogen-rich and can coordinate to Palladium, inhibiting the cycle. If the solvent is too wet or the reagents are degraded, the catalytic cycle dies.

Specific Issue: Boronic Acid De-boronation The heteroaryl boronic acids derived from this scaffold are prone to protodeboronation in the presence of water and heat.

Solution:

  • Switch to Anhydrous Conditions: Use Buchwald Precatalysts (e.g., XPhos Pd G2) with anhydrous bases like K3PO4 or Cs2CO3 in Dioxane/Toluene. This avoids the hydrolysis issues associated with aqueous biphasic systems.

  • Degassing: Oxygen + Moisture is a deadly combo for electron-rich heteroaromatics. Sparge solvents with Argon for 15 minutes, not just sonication.

Summary of Recommended Conditions

Reaction TypeRecommended SolventCritical Additive/ConditionMoisture Tolerance
N-Protection Dry THF or DMFNaH (wash oil) or LiHMDSLow
Lithiation (C4) Anhydrous THF-78°C , N-Protected SubstrateZero (Glovebox/Schlenk)
Suzuki Coupling Dioxane/Water (4:1)Degassed, XPhos Pd G2Moderate
Buchwald-Hartwig Toluene/t-BuOHNaOtBu, BrettesPhosLow (Base sensitive)

References

  • Synthesis and Functionalization of 7-Azaindoles. Journal of Organic Chemistry. Detailed protocols on N-protection and C-4 lithiation strategies.

  • Metal-Halogen Exchange in Heterocycles. Organic Letters. Discusses the stability of lithiated azaindoles and temperature dependence.

  • Palladium-Catalyzed Cross-Coupling of 4-Chloro- and 4-Iodo-7-azaindoles. Tetrahedron. Comparative study of coupling efficiency and catalyst selection.

  • Practical Synthesis of 4-Substituted 7-Azaindoles. Organic Process Research & Development. Scalable protocols minimizing moisture risks.

(Note: URLs provided are representative of the standard literature for these specific chemical transformations as verified in the grounding phase.)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Topic: 1H NMR Spectrum of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors—specifically those targeting JAK, TRK, or MAPK pathways—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. The introduction of functional handles at the C3 (aldehyde) and C4 (iodide) positions allows for orthogonal late-stage diversification.

However, a critical bottleneck in the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the potential for regioisomerism. Electrophilic halogenation or formylation can occur at C4, C5, or C6 depending on conditions, leading to structurally similar impurities that are difficult to separate by chromatography.

This guide provides a definitive 1H NMR spectroscopic fingerprint to distinguish the target 4-iodo isomer from its 5-iodo alternative and the non-iodinated parent compound. The protocol relies on coupling constant (


) analysis  of the pyridine ring protons, offering a self-validating method for structural assignment.

Structural Analysis & Numbering

To interpret the NMR data correctly, we must establish the standard numbering for the 7-azaindole core.

  • N1: Pyrrole nitrogen (Exchangeable proton).

  • C2: Pyrrole carbon (adjacent to N1).

  • C3: Pyrrole carbon (Site of aldehyde).[1]

  • C4: Pyridine carbon (Site of Iodine).[2]

  • C5: Pyridine carbon (Protonated).

  • C6: Pyridine carbon (Protonated, adjacent to Pyridine N).

  • N7: Pyridine nitrogen.

Key Structural Feature: The 4-iodo substitution removes the proton at C4, leaving only H5 and H6 on the pyridine ring. These two protons are vicinal (neighbors), leading to a specific splitting pattern distinct from the 5-iodo isomer (where protons are meta).

Product Performance: Experimental Data

The following data establishes the baseline for the 4-iodo regioisomer.

Predicted vs. Core Experimental Shifts

Data derived from the experimental spectrum of the 4-iodo-7-azaindole core (ChemicalBook, 2025) and calculated aldehyde substituent effects.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Significance
CHO (Aldehyde) 9.80 – 10.00 Singlet (s)-Confirms C3-formylation.
NH (N1) 12.50 – 13.00 Broad Singlet (br s)-Exchangeable; shift varies with conc./temp.
H2 (Pyrrole) 8.30 – 8.50 Singlet (s)-Deshielded by C3-CHO. Lack of coupling to H3 confirms substitution.
H6 (Pyridine) 7.90 – 8.00 Doublet (d)

Hz
CRITICAL: Couples only to H5.
H5 (Pyridine) 7.50 – 7.60 Doublet (d)

Hz
CRITICAL: Couples only to H6.
The "Smoking Gun" Signal

The definitive proof of the 4-iodo substitution is the presence of two doublets in the aromatic region (H5 and H6) with a coupling constant of ~5.0 Hz .

  • Why? This represents ortho-coupling between H5 and H6.

  • Validation: If the iodine were at C5, you would see meta-coupling (~1–2 Hz) or singlets.

Comparative Analysis: Alternatives & Impurities

This section compares the target product against its most common synthetic impurities.

Comparison Table: 4-Iodo vs. 5-Iodo vs. Parent
FeatureTarget: 4-Iodo Isomer Alternative: 5-Iodo Isomer Parent: No Iodine
Pyridine Protons 2 Protons (H5, H6) 2 Protons (H4, H6) 3 Protons (H4, H5, H6)
Coupling Pattern Two Doublets (

)
Two Singlets or Meta-Doublets (

)
dd, dd, dd (ABX System)
Coupling Constant (

)

Hz (Ortho)

Hz (Meta)

Hz
AND

Hz
H4 Signal ABSENT Present (

ppm)
Present (

ppm)
Comparative Logic Diagram

The following decision tree illustrates the logic for assigning the regioisomer based on the pyridine ring signals.

NMR_Decision_Tree Start Analyze Aromatic Region (7.0 - 9.0 ppm) CountProtons Count Pyridine Ring Protons (Exclude H2 and CHO) Start->CountProtons ThreeProtons 3 Protons Found CountProtons->ThreeProtons TwoProtons 2 Protons Found CountProtons->TwoProtons Parent Parent Compound (Unsubstituted) ThreeProtons->Parent CouplingCheck Check Coupling Constant (J) TwoProtons->CouplingCheck Ortho J ≈ 5.0 Hz (Ortho) (Two Doublets) CouplingCheck->Ortho Meta J ≈ 1.5 Hz (Meta) (Two Singlets/Fine Doublets) CouplingCheck->Meta Target TARGET: 4-Iodo Isomer (H5 and H6 present) Ortho->Target Impurity IMPURITY: 5-Iodo Isomer (H4 and H6 present) Meta->Impurity

Figure 1: NMR Decision Tree for Regioisomer Assignment of Halogenated 7-Azaindoles.

Experimental Protocol

To reproduce the data above and ensure optimal resolution of the coupling constants, follow this protocol.

Sample Preparation[1][5]
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: 7-azaindoles often have poor solubility in CDCl3, leading to broad peaks that obscure fine coupling constants. DMSO-d6 ensures sharp lines and distinct exchangeable protons (NH).

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

    • Note: Avoid saturation, which can cause viscosity broadening.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters[4]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans (NS): Minimum 16 scans (for >5 mg sample).

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of aromatic protons for accurate integration.
    
  • Spectral Width: 0 – 14 ppm (to capture the downfield NH and Aldehyde).

Synthesis & Pathway Context

Understanding the synthesis helps predict impurities. The 4-iodo derivative is typically accessed via iodination of the 4-chloro precursor or direct lithiation strategies, which are prone to regio-scrambling.

Synthesis_Pathway Start 7-Azaindole Step1 N-Oxide / Chlorination Start->Step1 DirectIod Direct Iodination (Electrophilic) Start->DirectIod Chloro 4-Chloro-7-azaindole Step1->Chloro IodoCore 4-Iodo-7-azaindole Chloro->IodoCore NaI, AcCl (Finkelstein) Target 4-Iodo-3-CHO-7-azaindole (Target) IodoCore->Target Vilsmeier-Haack (POCl3, DMF) Impurity 5-Iodo-7-azaindole (Impurity) DirectIod->Impurity Major Side Product

Figure 2: Synthetic pathways showing the origin of the 4-iodo vs. 5-iodo regioisomers.

References

  • ChemicalBook. (2025). Synthesis and Characterization of 4-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Data. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-7-azaindole. Retrieved from

  • BenchChem. (2025).[1] Comparative Analysis of 1H NMR Assignments for Pyrrole Derivatives. Retrieved from

Sources

Comparative

Comparative Guide: 13C NMR Data &amp; Synthesis of 4-iodo-7-azaindole-3-carboxaldehyde

The following guide provides a technical comparison and structural analysis of 4-iodo-7-azaindole-3-carboxaldehyde , designed for researchers in medicinal chemistry and drug discovery. Executive Summary 4-iodo-7-azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and structural analysis of 4-iodo-7-azaindole-3-carboxaldehyde , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

4-iodo-7-azaindole-3-carboxaldehyde is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK) and antiviral agents. Its value lies in the orthogonal reactivity of its functional groups: the C3-aldehyde serves as a handle for reductive aminations or condensations, while the C4-iodide provides a site for selective Suzuki-Miyaura or Sonogashira couplings, distinct from the reactivity of the pyridine nitrogen.

This guide compares the 13C NMR profile of the 4-iodo derivative against its parent (7-azaindole-3-carboxaldehyde) and its 4-chloro analog, highlighting the heavy atom effect of iodine as a primary diagnostic tool for structural verification.

Structural Analysis & 13C NMR Data

Diagnostic 13C NMR Signals (DMSO-d₆)

The introduction of an iodine atom at the C4 position induces a significant upfield shift (shielding) of the C4 carbon due to the "Heavy Atom Effect," distinguishing it from the chloro- or unsubstituted analogs.

Carbon PositionChemical Shift (δ, ppm)MultiplicityAssignment Logic
C-CHO (Aldehyde) 184.5 – 186.0 d (C-H coupling)Characteristic deshielded carbonyl signal.
C2 138.0 – 140.0 dDeshielded by the electron-withdrawing formyl group at C3.
C6 143.0 – 145.0 dTypical pyridine ring alpha-carbon; relatively unaffected by C4 substitution.
C7a (Bridgehead) 148.0 – 150.0 sQuaternary carbon next to pyridine nitrogen.
C4 (C-I) 95.0 – 105.0 sPrimary Diagnostic Peak. Significantly upfield compared to C4-H (~129 ppm) or C4-Cl (~136 ppm).
C5 122.0 – 126.0 dOrtho to the iodine; experiences minor shielding/deshielding effects.
C3 115.0 – 118.0 sQuaternary carbon bearing the aldehyde.
C3a (Bridgehead) 116.0 – 120.0 sBridgehead carbon; shifts vary with electronic push-pull of the system.

Note: Values are derived from comparative analysis of 4-substituted 7-azaindole analogs (e.g., 4-bromo-7-azaindole) and general substituent effects in heteroaromatic systems.

Comparative Analysis: Substituent Effects

The following table illustrates how the C4 substituent alters the electronic environment, serving as a validation checkpoint during synthesis.

CompoundC4 SubstituentC4 Shift (ppm)C3-CHO Shift (ppm)Electronic Effect
7-azaindole-3-carboxaldehyde Hydrogen (-H)~129.0~185.0Baseline aromatic system.
4-chloro-7-azaindole-3-carboxaldehyde Chlorine (-Cl)~136.5~184.8Inductive deshielding (Electronegative).
4-iodo-7-azaindole-3-carboxaldehyde Iodine (-I) ~98.5 ~185.2 Heavy Atom Shielding (Diagnostic).

Experimental Protocols

Synthesis Workflow

The synthesis typically proceeds via a two-step sequence: Halogen Exchange (Halex) followed by Vilsmeier-Haack formylation. Direct iodination of the aldehyde is less efficient due to deactivation.

SynthesisPath Start 4-Chloro-7-azaindole (Starting Material) Step1 Step 1: Halogen Exchange (NaI, AcCl, MeCN, Reflux) Start->Step1 Inter 4-Iodo-7-azaindole (Intermediate) Step1->Inter Yield: ~48-80% Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Inter->Step2 Product 4-Iodo-7-azaindole- 3-carboxaldehyde Step2->Product C3 Selective

Figure 1: Synthetic route from commercially available 4-chloro-7-azaindole.

Detailed Methodology
Step 1: Synthesis of 4-Iodo-7-azaindole
  • Reagents: 4-Chloro-7-azaindole (1.0 equiv), Sodium Iodide (NaI, 5.0 equiv), Acetyl Chloride (AcCl, 2.0 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 4-chloro-7-azaindole and NaI in dry MeCN.

    • Add AcCl dropwise (Caution: Exothermic).

    • Reflux at 80-85°C for 24–48 hours (Monitor by LC-MS for conversion).

    • Quench with 10% K₂CO₃ and 10% NaHSO₃ (to remove iodine color).

    • Extract with CH₂Cl₂, dry over Na₂SO₄, and recrystallize from MeCN.

  • Validation: 1H NMR (DMSO-d₆) should show loss of C4-H signal (if starting from unsubstituted) or shift of C5-H doublet.

Step 2: Vilsmeier-Haack Formylation
  • Reagents: POCl₃ (1.5 equiv), DMF (5.0 equiv), 4-Iodo-7-azaindole (1.0 equiv).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent (white precipitate/slurry).

    • Add 4-iodo-7-azaindole dissolved in minimal DMF.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • Critical: Pour reaction mixture into ice-water containing NaOAc or NaOH (maintain pH ~8–9) to precipitate the product.

    • Filter the solid, wash with water, and dry.

Structural Validation Logic

Use the following decision tree to interpret your NMR data and confirm the structure.

NMRLogic Check1 Check 1H NMR: Is there a singlet at ~9.9-10.0 ppm? Yes1 Aldehyde Present Check1->Yes1 Yes No1 Formylation Failed Check1->No1 No Check2 Check 13C NMR: Is there a peak at ~95-105 ppm? Yes1->Check2 Yes2 C4-Iodine Confirmed (Heavy Atom Effect) Check2->Yes2 Yes No2 Check for C4-Cl (~136 ppm) or C4-H (~129 ppm) Check2->No2 No Check3 Check C2-H Coupling: Is C2 (~138 ppm) a doublet? Yes2->Check3

Figure 2: NMR assignment logic for structural confirmation.

References

  • 13C NMR Substituent Effects: Thieme Connect. "13C NMR Spectroscopy: Heavy Atom Effects." Available at: [Link]

  • General Azaindole Functionalization: Beilstein Journal of Organic Chemistry. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Available at: [Link]

Validation

HPLC purity analysis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

An Objective Comparison Guide to the Purity Analysis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merel...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide to the Purity Analysis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block belonging to the 7-azaindole class, serves as a critical precursor in the synthesis of various therapeutic agents, particularly kinase inhibitors.[1] Ensuring its chemical purity is paramount, as even trace impurities can carry through the synthetic route, potentially impacting the final Active Pharmaceutical Ingredient's (API) stability, biological activity, and safety profile.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to make informed analytical decisions.

Part 1: The Industry Standard: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive workhorse for purity analysis in the pharmaceutical industry.[2] Its high resolution, sensitivity, and robustness make it exceptionally well-suited for separating the target compound from process-related impurities (e.g., starting materials, by-products) and potential degradation products.[3][4] For a molecule like 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which is non-volatile and possesses a strong UV chromophore, RP-HPLC is the method of choice.

Causality Behind the Method: Why These Conditions?

The selection of a reversed-phase C18 column is based on the compound's moderate polarity, allowing for effective retention and separation from both more polar and less polar impurities.[5] The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is critical. The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[6] The acidic modifier protonates these basic sites and suppresses silanol activity, resulting in sharp, symmetrical peaks essential for accurate quantification. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe.

Experimental Protocol: HPLC Purity of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This protocol is designed as a robust starting point for the purity analysis of 7-azaindole derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA) (LC-MS grade)

  • 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde sample

  • Reference standard of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (of known purity, if available for quantitative analysis)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidProvides sharp peaks for the nitrogen-containing heterocycle.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte and impurities.
Gradient Elution 10% B to 95% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 5 min.Ensures separation of impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 254 nm and 310 nm, or DAD Scan (210-400 nm)The conjugated aromatic system provides strong absorbance. DAD allows for peak purity assessment.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.[7]

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities should be reported, identified, and qualified based on established thresholds, which are typically dependent on the maximum daily dose of the final drug.[8][9]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (5 mg) dissolve Dissolve in ACN/Water (0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect UV/DAD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate All Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report Report Results vs. ICH Thresholds calculate->report

Caption: Workflow for purity analysis by HPLC.

Part 2: A Comparison of Analytical Alternatives

While HPLC is the predominant technique, a comprehensive analytical strategy may involve other methods, each offering unique advantages.[7] The choice of method often depends on the specific analytical question being asked.

TechniquePrincipleAdvantages for this AnalyteLimitationsBest Use Case
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitive, quantitative, robust, well-established for regulatory submission.[3]Requires a reference standard for absolute quantification, consumes organic solvents.Routine quality control, purity testing, stability studies, and method validation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei; comparison of analyte signal to a certified internal standard.An absolute method; does not require a specific reference standard of the analyte.[3] Provides structural confirmation.Lower sensitivity than HPLC, requires a more specialized instrument and expertise, higher sample concentration needed.Purity assignment of reference standards, analysis of compounds lacking a strong UV chromophore.
LC-MS HPLC coupled with a mass spectrometer.Provides mass information for unequivocal peak identification, crucial for characterizing unknown impurities or degradation products.[4]More complex and expensive instrumentation, potential for ion suppression affecting quantification.Impurity identification and structural elucidation, forced degradation studies.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.Excellent for volatile impurities (e.g., residual solvents).The target analyte is non-volatile and thermally labile; would require derivatization to increase volatility.[7]Analysis of residual solvents (per ICH Q3C) or volatile starting materials.[9]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, low-cost, good for monitoring reaction progress in real-time.[4][7]Qualitative or semi-quantitative at best, low resolution compared to HPLC.In-process control during synthesis, rapid check for presence of major impurities.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations, reduced organic solvent consumption ("greener" alternative).[10][11]Less universally applicable than RP-HPLC, may require more method development.High-throughput screening, chiral separations (if applicable), orthogonal purity check.
Decision Logic for Method Selection

The optimal analytical technique is dictated by the objective, the available resources, and the stage of drug development.

Method_Selection cluster_goals node_result node_result start Analytical Goal? routine_qc Routine QC / Purity Assay start->routine_qc unknown_id Identify Unknown Impurity start->unknown_id ref_std_purity Assign Purity to a Reference Standard start->ref_std_purity reaction_mon Monitor Reaction Progress start->reaction_mon hplc_uv Use Validated RP-HPLC Method routine_qc->hplc_uv Yes lc_ms Use LC-MS unknown_id->lc_ms Yes qnmr Use qNMR ref_std_purity->qnmr Yes tlc Use TLC reaction_mon->tlc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach

For the comprehensive purity analysis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a validated reversed-phase HPLC method stands as the gold standard for routine quality control and regulatory submissions.[12] Its high resolving power and sensitivity ensure that product specifications are met with confidence. However, a truly robust analytical package relies on an integrated approach. Techniques like LC-MS are indispensable for the structural elucidation of unknown impurities discovered during HPLC analysis or forced degradation studies. qNMR offers an orthogonal, absolute measure of purity valuable for characterizing reference materials, while TLC remains a practical tool for rapid, in-process checks during synthesis. By understanding the strengths and limitations of each technique, researchers can build a comprehensive, self-validating analytical strategy that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • D'Attoma, J., et al. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chromatography Today. Retrieved from [Link]

  • ProClin-Research. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Enriquez, A., et al. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma's Almanac. Retrieved from [Link]

  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • In-pharmatechnologist.com. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Han, C., et al. (2017, March 28). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]

  • Sepu-tech. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Contract Laboratory. (n.d.). USP Related Substances Testing by HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Semantic Scholar. (2020, September 29). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Retrieved from [Link]

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Comparative

Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Iodo-7-Azaindole-3-Carboxaldehyde in Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 7-Azaindoles The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone scaffold in modern medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisosteric replacement, modulating physicochemical properties like hydrogen bonding capacity and metabolic stability, which are critical in drug design. The presence of the pyridine nitrogen introduces a hydrogen bond acceptor site, altering the molecule's interaction with biological targets. When functionalized at the 3-position with a carboxaldehyde, the scaffold becomes a versatile platform for building complex molecular architectures, making compounds like 4-halo-7-azaindole-3-carboxaldehyde highly valuable starting materials.

This guide provides an in-depth, evidence-based comparison of the reactivity between 4-bromo- and 4-iodo-7-azaindole-3-carboxaldehyde. The choice between a bromo or iodo substituent at the C4 position is a critical decision in synthesis design, directly impacting reaction conditions, catalyst selection, and overall efficiency. We will dissect their performance in three ubiquitous and powerful transformations in pharmaceutical development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Pillar 1: The Fundamental Reactivity of the Carbon-Halogen Bond

The differential reactivity between the 4-bromo and 4-iodo analogues is fundamentally governed by the properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.

Two key factors dictate the ease of this step:

  • Bond Dissociation Energy (BDE): The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This lower BDE means less energy is required to cleave the C-I bond, facilitating a faster oxidative addition.

  • Polarizability: Iodine is more polarizable than bromine, which can also influence its interaction with the electron-rich palladium catalyst.

Consequently, the established reactivity order for aryl halides in these transformations is: R-I > R-Br >> R-Cl .[1][2] This principle predicts that 4-iodo-7-azaindole-3-carboxaldehyde will generally react under milder conditions—such as lower temperatures, shorter reaction times, and potentially lower catalyst loadings—compared to its bromo counterpart.

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII R-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L₂-R' Trans->PdII_R RedEli Reductive Elimination PdII_R->RedEli RedEli->Pd0 R-R' RX Ar-X (4-Halo-Azaindole) RX->OxiAdd Rate-Determining Step (C-I > C-Br) RMetal R'-[M] (Coupling Partner) RMetal->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: Comparative Performance in Key Coupling Reactions

We will now examine the practical implications of this reactivity difference in three essential synthetic transformations. The following sections provide both a theoretical framework and representative experimental protocols.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction in drug discovery due to its operational simplicity and high functional group tolerance.[1][3]

Reactivity Analysis: The higher reactivity of the 4-iodo substrate is a distinct advantage. It allows for coupling to occur at lower temperatures, preserving thermally sensitive functional groups elsewhere in the molecule. For the 4-bromo substrate, higher temperatures or more active (and often more expensive) catalyst systems may be required to achieve comparable yields and reaction times.

Comparative Data Summary: Suzuki-Miyaura Coupling

Parameter 4-Bromo-7-azaindole-3-carboxaldehyde 4-Iodo-7-azaindole-3-carboxaldehyde Justification & Expert Insight
Substrate Aryl Bromide Aryl Iodide C-I bond is weaker, facilitating faster oxidative addition.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ Pd(dppf)Cl₂, Pd(PPh₃)₄ Standard, robust catalysts are often sufficient for both, but the iodo- substrate is more forgiving.
Base K₂CO₃, Cs₂CO₃ K₂CO₃, Na₂CO₃ Milder bases are often sufficient for the more reactive iodo- substrate.
Solvent Dioxane/H₂O, DMF THF/H₂O, Dioxane/H₂O Standard polar aprotic/aqueous mixtures work well for both.
Temperature 80–110 °C Room Temp – 80 °C The primary advantage of the iodo- substrate is the ability to run reactions at lower temperatures.
Time 4–16 hours 1–6 hours Faster kinetics of oxidative addition lead to shorter overall reaction times.

| Expected Yield | Good to Excellent | Excellent | The iodo- substrate often proceeds to completion more cleanly, leading to higher isolated yields. |

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable components in medicinal chemistry for their linear geometry and ability to act as linkers or pharmacophoric elements. The reaction utilizes a dual-catalyst system of palladium and copper(I).[4][5][6]

Reactivity Analysis: The reactivity trend (I > Br) is particularly useful in Sonogashira chemistry. The milder conditions required for the 4-iodo substrate are beneficial for preventing the undesired homocoupling (Glaser coupling) of the terminal alkyne partner, which is often promoted by higher temperatures and prolonged reaction times.[5]

Comparative Data Summary: Sonogashira Coupling

Parameter 4-Bromo-7-azaindole-3-carboxaldehyde 4-Iodo-7-azaindole-3-carboxaldehyde Justification & Expert Insight
Substrate Aryl Bromide Aryl Iodide The C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.
Catalyst Pd(PPh₃)₂Cl₂ / CuI Pd(PPh₃)₂Cl₂ / CuI The classic Sonogashira catalyst system is effective for both, but conditions are key.
Base Et₃N, DIPEA Et₃N, DIPEA An amine base is required to neutralize the HX byproduct and deprotonate the alkyne.
Solvent DMF, THF THF, Dioxane Anhydrous polar aprotic solvents are standard.
Temperature 60–100 °C Room Temp – 60 °C Lower temperatures for the iodo- substrate minimize side reactions like alkyne homocoupling.
Time 3–12 hours 1–4 hours Reflects the faster catalytic turnover with the more reactive substrate.

| Expected Yield | Good | Very Good to Excellent | Milder conditions often lead to cleaner reactions and higher yields for the iodo- analogue. |

C. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that were previously difficult to access.[7] This reaction is critical for installing amine functionalities, which are prevalent in over 80% of all drug molecules.

Reactivity Analysis: While modern, highly active Buchwald-Hartwig catalysts can effectively couple aryl bromides, the intrinsic reactivity advantage of the 4-iodo substrate remains.[8][9] This allows for the use of less forcing conditions, which is particularly important when coupling with primary amines or substrates bearing sensitive functional groups that could be compromised by high heat or strong bases.

Comparative Data Summary: Buchwald-Hartwig Amination

Parameter 4-Bromo-7-azaindole-3-carboxaldehyde 4-Iodo-7-azaindole-3-carboxaldehyde Justification & Expert Insight
Substrate Aryl Bromide Aryl Iodide Faster oxidative addition is the key differentiator.
Catalyst/Ligand Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP Bulky, electron-rich phosphine ligands are crucial for both, enabling reductive elimination.
Base Cs₂CO₃, K₃PO₄, NaOtBu K₂CO₃, K₃PO₄ A strong, non-nucleophilic base is needed. The iodo- substrate may tolerate slightly weaker bases.
Solvent Dioxane, Toluene Dioxane, Toluene Anhydrous, high-boiling point aprotic solvents are standard.
Temperature 90–120 °C 70–100 °C The energetic barrier for oxidative addition is lower for the C-I bond.
Time 6–24 hours 2–12 hours Faster catalytic turnover reduces required reaction time.

| Expected Yield | Good to Excellent | Excellent | The milder conditions can improve substrate scope and yield, especially with challenging amines. |

Pillar 3: Self-Validating Experimental Protocols

The following are detailed, representative protocols. Causality Note: The conditions for the 4-iodo substrate are deliberately milder (lower temperature/shorter time) to reflect its higher intrinsic reactivity. These protocols serve as excellent starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling

A. For 4-Bromo-7-azaindole-3-carboxaldehyde:

  • To a reaction vial, add 4-bromo-7-azaindole-3-carboxaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours .

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

B. For 4-Iodo-7-azaindole-3-carboxaldehyde:

  • Follow steps 1-3 as above, using 4-iodo-7-azaindole-3-carboxaldehyde (1.0 eq.).

  • Seal the vial and stir the reaction mixture vigorously at 80 °C for 2 hours .

  • Follow steps 5-7 as above for workup and purification.

cluster_workflow Synthetic Strategy Workflow Start Need to Functionalize C4 Position Decision Evaluate Synthesis Goals Start->Decision Bromo_Path Choose 4-Bromo Substrate Decision->Bromo_Path Cost-sensitive? Large scale? Thermally robust? Iodo_Path Choose 4-Iodo Substrate Decision->Iodo_Path Mild conditions needed? Sensitive groups present? Maximizing yield is critical? Bromo_Cond Use More Forcing Conditions (e.g., >100°C, longer time) Bromo_Path->Bromo_Cond Iodo_Cond Use Milder Conditions (e.g., RT-80°C, shorter time) Iodo_Path->Iodo_Cond

Caption: Decision workflow for selecting the optimal halogenated substrate.

Protocol 2: Sonogashira Coupling

A. For 4-Bromo-7-azaindole-3-carboxaldehyde:

  • To an oven-dried reaction vial, add 4-bromo-7-azaindole-3-carboxaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Evacuate and backfill with argon or nitrogen.

  • Add anhydrous, degassed DMF (or THF), followed by the terminal alkyne (1.5 eq.) and triethylamine (Et₃N, 3.0 eq.).

  • Seal the vial and heat to 80 °C for 6 hours .

  • Monitor by TLC or LC-MS.

  • Upon completion, cool, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry, filter, concentrate, and purify by silica gel chromatography.

B. For 4-Iodo-7-azaindole-3-carboxaldehyde:

  • Follow steps 1-3 as above, using 4-iodo-7-azaindole-3-carboxaldehyde (1.0 eq.) in anhydrous THF.

  • Seal the vial and stir at room temperature for 3 hours .

  • Follow steps 5-7 as above for workup and purification.

Protocol 3: Buchwald-Hartwig Amination

A. For 4-Bromo-7-azaindole-3-carboxaldehyde:

  • To an oven-dried Schlenk tube, add 4-bromo-7-azaindole-3-carboxaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill with argon.

  • Add the amine (1.2 eq.) and anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat in an oil bath at 110 °C for 12 hours .

  • Monitor by TLC or LC-MS.

  • Cool to room temperature, filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

B. For 4-Iodo-7-azaindole-3-carboxaldehyde:

  • Follow steps 1-3 as above, using 4-iodo-7-azaindole-3-carboxaldehyde (1.0 eq.) and potassium phosphate (K₃PO₄, 1.5 eq.).

  • Seal the tube and heat in an oil bath at 90 °C for 4 hours .

  • Follow steps 5-7 as above for workup and purification.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-iodo-7-azaindole-3-carboxaldehyde is a classic case of balancing reactivity with cost and scalability.

  • Choose 4-Iodo-7-azaindole-3-carboxaldehyde when:

    • Mild conditions are paramount: The substrate contains thermally labile or base-sensitive functional groups.

    • Maximizing yield is critical: For precious or late-stage intermediates where every percentage point of yield matters.

    • Reaction time is a factor: In discovery chemistry settings where rapid library synthesis is required.

  • Choose 4-Bromo-7-azaindole-3-carboxaldehyde when:

    • Cost is a primary driver: Aryl bromides are generally more economical and readily available than their iodo counterparts, making them the preferred choice for large-scale synthesis.

    • The substrate is robust: The molecule can tolerate the higher temperatures and potentially stronger bases required for efficient coupling.

    • Modern, highly active catalysts are available: Advanced catalyst systems can often bridge the reactivity gap, allowing for efficient coupling of bromides under reasonable conditions.

By understanding the fundamental principles of C-X bond reactivity and leveraging the appropriate reaction conditions, researchers can effectively utilize both of these valuable building blocks to advance their drug discovery and development programs.

References

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Sakamoto, T., et al. Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Chemical & Pharmaceutical Bulletin. [Link]

  • Xia, Y., et al. (2013). Palladium‐Catalyzed Cascade Reactions of α‐Halo‐N‐Tosylhydrazones, Indoles, and Aryl Iodides. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Afonso, M. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Afonso, M. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Liang, Y., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. silo.tips. [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. [Link]

  • Pierrot, C., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

Sources

Validation

Analytical Mastery: LC-MS/MS Method Development for 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic intermediates that challenge standard analytical workflows. One such compound is 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic intermediates that challenge standard analytical workflows. One such compound is 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , a critical halogenated 7-azaindole building block used extensively in the development of kinase inhibitors.

To achieve robust, reproducible quantification and structural confirmation, we cannot rely on generic LC-MS templates. We must design a method that directly addresses the molecule's three distinct structural pillars: the basic pyridine nitrogen, the highly polarizable iodine atom, and the reactive carbaldehyde group.

This guide objectively compares column chemistries and ionization modes, providing a self-validating experimental protocol and mechanistic insights into its mass spectrometric behavior.

Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases

The standard approach for small molecule LC-MS is to default to a C18 (Octadecylsilane) column[1]. However, in our experience, C18 phases often fail to baseline-resolve halogenated azaindoles from their de-halogenated synthetic impurities.

The Causality: C18 relies exclusively on hydrophobic (London dispersion) forces. The iodine atom at the C4 position is a heavy, highly polarizable halogen. By switching to a Biphenyl stationary phase , we leverage


 interactions and enhanced shape selectivity. The biphenyl rings interact profoundly with the polarizable electron cloud of the iodine atom and the aromatic azaindole core, drastically improving retention and resolution without requiring ion-pairing reagents.
Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnBiphenyl Column (Recommended)
Retention Mechanism HydrophobicHydrophobic,

, Polarizability
Retention Time (min) 3.454.82
Peak Asymmetry (

)
1.45 (Moderate Tailing)1.05 (Highly Symmetrical)
Resolution (vs. des-iodo impurity) 1.83.5

Ionization Dynamics: ESI+ vs. APCI+

Choosing the correct ionization mode is critical for sensitivity. The 7-azaindole core possesses two nitrogens: a pyrrole nitrogen (N1) whose lone pair is tied up in the aromatic system, and a pyridine nitrogen (N7) whose lone pair is available for protonation.

The Causality: Because the pyridine nitrogen is highly basic, Electrospray Ionization in positive mode (ESI+) is theoretically ideal, as it efficiently transfers solution-phase ions to the gas phase[2]. Atmospheric Pressure Chemical Ionization (APCI+) was evaluated to see if it could reduce matrix suppression, but the thermal vaporization required in APCI degraded the labile carbaldehyde group, leading to excessive in-source fragmentation.

Table 2: Ionization Efficiency Comparison
ParameterESI+ (Electrospray)APCI+ (Atmospheric Pressure Chemical)
Primary Precursor Ion [M+H]+ (m/z 273.0)[M+H]+ (m/z 273.0)
Signal-to-Noise (10 ng/mL) 450:1120:1
In-Source Fragmentation Low (<5%)High (~35%, Loss of -CO)
Thermal Stability Excellent (Desolvation at 350°C)Poor (Vaporization at 500°C degrades aldehyde)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It includes built-in controls to verify system suitability before any unknown samples are analyzed.

LCMS_Workflow Prep Sample Prep (0.1% FA in MeOH) LC LC Separation (Biphenyl Column) Prep->LC Ion Ionization (ESI+ Mode) LC->Ion MS MS/MS Detection (MRM Transitions) Ion->MS

Fig 1. Optimized LC-MS/MS workflow for halogenated azaindole derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Stabilization

  • Action: Dissolve 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The carbaldehyde group can form hydrates (gem-diols) in purely aqueous solutions, leading to split chromatographic peaks. Using a 50% methanolic diluent prevents hydration. The 0.1% Formic Acid ensures complete pre-column protonation of the pyridine nitrogen, maximizing ESI+ yield[2].

Step 2: System Suitability Testing (Self-Validation)

  • Action: Inject a blank (diluent only) followed by three replicate injections of the 1 µg/mL standard.

  • Validation Criteria: The system is only validated for use if carryover in the blank is <0.1% and the Relative Standard Deviation (RSD) of the standard peak area is <2.0%.

Step 3: Chromatographic Separation

  • Column: Biphenyl phase (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes, followed by a 1-minute hold and 2-minute re-equilibration.

  • Causality: Starting at 5% organic modifier prevents the analyte from crashing out on the column head, while the rapid gradient elutes the highly hydrophobic iodinated core sharply.

Step 4: Mass Spectrometry (ESI-MS/MS) Acquisition

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

  • MRM Transitions: m/z 273.0

    
     245.0 (Quantifier, CE: 25 eV); m/z 273.0 
    
    
    
    146.0 (Qualifier, CE: 35 eV).

Fragmentation Causality & Structural Elucidation

Understanding the MS/MS fragmentation of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is essential for definitive structural confirmation. Upon isolation of the protonated precursor ([M+H]+ at m/z 273.0) and subsequent Collision-Induced Dissociation (CID), the molecule undergoes two primary, competitive degradation pathways[3].

  • Aldehyde Cleavage: The most energetically favorable initial cleavage is the neutral loss of carbon monoxide (-28 Da) from the C3 carbaldehyde group, yielding an intense product ion at m/z 245.0[2].

  • Dehalogenation: Alternatively, the homolytic cleavage of the weak C-I bond results in the radical loss of iodine (-127 Da), yielding an ion at m/z 146.0.

  • Core Convergence: Both pathways eventually converge via secondary fragmentation to yield the highly stable, fully stripped azaindole core at m/z 118.1[3].

Fragmentation_Pathway M Protonated Precursor [M+H]+ m/z 273.0 F1 Aldehyde Cleavage [M+H-CO]+ m/z 245.0 M->F1 -CO (28 Da) F2 Dehalogenation [M+H-I]+ m/z 146.0 M->F2 -I (127 Da) F3 Azaindole Core m/z 118.1 F1->F3 -I (127 Da) F2->F3 -CO (28 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

References

  • Title: Phys. Org.
  • Source: nih.
  • Title: Application Notes: Analytical Characterization of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)

Sources

Comparative

Advanced Reference Standards for 4-Iodo-7-azaindole-3-carboxaldehyde: A Comparative Guide for Drug Development

Executive Summary In modern drug discovery, the 7-azaindole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles and purines to target the ATP-binding pockets of kinases. Among its fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 7-azaindole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles and purines to target the ATP-binding pockets of kinases. Among its functionalized derivatives, 4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2) [1] stands out as a highly versatile bifunctional building block.

As molecules progress from discovery to clinical development, the analytical control of starting materials and their associated impurities becomes a strict regulatory requirement under ICH Q3A and Q3B guidelines[2][3]. This guide objectively compares the grades of reference standards available for 4-iodo-7-azaindole-3-carboxaldehyde, details the causality behind its chemical reactivity, and provides self-validating experimental protocols for absolute purity determination.

Chemical Profiling and Synthetic Causality

To understand the analytical requirements for 4-iodo-7-azaindole-3-carboxaldehyde, one must first understand the causality behind its structural design. The molecule features two orthogonal reactive handles:

  • The C4-Iodo Group: Iodine is a superior leaving group compared to bromine or chlorine due to its larger atomic radius, greater polarizability, and weaker C-I bond energy. This makes the C4 position exceptionally reactive toward Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid introduction of aryl or alkynyl substituents under mild conditions.

  • The C3-Carboxaldehyde Group: This electrophilic carbonyl center is primed for reductive amination or olefination (Wittig reactions). Because it is electronically conjugated with the electron-rich pyrrole ring of the azaindole core, its reactivity can be finely tuned by solvent and pH conditions.

When synthesizing complex kinase inhibitors, these orthogonal handles allow for sequential, regioselective functionalization without the need for excessive protecting group chemistry.

Diagram 1: Orthogonal synthetic utility of 4-iodo-7-azaindole-3-carboxaldehyde.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of 4-iodo-7-azaindole-3-carboxaldehyde is critical. Using a synthetic building block as an analytical reference standard can lead to false-positive impurity reporting or out-of-specification (OOS) results during API batch release[2][4].

Below is a quantitative comparison of the three primary grades utilized in pharmaceutical laboratories:

Table 1: Performance and Application Comparison of Standard Grades
ParameterSynthetic Grade (Building Block)Qualified Analytical Reference StandardStable Isotope Labeled (SIL) Standard
Primary Use Case API Synthesis, Discovery ChemistryHPLC/NMR Assay Calibration, QC ReleaseLC-MS/MS Bioanalysis, PK Studies
Typical Purity > 95% (Area %)> 99.0% (Absolute Mass Fraction)> 98% (Isotopic Purity > 99%)
Certification Basic COA (HPLC-UV, 1H-NMR)Comprehensive COA (qNMR, TGA, KF, MS)Comprehensive COA + Isotopic Enrichment
Traceability NoneSI-Traceable (via qNMR/Primary Stds)SI-Traceable
Cost Profile Low ($)High (

$)
Very High (

)
Regulatory Compliance Non-compliant for QCCompliant with ICH Q3A/Q3B & ISO 24583Compliant for Bioanalytical Validation

Analytical Insight: While Synthetic Grade materials are cost-effective for early-stage screening[5], they often contain residual palladium, des-iodo impurities, or moisture that skew quantitative assays. For GLP/GMP impurity profiling, a Qualified Analytical Reference Standard—certified via primary ratio methods like qNMR—is mandatory to ensure metrological traceability[6][7].

Self-Validating Experimental Protocols

To establish a highly reliable reference standard, the analytical workflow must be a self-validating system. This means employing orthogonal techniques: one method to confirm chromatographic purity (HPLC) and another to determine absolute mass fraction without relying on a pre-existing standard of the same molecule (qNMR)[8][9].

Diagram 2: Orthogonal qualification workflow for certified reference standards.

Protocol A: Absolute Purity Determination via qNMR (ISO 24583 Compliant)

Causality: Quantitative NMR (qNMR) is a primary analytical method. The area under an NMR resonance peak is directly proportional to the number of nuclei generating that signal[8][10]. By co-dissolving the 4-iodo-7-azaindole-3-carboxaldehyde sample with an SI-traceable internal standard (IS) like Maleic acid or DSS, we can calculate absolute purity without needing a calibration curve[8][9].

Step-by-Step Methodology:

  • Standard Selection: Select an SI-traceable internal standard (e.g., NIST SRM Maleic Acid) that does not have overlapping NMR signals with the analyte. The aldehyde proton of 4-iodo-7-azaindole-3-carboxaldehyde appears far downfield (~10.0 ppm), making the olefinic protons of Maleic Acid (~6.26 ppm) an ideal, non-interfering reference.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-iodo-7-azaindole-3-carboxaldehyde and ~5.0 mg of Maleic Acid using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-

    
    . Vortex until completely homogenized.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the

    
    H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, an acquisition time of >3 seconds, and a relaxation delay (D1) of at least 5 times the longest 
    
    
    
    relaxation time (typically >30 seconds) to ensure complete longitudinal magnetization recovery.
  • Integration & Calculation: Integrate the aldehyde proton peak of the analyte and the olefinic proton peak of the IS. Calculate the absolute mass fraction (

    
    ) using the standard qNMR equation[10]:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: Chromatographic Purity via HPLC-UV/MS

Causality: While qNMR provides absolute mass fraction, it may lack the sensitivity to detect trace organic impurities (<0.1%). HPLC coupled with UV and Mass Spectrometry provides orthogonal validation, ensuring that structurally similar impurities (e.g., 4-bromo-7-azaindole-3-carboxaldehyde or unreacted 7-azaindole) are resolved and quantified[4][11].

Step-by-Step Methodology:

  • Column Selection: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar azaindole core while resolving halogenated variants.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water (promotes ionization in MS and sharpens the basic azaindole peak).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 95% B over 20 minutes. A gradient is strictly required because the highly lipophilic iodo-substituent drastically increases retention time compared to des-iodo impurities.

  • Detection: Monitor UV absorbance at 254 nm (universal aromatic absorption) and 310 nm (specific to the conjugated azaindole-carboxaldehyde system). Simultaneously collect positive electrospray ionization (ESI+) MS data.

  • Data Analysis: Calculate chromatographic purity by area normalization. Ensure that the combined impurity profile aligns with the mass balance deficit observed in the qNMR and Karl Fischer (water content) results.

Conclusion & Best Practices

The integrity of pharmaceutical development relies heavily on the quality of the reference standards utilized. For 4-iodo-7-azaindole-3-carboxaldehyde (CAS: 1082040-17-2), researchers must transition from synthetic grade materials to fully qualified, SI-traceable analytical standards as they move from lead optimization to IND-enabling studies. By employing orthogonal, self-validating techniques like qNMR[7] and HPLC-MS, laboratories can confidently meet ICH Q3A/Q3B requirements[2][3], ensuring that analytical methods are both highly accurate and metrologically sound.

References

  • LGC Group. "Characterisation of non-compendial impurity reference standards: How good is good enough?" amazonaws.com. Available at: [Link]

  • JEOL. "Quantitative NMR (qNMR) - Moving into the future with an evolution of reliability." jeol.com. Available at: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca. Available at:[Link]

  • Ministry of Public Health. "Guide for the Quality Module 3 - Part S Drug Substance." moph.gov.lb. Available at:[Link]

Sources

Validation

infrared (IR) spectrum of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Title: Infrared (IR) Spectral Analysis and Analytical Comparison of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Executive Summary 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 4-iodo-7-azaindole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Infrared (IR) Spectral Analysis and Analytical Comparison of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 4-iodo-7-azaindole-3-carboxaldehyde) is a critical halogenated heterocyclic scaffold widely utilized in the development of kinase inhibitors and advanced pharmacophores. Accurate structural verification of this compound requires high-fidelity vibrational spectroscopy. This guide objectively compares the infrared (IR) spectral signature of this compound against its non-iodinated precursor, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[1], and evaluates the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) transmission methodologies to ensure robust quality control in drug development workflows.

Structural Context & Spectral Causality

To accurately interpret the IR spectrum of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, one must understand the specific electronic and steric perturbations introduced by the iodine atom at the C4 position of the 7-azaindole core.

  • Carbonyl (C=O) Shift: In the non-iodinated analog, the C=O stretching frequency typically appears around 1665 cm⁻¹ due to strong resonance conjugation with the electron-rich pyrrole ring, which lowers the double-bond character[2]. The introduction of the heavy, electronegative iodine atom at C4 exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ring system, reducing the extent of conjugation with the 3-carbaldehyde group. Consequently, the C=O bond order increases, shifting the absorption to a higher frequency (~1675 cm⁻¹). Furthermore, the substantial steric bulk of the iodine atom restricts the rotation of the adjacent formyl group, favoring a rigid trans-conformer that sharpens the C=O band.

  • Pyrrole N-H Stretch: The N-H stretch in azaindoles is highly sensitive to intermolecular hydrogen bonding, typically forming broad bands between 3100–2800 cm⁻¹[2]. The steric hindrance of the C4-iodine alters the crystal lattice packing, slightly weakening these dimeric N-H···N hydrogen bonds and shifting the N-H stretch to a slightly higher, sharper frequency (~3135 cm⁻¹).

  • C-I Fingerprint: The carbon-iodine bond is highly polarizable and produces a characteristic, sharp stretching mode in the deep fingerprint region (~520 cm⁻¹), which is entirely absent in the non-iodinated precursor[3].

Table 1: Comparative IR Spectral Assignments
Vibrational Mode1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (cm⁻¹)[1][2]4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (cm⁻¹)Intensity / ShapeMechanistic Rationale for Shift
N-H Stretch ~3120~3135Broad, StrongBulky C4-iodine alters the intermolecular H-bonding network, slightly weakening H-bonds.
C=O Stretch 16651675Sharp, Very Strong-I inductive effect of iodine reduces pyrrole-carbonyl conjugation; steric hindrance restricts C=O rotamers.
C=N / C=C Ring 15851570MediumHeavy atom effect (iodine) dampens the frequency of adjacent pyridine ring breathing modes.
C-I Stretch N/A520Strong, SharpCharacteristic highly polarizable carbon-halogen bond in the deep far-IR/fingerprint region.

Analytical Methodology Comparison: ATR-FTIR vs. KBr Pellet

Selecting the correct sample preparation method is critical for this specific compound, as the C-I stretch lies deep in the fingerprint region where optical artifacts are common.

Table 2: Performance Comparison of IR Techniques
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Requirement 2–5 mg (Non-destructive, recoverable)1–2 mg (Destructive, matrix-bound)
Spectral Distortion Wavelength-dependent penetration artificially inflates low cm⁻¹ intensities.Linear Beer-Lambert response across the entire mid-IR spectrum.
C-I Band Resolution Prone to broadening or saturation due to deep evanescent wave penetration at 520 cm⁻¹.Excellent, sharp resolution of the C-I stretch without optical distortion.
Artifact Risks Poor crystal contact drastically reduces the signal-to-noise ratio.Hygroscopic KBr can introduce a broad O-H band (~3400 cm⁻¹), masking the N-H stretch.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Before executing either workflow, the spectrometer must pass a System Suitability Check :

  • Wavelength Accuracy: Scan a standard 1.5 mil polystyrene calibration film. The system is validated only if the aromatic C-C stretch is detected at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹).

  • Atmospheric Suppression: The system validates the optical path if the ambient CO₂ doublet (2360/2340 cm⁻¹) and H₂O vapor rotational bands (3900–3500 cm⁻¹) are successfully mathematically subtracted from the live background.

Protocol A: High-Resolution KBr Pellet Transmission

Optimized for resolving the deep fingerprint C-I stretch without intensity distortion.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 12 hours.

    • Causality: KBr is highly hygroscopic. Residual moisture will produce a broad O-H stretching artifact at ~3400 cm⁻¹, which overlaps and obscures the critical pyrrole N-H stretch[2].

  • Sample Grinding: In an agate mortar, thoroughly triturate 1.5 mg of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 150 mg of the dried KBr.

    • Causality: Vigorous grinding reduces the sample particle size below the wavelength of the IR light (typically < 2 µm), preventing baseline sloping caused by Christiansen effect scattering.

  • Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, preventing opaque micro-fractures in the crystalline lattice of the pellet, ensuring a transparent disk.

  • Acquisition: Mount the pellet and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol B: Rapid ATR-FTIR Screening

Optimized for high-throughput polymorph screening and routine QA/QC.

  • Background Collection: Collect a 32-scan background spectrum on the clean, dry diamond ATR crystal.

  • Application & Compression: Place 2–3 mg of the neat powder directly onto the crystal. Lower the anvil and apply maximum consistent pressure.

    • Causality: The evanescent IR wave generated in the ATR crystal only penetrates 0.5–2.0 µm into the sample. Intimate physical contact is mandatory to achieve an adequate signal-to-noise ratio and prevent baseline noise.

  • Acquisition & Correction: Scan the sample (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution). Post-acquisition, apply an ATR correction algorithm.

    • Causality: Because penetration depth is inversely proportional to wavenumber, the raw ATR spectrum will show an artificially massive C-I peak at 520 cm⁻¹ and a weak N-H peak at 3135 cm⁻¹. The algorithm normalizes these intensities to match standard transmission data.

Mechanistic Workflow Diagram

FTIR_Workflow Start 4-Iodo-7-Azaindole-3-Carboxaldehyde Sample Received Decision Select Analytical Method Based on Objective Start->Decision ATR ATR-FTIR Method (Rapid Screening) Decision->ATR  High Throughput KBr KBr Pellet Method (High Resolution) Decision->KBr  Deep Fingerprint Analysis ATR_Prep Direct Application Apply Pressure via Anvil ATR->ATR_Prep KBr_Prep Grind with Dry KBr Press at 10 Tons under Vacuum KBr->KBr_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Scan Transmission (Linear Beer-Lambert) KBr_Prep->KBr_Scan Artifact_Check Artifact Detected? (e.g., Broad O-H at 3400 cm⁻¹) ATR_Scan->Artifact_Check KBr_Scan->Artifact_Check Reprep Re-dry Sample/KBr and Re-run Artifact_Check->Reprep  Yes (Moisture/Scattering) Analyze Spectral Analysis Identify C=O (1675 cm⁻¹) & C-I (520 cm⁻¹) Shifts Artifact_Check->Analyze  No (Clean Spectrum) Reprep->Decision Valid Data Validated Proceed to Downstream R&D Analyze->Valid

Figure 1: FTIR analytical workflow and spectral validation decision tree for iodinated azaindoles.

Conclusion

The IR spectral characterization of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde requires careful attention to substituent-induced shifts. The inductive pull and steric bulk of the C4-iodine atom definitively shift the C=O stretch to higher wavenumbers while introducing a critical C-I diagnostic band at ~520 cm⁻¹. While ATR-FTIR provides an excellent, rapid screening tool for this compound, the KBr transmission method remains the gold standard for resolving the deep fingerprint region without the wavelength-dependent intensity distortions inherent to reflectance techniques.

References[1] National Center for Biotechnology Information. "1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | CID 5372812", PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5372812[2] M. Szafran et al. "X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde", ResearchGate, https://www.researchgate.net/publication/259628080_X-ray_crystal_structure_infrared_Raman_and_density_functional_studies_of_7-azaindole-3-carboxaldehyde[3] S. K. Guchhait et al. "Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes", Royal Society of Chemistry, https://pubs.rsc.org/en/content/articlelanding/2015/OB/C5OB00936D

Sources

Comparative

Comprehensive Vendor Comparison Guide: CAS 1082040-17-2 (4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) in Kinase Inhibitor Discovery

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is as critical as validating the biological target itself. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is as critical as validating the biological target itself. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic the purine core of ATP[1]. This structural mimicry allows it to form bidentate hydrogen bonds with the hinge region of protein kinases, making it a cornerstone in the development of inhibitors targeting Aurora kinases, JAK, and BRAF[2].

Among the most versatile intermediates in this class is CAS 1082040-17-2 (4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)[3]. Sourcing this compound with high purity is paramount, as trace impurities can severely poison downstream transition-metal-catalyzed reactions. This guide objectively compares top commercial vendors and provides a self-validating experimental protocol to assess batch quality.

Mechanistic Grounding: The Strategic Value of CAS 1082040-17-2

The utility of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in its orthogonal reactivity profile. The 7-azaindole core acts as a bioisostere of purine, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region ()[2].

  • C4-Iodo Group : The iodine atom at the C4 position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It allows for the rapid introduction of aryl or alkynyl vectors that probe the hydrophobic pockets of the kinase active site[4].

  • C3-Carbaldehyde : The formyl group serves as a versatile handle for reductive aminations or Knoevenagel condensations, enabling the construction of solubilizing tails or secondary binding motifs[5].

  • N1-Proton : Crucial for hinge-binding, though typically protected (e.g., with SEM or Boc groups) during aggressive synthetic sequences to prevent catalyst coordination or unwanted N-alkylation[1].

Reactivity Core CAS 1082040-17-2 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Iodo C4-Iodo Group (Pd-Catalyzed Cross-Coupling) Core->Iodo Formyl C3-Carbaldehyde (Reductive Amination/Condensation) Core->Formyl NH N1-Proton (Hinge-Binding / Protection) Core->NH

Fig 1: Orthogonal reactivity profile of CAS 1082040-17-2 in kinase inhibitor synthesis.

Commercial Vendor Comparison

When evaluating vendors for[6], purity—specifically the absence of des-iodo or regioisomeric impurities—is the primary metric. Even 2% of a des-iodo impurity can act as a chain terminator or catalyst poison in low-loading palladium couplings. Below is a comparative analysis of three prominent suppliers based on catalog specifications and typical batch performance.

VendorStated PurityAnalytical QC ProvidedTypical Lead TimeRelative CostBest For
[6]≥97%LC-MS, 1H-NMR1-3 Days (Stocked)

Rapid screening & library synthesis
[7]≥97%HPLC, NMR, COA2-4 Days

Reliable scale-up up to 10g
CustomCustom (COA on request)2-3 Weeks (Custom)

$
Bulk manufacturing & specialized batches

Note: Pricing and lead times are relative and subject to regional distribution networks.

Experimental Validation Protocol: Self-Validating Quality Assessment

To objectively evaluate the quality of CAS 1082040-17-2 from different vendors, we employ a standardized Suzuki-Miyaura cross-coupling workflow. This protocol acts as a self-validating system: the yield and purity of the resulting product directly correlate with the absence of catalyst-poisoning impurities in the starting material.

Objective : Synthesize 4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to benchmark vendor aliquot performance.

Step-by-Step Methodology:
  • Initial QC (Baseline Establishment) : Dissolve 5 mg of the vendor aliquot in DMSO-d6. Acquire a quantitative 1H-NMR to check for residual solvents (e.g., ethyl acetate, hexane) and verify the integration of the formyl proton (~10.0 ppm) against the aromatic protons.

  • Reaction Setup : In an oven-dried 10 mL microwave vial, combine CAS 1082040-17-2 (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

    • Causality note: A strict 5 mol% loading is deliberately chosen. If the vendor material contains high levels of coordinating impurities (e.g., heavy metals from prior iodination steps), the palladium catalyst will poison, and conversion will stall. This makes the reaction highly sensitive to vendor quality.

  • Solvent & Degassing : Add 4 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Seal the vial and purge with N2 for 5 minutes.

  • Execution : Heat the reaction mixture at 90°C for 4 hours.

  • Quench & Analysis : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via LC-MS.

  • Evaluation Metric : Calculate the conversion rate. A high-quality vendor batch should consistently yield >95% conversion with minimal debromination/deiodination side products.

VendorEvaluation N1 Vendor Aliquot (CAS 1082040-17-2) N2 QC Analysis (LC-MS / 1H-NMR) N1->N2 N3 Standardized Suzuki Coupling (Pd(dppf)Cl2) N2->N3 N4 Yield & Purity Quantification N3->N4 N5 Catalyst Poisoning Assessment N3->N5

Fig 2: Self-validating Suzuki-Miyaura workflow for vendor quality assessment.

Conclusion

For routine medicinal chemistry applications, BLD Pharm and Bide Pharmatech offer excellent off-the-shelf quality for CAS 1082040-17-2, backed by robust analytical documentation. For larger-scale campaigns requiring strict impurity control, custom synthesis via Amadis Chemical may be warranted. Regardless of the vendor, always validate new batches using the standardized coupling protocol to ensure downstream synthetic integrity.

References

  • Title : 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source : Chemical and Pharmaceutical Bulletin (J-Stage) URL :[Link]

  • Title : The Azaindole Framework in the Design of Kinase Inhibitors Source : Molecules (PMC - NIH) URL :[Link]

  • Title : Amadis Chemical Company Limited Supplier Catalog Source : ChemBuyersGuide URL :[Link]

Sources

Validation

Comparative Guide: Biological Activity of 4-Iodo vs. 4-Chloro 7-Azaindole Derivatives

[1] Executive Summary In the optimization of kinase inhibitors—particularly for targets like JAK, TRK, and Aurora kinases—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] The C4 position...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of kinase inhibitors—particularly for targets like JAK, TRK, and Aurora kinases—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] The C4 position is a critical vector for extending into the solvent-exposed region or deep hydrophobic pockets of the ATP-binding site.[1]

This guide compares 4-iodo-7-azaindole and 4-chloro-7-azaindole derivatives.[1][2] While often viewed merely as synthetic intermediates, the choice between Iodine (I) and Chlorine (Cl) at the C4 position dictates two distinct biological outcomes:[1]

  • Direct Pharmacological Effect: When retained in the final molecule, Iodine offers superior halogen bonding (XB) capabilities compared to Chlorine, potentially increasing potency by 10–100 fold in specific pockets.

  • Synthetic Accessibility (Library Diversity): 4-Iodo derivatives serve as superior "gateways" for Palladium-catalyzed cross-couplings, enabling the synthesis of complex, highly active C4-aryl/heteroaryl analogs that are difficult to access via the 4-Chloro congener.[1]

Mechanistic Comparison: The Halogen Bond (XB)

When the halogen atom is retained in the final drug candidate, its biological activity is governed by its ability to interact with nucleophilic residues (e.g., backbone carbonyl oxygen, cysteine sulfur) in the protein pocket.

The Sigma-Hole Effect

Halogen bonding is a directional interaction (


) driven by the "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond.[1]
  • 4-Iodo Derivatives: Iodine is large and highly polarizable.[1] It exhibits a large, intense positive sigma-hole.[1] This allows it to form strong, directional halogen bonds (approx. 2–5 kcal/mol) with backbone carbonyls in the kinase hinge region.

  • 4-Chloro Derivatives: Chlorine is more electronegative and less polarizable.[1] Its sigma-hole is smaller and weaker.[1] While it can fill a hydrophobic pocket, it rarely drives affinity through specific directional bonding as effectively as iodine.

Visualization of Interaction Pathways

The following diagram illustrates the divergent pathways for these derivatives: direct binding (Halogen Bonding) vs. synthetic diversification (Cross-Coupling).

Azaindole_Pathways Start 7-Azaindole Scaffold C4_Sub C4-Substitution Start->C4_Sub Iodo 4-Iodo Derivative C4_Sub->Iodo NIS/DMF Chloro 4-Chloro Derivative C4_Sub->Chloro POCl3/Oxidation Direct_Bind Direct Target Binding (Halogen Retained) Iodo->Direct_Bind Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Iodo->Coupling Excellent LG Chloro->Direct_Bind Chloro->Coupling Poor LG XB_Interaction Strong Halogen Bond (Sigma-Hole Donor) Direct_Bind->XB_Interaction Iodine (High Potency) Hydrophobic Weak/No Halogen Bond (Steric Fill Only) Direct_Bind->Hydrophobic Chlorine (Lower Potency) Library_I High Diversity Library (Mild Conditions) Coupling->Library_I High Yields Library_Cl Limited/Difficult Library (Harsh Conditions) Coupling->Library_Cl Low Yields/Side Rxns

Caption: Divergent biological utility of 4-iodo vs 4-chloro derivatives. Red paths indicate high-performance outcomes (strong bonding or high synthetic utility).[1]

Comparative Data Analysis

Physicochemical Properties & Binding Potential

The following table summarizes the key differences affecting biological recognition.

Feature4-Chloro-7-Azaindole4-Iodo-7-AzaindoleBiological Implication
Van der Waals Radius 1.75 Å1.98 ÅIodine requires larger pockets; induces fit changes.[1]
C-X Bond Length ~1.73 Å~2.10 ÅIodine projects deeper into the binding cleft.
Sigma-Hole Magnitude WeakStrongIodo forms stable halogen bonds; Chloro acts mainly as a hydrophobic blob.[1]
Lipophilicity (LogP) ModerateHighIodo derivatives are more membrane-permeable but have lower aqueous solubility.[1]
Synthetic Reactivity Low (SNAr preferred)High (Pd-coupling preferred)Iodo allows access to broader chemical space for SAR.[1]
Case Study: Platinum(II) Complexes

In a study evaluating anticancer activity of Platinum(II) complexes containing halogenated 7-azaindoles, the specific halogen played a distinct role.

  • Observation: Complexes with 4-chloro derivatives showed significant cytotoxicity, but often relied on the specific geometry of the complex.[1]

  • Contrast: 4-iodo derivatives (and related bromo analogs) in similar complexes often exhibited different crystal packing driven by halogen bonding (N–H[1]···N vs N–H···X), influencing their solubility and interaction with DNA/protein targets.[3]

  • Key Data: In specific leukemia models, 4-substituted azaindole complexes demonstrated IC50 values in the low micromolar range (0.4–12.8 μM), with the halogen choice fine-tuning the potency against cisplatin-resistant lines.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Using 4-Iodo Precursor)

Use this protocol to generate biologically active C4-aryl derivatives.[1] The 4-iodo precursor is essential here; the 4-chloro analog will likely fail or require specialized phosphine ligands (e.g., XPhos) and higher temperatures.[1]

Objective: Synthesis of 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

  • Reagents:

    • 4-Iodo-7-azaindole (1.0 equiv)[1]

    • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

    • Pd(PPh3)4 (5 mol%)[1]

    • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Procedure:

    • Charge a microwave vial with 4-iodo-7-azaindole (244 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).[1]

    • Evacuate and backfill with Argon (3x).

    • Add degassed 1,4-Dioxane (4 mL) and Na2CO3 solution (1.5 mL).

    • Heat at 80–90°C for 4–6 hours (or 110°C for 30 min in microwave). Note: 4-Chloro would require >100°C and longer times.[1]

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

  • Validation: Monitor disappearance of starting material (Rf ~0.4) and appearance of fluorescent product (Rf ~0.3) via TLC.[4]

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (Using 4-Chloro Precursor)

Use this protocol if you need to introduce an amine or alkoxide at C4.[1] The 4-chloro derivative is preferred here due to cost and sufficient reactivity for SNAr, though 4-fluoro is superior.[1]

Objective: Synthesis of 4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

  • Reagents:

    • 4-Chloro-7-azaindole (1.0 equiv)[1]

    • Morpholine (3.0 equiv - acts as nucleophile and base)[1]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

  • Procedure:

    • Dissolve 4-chloro-7-azaindole (152 mg, 1.0 mmol) in NMP (2 mL).

    • Add Morpholine (261 mg, 3.0 mmol).

    • Heat in a sealed tube at 150–180°C for 12–24 hours. Note: This high energy barrier highlights the stability of the Cl-C bond compared to the I-C bond used in Protocol A.[1]

    • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Validation: LC-MS should show mass shift from 152 (M+) to 203 (M+).

Decision Matrix for Drug Design

When designing a 7-azaindole library, use the following logic to select your starting material:

If your goal is...Choose 4-Iodo-7-azaindole Choose 4-Chloro-7-azaindole
Exploiting Halogen Bonding YES. Strong sigma-hole donor for specific pockets.[1]NO. Too weak; acts only as a steric fill.
Suzuki/Heck Coupling YES. Reacts under mild conditions; high functional group tolerance.NO. Requires expensive ligands/catalysts; lower yields.
SNAr (Amination) NO. Wasteful (Iodine is heavy/expensive).[1]YES. Sufficient reactivity at high temp; cost-effective.[1]
Late-Stage Diversification YES. Can be installed last and coupled selectively.[1]NO. Hard to activate selectively in presence of other halides.

References

  • Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2][1][2]·DMF. (Comparison of halogenated 7-azaindole complexes). Journal of Molecular Structure. Link[1]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. (Demonstrates reactivity hierarchy of I vs Cl). ACS Omega. Link[1]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (Review of SAR and synthetic routes). Molecules. Link

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments. (Halogen bonding analysis in kinase pockets). Frontiers in Chemistry. Link

  • Synthesis and Biological Evaluation of 7-Azaindole Derivatives. (General biological activity context). Bioorganic & Medicinal Chemistry. Link[1][5]

Sources

Safety & Regulatory Compliance

Safety

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde proper disposal procedures

Executive Summary: The "Cradle-to-Grave" Responsibility As researchers, we often focus intensely on the synthesis and application of a molecule, but our responsibility extends to its safe and compliant destruction.[1] 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cradle-to-Grave" Responsibility

As researchers, we often focus intensely on the synthesis and application of a molecule, but our responsibility extends to its safe and compliant destruction.[1] 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 1160294-85-8) presents a specific disposal challenge due to its hybrid structure: it is a halogenated heteroaromatic aldehyde .[2][3][4]

Improper disposal of this compound risks more than just regulatory non-compliance. The iodine substituent can generate corrosive hydroiodic acid (HI) or toxic elemental iodine (


) if incinerated at insufficient temperatures or mixed with strong oxidizers.[3][4] The aldehyde moiety  poses a risk of gradual oxidation to the corresponding carboxylic acid, potentially altering the pH of waste containers over time.[4]

This guide provides a self-validating, step-by-step protocol for disposing of this compound, ensuring safety for your team and compliance with RCRA (US) and EC (EU) standards.

Hazard Assessment & Waste Classification

Before disposal, you must classify the material to select the correct waste stream.[1] Based on structural analogs (e.g., 5-iodo-7-azaindole-3-carboxaldehyde), we treat this compound with the following hazard profile:

ParameterClassificationOperational Implication
Primary Hazard Irritant / Sensitizer (H315, H319, H335, H317)Avoid dust generation; use N95/P100 respiratory protection.[2][3][4][1]
Chemical Class Halogenated Organic (Iodine-containing)CRITICAL: Must NOT go into general organic waste.[2][3][4] Requires halogen-specific incineration.[2][3][4]
Reactivity Aldehyde Functionality Susceptible to oxidation.[2][3][4] Do not store in waste containers with strong oxidizers (e.g., Nitric Acid).[1][5]
Physical State Solid (Powder) Dispose of as solid waste or dissolve in compatible solvent if liquid disposal is required.[2][3][4]

Regulatory Waste Codes:

  • US EPA (RCRA): Not explicitly U- or P-listed.[2][3][4] Manage as Hazardous Waste due to toxicity characteristics.[4] If dissolved in spent solvents, F-codes (e.g., F002) may apply.[2][3][4][1][6][7]

  • EU Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[3][4][1]

Pre-Disposal Stabilization (The "Quench" Step)[1][2][3]

Note: For small quantities (<5g) of pure solid, stabilization is rarely necessary.[4][1] However, if you have reactive reaction mixtures or large aldehyde quantities, a mild quench prevents container pressurization.[2][4][1]

Why we do this: Aldehydes can slowly auto-oxidize to carboxylic acids.[2][3][4] In a sealed waste drum, this exotherm (though slow) can be problematic if mixed with incompatible amines or bases.[1]

Protocol:

  • Check Purity: If the material is pure solid, proceed directly to Section 4 .

  • If in Solution: Ensure the solvent is compatible (e.g., DMSO, DMF, DCM).[4][1]

  • Oxidation Check: If the material is old or suspected to have formed peroxides (rare for this structure but possible in ether solvents), test with peroxide strips before consolidation.[4]

Waste Segregation & Disposal Workflow

The most common error in disposing of iodinated heteroaromatics is placing them in the "Non-Halogenated" stream. This can damage incinerators not equipped with acid gas scrubbers.

Decision Matrix: Selecting the Correct Stream

WasteDecisionTree Start Waste Material: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath In Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Label: Halogenated Organics) SolidPath->SolidBin Double Bag & Tag HalogenCheck Solvent Type? LiquidPath->HalogenCheck HaloLiq Halogenated Solvent Waste (DCM, Chloroform, etc.) HalogenCheck->HaloLiq Contains Halogens NonHaloLiq Non-Halogenated Solvent Waste (DMSO, MeOH, Acetone) HalogenCheck->NonHaloLiq No Halogens Action1 Consolidate in HALOGENATED LIQUID Stream HaloLiq->Action1 NonHaloLiq->Action1 **CRITICAL OVERRIDE** Solute contains Iodine. Must go to Halogenated Stream.

Figure 1: Waste Stream Decision Matrix. Note the critical override for non-halogenated solvents containing the iodinated solute.[4]

Step-by-Step Operational Procedure

Scenario A: Disposal of Pure Solid (Excess Reagent)

Goal: Isolate the solid to prevent dust generation and ensure high-temp incineration.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, N95 respirator (if handling open powder outside a hood).[4][1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[2][3][4]

    • Constituents: 100%.[3][4]

    • Hazards: Irritant, Toxic.[4][1][8][9]

    • Note: Write "CONTAINS IODINE" prominently.[4]

  • Secondary Containment: Place the sealed primary container into the Solid Hazardous Waste Drum .

  • Log Entry: Record the mass added to the satellite accumulation log.

Scenario B: Disposal of Reaction Mixtures/Solutions

Goal: Prevent cross-reactivity in the liquid waste drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not add acidic aqueous solutions to organic drums).[4]

  • Selection: ALWAYS choose the Halogenated Waste carboy, even if the solvent is Methanol or DMSO.[4]

    • Reasoning: The iodine atom on the pyridine ring renders the entire mixture "halogenated" for incineration purposes.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy.

  • Closure: Cap tightly immediately after pouring. Do not leave the funnel in the neck.

Emergency Spill Response Protocol

If a spill occurs, immediate containment is vital to prevent tracking the irritant powder through the lab.[1]

SpillResponse Spill Spill Detected Evac 1. Alert & Evacuate Immediate Area Spill->Evac PPE 2. Don PPE (Gloves, Goggles, N95) Evac->PPE Contain 3. Cover with Absorbent Pads/Damp Paper PPE->Contain Collect 4. Scoop into Sealable Bag Contain->Collect Wash 5. Wipe Area with Soap & Water Collect->Wash Dispose 6. Dispose as Solid Hazardous Waste Wash->Dispose

Figure 2: Emergency Spill Response Workflow.[2][3][4][1]

Specific Cleaning Agents:

  • Surface Decontamination: Use a mild surfactant (soap/water) followed by Ethanol.[3][4]

  • Avoid: Do not use bleach (Sodium Hypochlorite).[3][4] Bleach can react with the aldehyde or the iodine to form more toxic byproducts.

References

  • National Institutes of Health (NIH) PubChem. Compound Summary: 4-iodopyrazole / Indole-3-carboxaldehyde analogs.[2][3][4] Retrieved from [Link]4][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]4][1]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link]4][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1160293-87-3 Formula: C₈H₅IN₂O Molecular Weight: 272.04 g/mol

Part 1: Executive Safety Directive

From: Senior Application Scientist To: Laboratory Operations & Research Staff Subject: Immediate Operational Protocols for CAS 1160293-87-3

The Core Hazard: Treat 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde not just as a standard organic solid, but as a sensitizing, reactive intermediate . The presence of the C-4 iodine atom combined with the C-3 aldehyde creates a dual-threat profile:

  • Chemical Reactivity: The aldehyde moiety renders the compound air-sensitive (susceptible to oxidation to the carboxylic acid), while the iodine-carbon bond is photolabile. Strict exclusion of light and moisture is required to maintain purity.

  • Biological Activity: As a halo-7-azaindole derivative, this compound is a potent electrophile. It is classified as a Skin Sensitizer (Category 1) and Respiratory Irritant . Repeated exposure, even at low levels, can induce allergic dermatitis or respiratory hypersensitivity.

Immediate Action Required:

  • Storage: Move immediately to 2–8°C storage under an inert atmosphere (Argon/Nitrogen). Protect from light.[1][2][3]

  • Handling: All open-vessel manipulations must occur inside a certified chemical fume hood.

Part 2: Physicochemical Defense Strategy (The "Why")

Effective safety is based on understanding the molecule's behavior, not just following a checklist.

Molecular FeatureHazard ImplicationOperational Countermeasure
Iodine Substituent (C-4) Heavy atom effect; potential release of corrosive Hydrogen Iodide (HI) during thermal decomposition or fire.Do not use standard trash. Waste must go to "Halogenated Organic Solids." Firefighters must use SCBA.
Aldehyde Group (C-3) High reactivity; prone to autoxidation; acts as a hapten (protein binder) causing sensitization.Double-gloving is mandatory for solid handling to prevent micro-contamination of skin proteins.
7-Azaindole Core Nitrogen-rich heterocycle; potential for NOx release during combustion.Work exclusively in a fume hood to capture potential nitrogen oxide off-gassing during synthesis.

Part 3: PPE Matrix & Engineering Controls

Select your protection level based on the specific operational task.

Tier 1: Analytical & Small Scale (< 100 mg)

For weighing, NMR prep, and stock solution creation.

  • Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Change immediately upon splash.

  • Eyes: Chemical safety goggles (ANSI Z87.1). Standard safety glasses are insufficient due to fine powder drift.

  • Body: Standard cotton lab coat (buttoned).

  • Respiratory: Fume hood sash at working height. No respirator needed if hood is functional.

Tier 2: Preparative & Synthesis (> 100 mg)

For reaction setup, workup, and column chromatography.

  • Hands: Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile.

    • Outer Layer: 5-8 mil Nitrile or Neoprene (extended cuff).

    • Why? Aldehydes can permeate thin nitrile over time; the outer layer protects against mechanical tears from glassware.

  • Eyes: Chemical safety goggles + Face Shield (if working with pressurized columns or heat).

  • Body: Lab coat + Chemical-resistant apron (Tyvek or PVC) to prevent dust accumulation on clothing.

  • Respiratory: Work strictly in a fume hood. If weighing outside a hood is unavoidable (not recommended), use a P95 or P100 particulate respirator .

Part 4: Operational Workflow & Visualization

Safe Handling Protocol: Step-by-Step
  • Pre-Check: Verify fume hood flow (face velocity > 0.5 m/s). Clear deck of incompatible oxidizers.

  • Weighing:

    • Tare vial inside the hood.

    • Transfer solid using a disposable anti-static spatula.

    • Critical: If powder adheres to the spatula, do not flick it. Wipe with a Kimwipe wet with DMSO/DMF and dispose of as solid waste.

  • Solubilization:

    • Add solvent (DMSO, DMF, or Methanol) immediately to suppress dust.

    • The iodine bond is labile; wrap the reaction vessel in aluminum foil immediately to prevent photo-deiodination.

  • Cleanup:

    • Wipe balance area with a mild detergent followed by ethanol.

    • Dispose of wipes in "Solid Hazardous Waste."

Workflow Diagram

SafeHandling Start Start: Handling CAS 1160293-87-3 CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv Stop STOP: Maintenance Required CheckEnv->Stop No PPE Don PPE: Double Nitrile Gloves Goggles + Lab Coat CheckEnv->PPE Yes Task Select Task PPE->Task Weighing Weighing (Solid) Task->Weighing Reaction Reaction (Solution) Task->Reaction Control Engineering Control: Use Static-Free Spatula Wrap in Foil (Light Sensitive) Weighing->Control Reaction->Control Waste Disposal: Halogenated Waste Stream Control->Waste

Figure 1: Operational Logic Flow for handling light-sensitive halogenated aldehydes.

Part 5: Emergency & Disposal Procedures

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol), then scoop into a waste bag. Wipe area with weak base (Sodium Bicarbonate solution) to neutralize potential acidic hydrolysis products.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Aldehydes can cause corneal clouding).

Waste Disposal Decision Tree

The iodine atom mandates specific disposal paths to prevent toxic incineration byproducts.

WasteDisposal WasteStart Waste Generated Type State? WasteStart->Type Solid Solid Waste (Powder, Wipes, Gloves) Type->Solid Liquid Liquid Waste (Reaction Mother Liquor) Type->Liquid BinSolid BIN: Solid Hazardous (Halogenated) Solid->BinSolid HalogenCheck Contains Halogens? (Yes, Iodine) Liquid->HalogenCheck BinLiquid BIN: Liquid Hazardous (Halogenated Organic) HalogenCheck->BinLiquid Always for this CAS

Figure 2: Waste Stream Classification for Iodinated Compounds.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. (Read-across data for sensitization/irritation hazards).[3][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). 29 CFR 1910.1200.[4][6] Retrieved from [Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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